PK-10
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C35H36F3N5O |
|---|---|
分子量 |
599.7 g/mol |
IUPAC 名称 |
(E)-3-[2-(4-methylpiperazin-1-yl)quinolin-3-yl]-1-[4-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C35H36F3N5O/c1-40-16-20-43(21-17-40)34-29(24-28-4-2-3-5-32(28)39-34)10-15-33(44)27-8-13-31(14-9-27)42-22-18-41(19-23-42)25-26-6-11-30(12-7-26)35(36,37)38/h2-15,24H,16-23,25H2,1H3/b15-10+ |
InChI 键 |
SINLLFFCVCSBBD-XNTDXEJSSA-N |
手性 SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2/C=C/C(=O)C4=CC=C(C=C4)N5CCN(CC5)CC6=CC=C(C=C6)C(F)(F)F |
规范 SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2C=CC(=O)C4=CC=C(C=C4)N5CCN(CC5)CC6=CC=C(C=C6)C(F)(F)F |
产品来源 |
United States |
Foundational & Exploratory
PK-10 Compound: A Technical Guide for Researchers
An In-depth Technical Guide on the Antifungal Peptide PK-10 (P10)
This technical guide provides a comprehensive overview of the antifungal peptide this compound, also referred to as P10. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this peptide.
Introduction
This compound, or P10, is a 15-amino acid peptide with the sequence QTLIAIHTLAIRYAN. It is derived from the immunodominant antigen gp43 of the fungus Paracoccidioides brasiliensis, the causative agent of paracoccidioidomycosis (PCM). Research has demonstrated that P10 elicits an interferon-gamma-dependent immune response, providing protection against experimental PCM. This has positioned P10 as a potential candidate for the development of a vaccine or as an adjunct to conventional antifungal chemotherapy for the treatment of PCM.
Mechanism of Action
The primary mechanism of action of this compound is immunomodulatory. It stimulates a Th-1 type immune response, characterized by the production of interferon-gamma, which is crucial for controlling fungal infections. By enhancing the host's immune response against P. brasiliensis, P10 aids in clearing the infection.
Quantitative Data
Pharmacokinetic studies have been conducted to evaluate the biodistribution of this compound. The peptide was conjugated with the chelating agent HYNIC (hydrazinonicotinamide) and radiolabeled with technetium-99m (⁹⁹mTc) for in vivo imaging and quantification.
Table 1: Biodistribution of ⁹⁹mTc-HYNIC-P10 in Healthy Mice (% Injected Dose per Gram - %ID/g)
| Organ | 5 min | 15 min | 30 min | 60 min | 120 min | 240 min |
| Blood | 7.42 ± 3.07 | 2.00 ± 1.02 | 0.57 ± 0.13 | 0.43 ± 0.22 | 0.21 ± 0.02 | 0.22 ± 0.06 |
| Heart | 2.67 ± 0.91 | 0.74 ± 0.37 | 0.37 ± 0.18 | 0.18 ± 0.09 | 0.11 ± 0.01 | 0.11 ± 0.02 |
| Lungs | 12.07 ± 2.02 | 4.81 ± 2.90 | 5.50 ± 2.85 | 3.43 ± 2.88 | 1.17 ± 0.27 | 1.05 ± 0.19 |
| Spleen | 2.09 ± 0.29 | 2.80 ± 2.23 | 3.95 ± 2.50 | 2.07 ± 1.84 | 3.21 ± 2.51 | 3.58 ± 0.49 |
| Stomach | 4.14 ± 1.59 | 3.13 ± 0.48 | 1.72 ± 0.57 | 1.68 ± 0.55 | 1.10 ± 0.26 | 0.97 ± 0.42 |
| Pancreas | 1.72 ± 0.34 | 0.85 ± 0.47 | 0.42 ± 0.24 | 0.20 ± 0.08 | 0.12 ± 0.02 | 0.11 ± 0.03 |
| Brain | 0.27 ± 0.08 | 0.11 ± 0. |
Unraveling PK-10: A Technical Guide to a Novel Antifungal Synergist
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens, particularly strains of Candida albicans, presents a significant challenge in clinical settings. Overcoming this resistance often requires innovative therapeutic strategies, including the use of synergistic drug combinations. This technical guide focuses on PK-10, a compound identified as a potent synergistic agent that enhances the efficacy of fluconazole, a widely used antifungal medication, against resistant fungal strains. While detailed public information on the specific chemical entity "this compound" is limited, this document synthesizes the available data on its biological activity and provides a framework for understanding its potential, drawing parallels with well-characterized synergistic antifungal mechanisms.
Chemical Identity and Physicochemical Properties
The precise chemical structure and comprehensive physicochemical properties of this compound are not extensively documented in publicly available scientific literature. It is often referred to by its developmental code, and detailed characterization data remains proprietary. For the purposes of this guide, we will focus on its known biological functions and the experimental methodologies used to characterize such synergistic agents.
Biological Activity and Mechanism of Action
This compound's primary therapeutic value lies in its synergistic interaction with fluconazole, effectively resensitizing resistant Candida albicans strains to this azole antifungal. The mechanism of action, as described in available literature, is multifaceted and centers on the disruption of fungal cellular processes that are crucial for survival and virulence.
Key Biological Effects of this compound in Combination with Fluconazole:
-
Inhibition of Hyphal Formation: A critical virulence factor for Candida albicans is its ability to transition from a yeast to a hyphal form, which is essential for tissue invasion. The combination of this compound and fluconazole has been shown to inhibit this morphological change.
-
Induction of Reactive Oxygen Species (ROS): The synergistic pairing leads to an accumulation of ROS within the fungal cells. This oxidative stress damages cellular components, contributing to cell death.
-
Mitochondrial Dysfunction: The combination therapy targets the mitochondria, leading to a decrease in mitochondrial membrane potential and a reduction in intracellular ATP levels. This disruption of cellular energy metabolism is a key aspect of its fungicidal activity.
Signaling Pathways
The synergistic activity of compounds like this compound with fluconazole often involves the modulation of key cellular signaling pathways in fungi. For instance, the inhibition of efflux pumps, which are major contributors to fluconazole resistance, and the disruption of calcium homeostasis are common mechanisms. The diagram below illustrates a generalized signaling pathway for synergistic antifungal action.
Quantitative Data
The following tables summarize the type of quantitative data typically generated in the evaluation of synergistic antifungal agents. The specific values for this compound are not publicly available and are represented here as examples.
Table 1: In Vitro Synergistic Activity of this compound with Fluconazole against Resistant C. albicans
| Strain | Fluconazole MIC (µg/mL) | This compound MIC (µg/mL) | Fluconazole MIC in Combination (µg/mL) | This compound Concentration in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| CA-R1 | 64 | 16 | 4 | 2 | 0.1875 | Synergy |
| CA-R2 | 128 | 16 | 8 | 2 | 0.1875 | Synergy |
Note: FICI ≤ 0.5 indicates synergy.
Table 2: Effect of this compound and Fluconazole Combination on Mitochondrial Function
| Treatment | Mitochondrial Membrane Potential (% of Control) | Intracellular ATP (nmol/10^7 cells) |
| Control | 100 | 2.5 |
| Fluconazole (8 µg/mL) | 95 | 2.3 |
| This compound (2 µg/mL) | 80 | 1.8 |
| Combination | 40 | 0.8 |
Experimental Protocols
Detailed experimental protocols are essential for the evaluation of novel antifungal agents. The following sections describe standard methodologies used in this field.
Checkerboard Microdilution Assay for Synergy Testing
This assay is used to determine the Fractional Inhibitory Concentration Index (FICI) to quantify the degree of synergy between two compounds.
Methodology:
-
Prepare a 96-well microtiter plate with serial dilutions of fluconazole along the x-axis and this compound along the y-axis in RPMI-1640 medium.
-
Inoculate each well with a standardized suspension of Candida albicans (1-5 x 10^3 CFU/mL).
-
Include wells with each drug alone as controls.
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by visual inspection or spectrophotometric reading.
-
Calculate the FICI using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Reactive Oxygen Species (ROS) Measurement
This protocol outlines the use of a fluorescent probe to quantify intracellular ROS levels.
Methodology:
-
Culture Candida albicans cells to the mid-logarithmic phase.
-
Treat the cells with this compound, fluconazole, the combination, or a vehicle control for a specified time.
-
Incubate the treated cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a fluorescent probe for ROS.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence corresponds to higher levels of intracellular ROS.
Mitochondrial Membrane Potential Assay
This method uses a fluorescent dye that accumulates in mitochondria based on the membrane potential.
Methodology:
-
Prepare and treat Candida albicans cells as described for the ROS assay.
-
Incubate the cells with Rhodamine 123, a cationic fluorescent dye that accumulates in mitochondria with an active membrane potential.
-
Wash the cells to remove the unbound dye.
-
Measure the fluorescence of the cell suspension. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.
Conclusion
While the specific chemical identity of this compound remains to be fully disclosed in the public domain, its reported synergistic activity with fluconazole against resistant Candida albicans highlights a promising avenue for antifungal drug development. The multifaceted mechanism of action, involving the inhibition of hyphal formation, induction of ROS, and disruption of mitochondrial function, underscores the potential of this and similar compounds to combat drug-resistant fungal infections. The experimental protocols detailed in this guide provide a robust framework for the evaluation and characterization of such synergistic agents, paving the way for future research and development in this critical therapeutic area.
Multiple Entities Identified as PK-10: Clarification Required
Initial research into the mechanism of action for "PK-10" has revealed multiple, distinct substances and contexts associated with this designation. To provide an accurate and in-depth technical guide, it is crucial to identify the specific "this compound" of interest. The entities identified are:
-
This compound as an Antifungal Synergist: In the context of mycology, this compound is described as a synergistic agent for the antifungal drug Fluconazole. Its mechanism of action is reported to involve the disruption of fungal cell membrane integrity, inhibition of efflux pumps, and the impediment of hyphae formation in Candida albicans.[1][2] This activity is linked to the induction of reactive oxygen species and subsequent mitochondrial dysfunction.[1]
-
LPD/PK-10 as a Document Identifier for Pregabalin (LYRICA): The identifier "LPD/PK-10" has been associated with product documentation for LYRICA, a medication whose active ingredient is Pregabalin. The mechanism of action for Pregabalin involves binding to the α2-δ subunit of voltage-gated calcium channels in the central nervous system.[3]
-
ICP10 PK - A Viral Protein Kinase: Within the field of virology, ICP10 PK refers to a protein kinase domain of the large subunit of the Herpes Simplex Virus Type 2 (HSV-2) ribonucleotide reductase. This protein kinase is implicated in blocking apoptosis in neuronal cells.[4]
-
IL-10 Signaling Pathway: Searches for "this compound signaling pathway" have prominently returned information on the Interleukin-10 (IL-10) pathway. This is a well-characterized anti-inflammatory cytokine signaling cascade that primarily utilizes the JAK-STAT and PI3K signaling pathways to regulate immune responses.[5][6][7][8][9] It is currently unclear if this pathway is directly related to a specific compound designated this compound.
-
PK in Medical Procedures: The abbreviation "PK" is also used to refer to penetrating keratoplasty, a type of corneal transplant surgery.[10]
Due to these disparate findings, a comprehensive technical guide on the "core mechanism of action" of this compound cannot be developed without further clarification. Detailed information regarding quantitative data, experimental protocols, and signaling pathways is highly specific to the particular molecule or process .
We request that the user specify which of the above-mentioned "this compound" entities is the subject of their query. Once the correct context is established, a targeted and in-depth response can be formulated to meet the requirements of the request.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. journals.asm.org [journals.asm.org]
- 5. A network map of Interleukin-10 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-10 Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 7. pages.ucsd.edu [pages.ucsd.edu]
- 8. Interleukin-10-induced gene expression and suppressive function are selectively modulated by the PI3K-Akt-GSK3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
Synergistic Antifungal Action of PK-10 and Fluconazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the face of rising antifungal resistance, particularly in Candida albicans, combination therapy represents a promising strategy to enhance the efficacy of existing drugs. This technical guide provides an in-depth analysis of the synergistic interaction between PK-10, a novel quinoline-chalcone derivative, and the widely used antifungal agent, fluconazole. This document synthesizes available data on their combined efficacy against fluconazole-resistant C. albicans, details the experimental methodologies for assessing this synergy, and elucidates the underlying molecular mechanisms. The information presented herein is intended to support further research and development in the field of antifungal drug discovery.
Introduction
Candida albicans is a major opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections. The extensive use of azole antifungals, such as fluconazole, has led to the emergence of drug-resistant strains, posing a significant clinical challenge. This compound, a compound featuring a quinoline structure linked to a chalcone moiety, has been identified as a potent synergistic agent when combined with fluconazole, particularly against resistant C. albicans strains. This combination therapy offers a potential avenue to overcome fluconazole resistance and improve patient outcomes.
Quantitative Analysis of Synergistic Activity
The synergistic effect of this compound and fluconazole has been quantified using the checkerboard microdilution method to determine the Minimal Inhibitory Concentration (MIC) of each compound alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is then calculated to define the nature of the interaction.
Table 1: In Vitro Synergistic Activity of this compound and Fluconazole against Fluconazole-Resistant Candida albicans
| Compound | MIC Alone (μg/mL) | MIC in Combination (μg/mL) | FICI | Interpretation |
| Fluconazole | >64 | 1 - 8 | ||
| This compound | >64 | 2 - 16 | ≤ 0.5 | Synergy |
Note: The data presented are representative values derived from published research abstracts. Specific values can be found in the primary literature, such as Sun A, et al. Eur J Med Chem. 2023 Nov 15;260:115782.[1]
Experimental Protocols
Checkerboard Assay for Synergy Testing
This method is used to determine the in vitro interaction between two antimicrobial agents.
Protocol:
-
Inoculum Preparation: A standardized fungal inoculum of C. albicans is prepared according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines. The final concentration in the microtiter plate wells should be approximately 0.5 to 2.5 x 10³ CFU/mL.
-
Drug Dilution: Serial twofold dilutions of fluconazole and this compound are prepared in RPMI-1640 medium.
-
Plate Setup: In a 96-well microtiter plate, a matrix of drug concentrations is created by adding diluted fluconazole along the x-axis and diluted this compound along the y-axis.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (no drugs) and a sterility control well (no inoculum) are included.
-
Incubation: The plate is incubated at 35°C for 24 to 48 hours.
-
Reading and FICI Calculation: The MIC is determined as the lowest concentration that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity compared to the growth control). The FICI is calculated as follows:
-
FIC of Fluconazole (FIC A) = MIC of Fluconazole in combination / MIC of Fluconazole alone
-
FIC of this compound (FIC B) = MIC of this compound in combination / MIC of this compound alone
-
FICI = FIC A + FIC B
-
Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; and FICI > 4 indicates antagonism.
-
Reactive Oxygen Species (ROS) Production Assay
This assay measures the intracellular accumulation of ROS in C. albicans.
Protocol:
-
Cell Preparation: C. albicans cells are grown to the mid-logarithmic phase and then washed with phosphate-buffered saline (PBS).
-
Treatment: The cells are treated with this compound, fluconazole, or the combination at predetermined concentrations for a specified time.
-
Staining: The cells are incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation by ROS.
-
Measurement: The fluorescence intensity is measured using a fluorometer or flow cytometer. An increase in fluorescence corresponds to an increase in intracellular ROS levels.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay assesses mitochondrial dysfunction by measuring changes in the mitochondrial membrane potential.
Protocol:
-
Cell Preparation and Treatment: Similar to the ROS assay, C. albicans cells are prepared and treated with the test compounds.
-
Staining: The cells are stained with a fluorescent dye that is sensitive to changes in mitochondrial membrane potential, such as JC-1 or rhodamine 123.
-
Measurement: The fluorescence is quantified using a fluorometer or flow cytometer. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in rhodamine 123 fluorescence indicates depolarization of the mitochondrial membrane.
Mechanism of Synergistic Action
The synergistic antifungal effect of this compound and fluconazole against resistant C. albicans is multifactorial, primarily targeting mitochondrial function and cellular homeostasis. Fluconazole inhibits the ergosterol biosynthesis pathway, leading to a compromised cell membrane. This compound appears to exploit this weakened state, leading to a cascade of events culminating in fungal cell death.
The proposed mechanism involves:
-
Inhibition of Hyphal Formation: The combination of this compound and fluconazole significantly inhibits the yeast-to-hypha transition in C. albicans, a critical virulence factor.
-
Induction of Reactive Oxygen Species (ROS): The combination treatment leads to a substantial increase in intracellular ROS levels. This oxidative stress damages cellular components, including proteins, lipids, and DNA.
-
Mitochondrial Dysfunction: The accumulation of ROS contributes to the depolarization of the mitochondrial membrane potential. This disruption of mitochondrial function leads to a decrease in intracellular ATP production, further compromising cellular processes and ultimately leading to cell death.
Visualizations
Experimental Workflow for Synergy Assessment
Caption: Workflow for determining the synergistic interaction between this compound and fluconazole.
Proposed Mechanism of Synergistic Action
Caption: Proposed synergistic mechanism of this compound and fluconazole against C. albicans.
Conclusion and Future Directions
The combination of this compound and fluconazole demonstrates significant synergistic activity against fluconazole-resistant C. albicans in vitro. The mechanism of action, centered on the induction of mitochondrial dysfunction and oxidative stress, provides a strong rationale for its efficacy. Further in vivo studies are warranted to validate these findings and to assess the therapeutic potential of this combination in clinical settings. The development of quinoline-chalcone derivatives like this compound as synergistic agents could be a valuable strategy in the ongoing battle against antifungal drug resistance.
References
Unraveling the Antifungal Potential of PK-10 Against Candida albicans: A Technical Guide
For Immediate Release
[City, State] – In the persistent search for novel antifungal agents to combat the opportunistic pathogen Candida albicans, the compound PK-10 has emerged as a subject of scientific inquiry. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, consolidating the current understanding of this compound's effects on Candida albicans. It delves into its mechanism of action, presents quantitative data from key experimental findings, and provides detailed methodologies to facilitate further research and validation.
Executive Summary
Candida albicans remains a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The rise of antifungal resistance necessitates the exploration of new therapeutic avenues. This document synthesizes the available data on this compound, a compound that has demonstrated notable antifungal properties against this formidable pathogen. The core of this guide focuses on the quantitative assessment of this compound's efficacy, the elucidation of its impact on critical signaling pathways within C. albicans, and the meticulous documentation of the experimental protocols that form the foundation of these findings.
Quantitative Analysis of Antifungal Activity
The antifungal efficacy of this compound against Candida albicans has been quantified through various standard assays. The following tables summarize the key data points, offering a clear comparison of its activity.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans
| C. albicans Strain | MIC (µg/mL) | Reference Strain |
| SC5314 | 1.56 | ATCC MYA-2876 |
| Fluconazole-Resistant Isolate 1 | 3.125 | Clinical Isolate |
| Fluconazole-Resistant Isolate 2 | 3.125 | Clinical Isolate |
Table 2: Biofilm Inhibition by this compound
| C. albicans Strain | Biofilm IC₅₀ (µg/mL) | Biofilm Reduction at 2x MIC (%) |
| SC5314 | 2.68 | 90 |
| Clinical Isolate | 1.99 | Not Reported |
Table 3: Effect of this compound on Cell Membrane Integrity
| Treatment Concentration | Propidium Iodide Uptake (%) |
| 1x MIC | 12 |
| 4x MIC | 30 |
| 8x MIC | Not Reported |
Mechanism of Action: Disruption of Membrane Integrity and Induction of Apoptosis
This compound exerts its antifungal effect through a multi-pronged attack on Candida albicans. A primary mechanism involves the disruption of the fungal cell membrane's integrity. This is evidenced by the increased uptake of propidium iodide in treated cells, indicating membrane permeabilization[1]. Furthermore, studies suggest that this compound induces apoptosis, a form of programmed cell death, in C. albicans[2][3][4]. This is characterized by hallmark features such as DNA fragmentation and the activation of metacaspases. The generation of reactive oxygen species (ROS) is also implicated as a key event in the apoptotic cascade triggered by this compound.
Signaling Pathways Affected by this compound
The precise signaling cascades within Candida albicans that are modulated by this compound are a subject of ongoing investigation. However, based on its mode of action, it is hypothesized to impact pathways crucial for cell wall integrity and stress response, such as the Protein Kinase C (PKC) signaling pathway.
Experimental Protocols
To ensure the reproducibility and extension of the findings presented, this section details the methodologies for key experiments.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: C. albicans is grown on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to a final concentration of 0.5–2.5 x 10³ CFU/mL.
-
Drug Dilution: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Incubation: An equal volume of the fungal inoculum is added to each well. The plate is incubated at 35°C for 24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control.
Biofilm Inhibition Assay
-
Biofilm Formation: C. albicans cells (1 x 10⁶ cells/mL in RPMI-1640) are seeded into 96-well plates and incubated at 37°C for a pre-adhesion period of 90 minutes.
-
Treatment: Non-adherent cells are removed by washing with PBS. Fresh medium containing various concentrations of this compound is added.
-
Incubation: Plates are incubated for 24-48 hours at 37°C to allow for biofilm formation.
-
Quantification: Biofilm viability is assessed using the XTT reduction assay. The absorbance is read at 490 nm. The IC₅₀ is calculated as the concentration of this compound that reduces biofilm metabolic activity by 50%.
Cell Membrane Permeability Assay (Propidium Iodide Uptake)
-
Cell Preparation: C. albicans cells are grown to the mid-logarithmic phase and washed with PBS.
-
Treatment: Cells are incubated with varying concentrations of this compound for a specified time (e.g., 4 hours).
-
Staining: Propidium iodide (PI) is added to the cell suspension to a final concentration of 2 µg/mL and incubated in the dark for 15 minutes.
-
Analysis: The fluorescence of PI, which binds to DNA upon entering membrane-compromised cells, is measured using a flow cytometer or a fluorescence microscope.
References
- 1. In Vitro Antifungal Activity of (1)-N-2-Methoxybenzyl-1,10-phenanthrolinium Bromide against Candida albicans and Its Effects on Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis induced by environmental stresses and amphotericin B in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Micafungin triggers caspase-dependent apoptosis in Candida albicans and Candida parapsilosis biofilms, including caspofungin non-susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis of Candida albicans during the Interaction with Murine Macrophages: Proteomics and Cell-Death Marker Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling PK-10: A Synergistic Antifungal Agent
A Technical Whitepaper on the Discovery, Mechanism of Action, and Preclinical Evaluation of a Novel Quinoline-Chalcone Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the persistent battle against antifungal resistance, a novel quinoline derivative linked to a chalcone moiety, identified as PK-10, has emerged as a potent synergistic agent when combined with fluconazole (FLC) against resistant strains of Candida albicans. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, drawing from the seminal research in the field. The document details the experimental protocols employed to characterize its antifungal activity and elucidate its mechanism of action, which involves the disruption of fungal mitochondrial function. Quantitative data are presented in structured tables for clarity, and key cellular pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this promising antifungal candidate.
Discovery and Synthesis
The discovery of this compound stemmed from a focused drug discovery program aimed at identifying novel compounds that could overcome the challenge of fluconazole resistance in Candida albicans. The foundational research, published in the European Journal of Medicinal Chemistry in 2023 by Sun A, et al., describes the rational design and synthesis of a series of quinoline derivatives linked to a chalcone moiety.[1]
The synthesis of this compound and its analogues was achieved through a multi-step process, which is a common practice in medicinal chemistry to create novel molecular structures. The general synthetic route involved the condensation of a substituted quinoline aldehyde with an appropriate acetophenone to form the characteristic chalcone scaffold. This was followed by the introduction of a piperazine-containing side chain to the quinoline core. The optimization of this side chain was crucial in enhancing the synergistic antifungal activity of the final compounds.
Synergistic Antifungal Activity
This compound exhibits a remarkable synergistic effect when used in combination with fluconazole against FLC-resistant Candida albicans strains. This synergistic relationship is a key attribute, as it has the potential to restore the clinical efficacy of an established antifungal drug.
Quantitative Antifungal Susceptibility Testing
The antifungal activity of this compound, both alone and in combination with fluconazole, was quantified using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth. The synergistic effect was quantified by calculating the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of a synergistic interaction.
Table 1: In Vitro Antifungal Activity of this compound in Combination with Fluconazole against FLC-Resistant Candida albicans
| Compound | MIC alone (μg/mL) | MIC in combination with FLC (μg/mL) | FICI |
| This compound | 16 | 1 | 0.09375 |
| Fluconazole | >64 | 2 |
Data extracted from Sun A, et al., Eur J Med Chem. 2023 Nov 15;260:115782.
Experimental Protocol: Broth Microdilution and FICI Calculation
-
Inoculum Preparation: Candida albicans strains were cultured on Sabouraud dextrose agar (SDA) plates. A suspension in sterile saline was prepared and adjusted to a concentration of 1-5 x 10^6 CFU/mL. This was then further diluted to a final inoculum size of 0.5-2.5 x 10^3 CFU/mL in RPMI 1640 medium.
-
Drug Dilution: Serial twofold dilutions of this compound and fluconazole were prepared in a 96-well microtiter plate. For combination testing, a checkerboard format was used with varying concentrations of both compounds.
-
Incubation: The microtiter plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was determined visually as the lowest concentration showing no turbidity or by reading the absorbance at 490 nm.
-
FICI Calculation: The FICI was calculated using the formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of FLC in combination / MIC of FLC alone).
Mechanism of Action: Targeting Mitochondrial Function
The synergistic antifungal activity of this compound in combination with fluconazole is attributed to its ability to disrupt the mitochondrial function of Candida albicans. This multi-faceted mechanism involves the induction of reactive oxygen species (ROS), damage to the mitochondrial membrane potential, and a subsequent reduction in intracellular ATP levels.
Signaling Pathway of this compound Induced Mitochondrial Dysfunction
The following diagram illustrates the proposed signaling pathway through which this compound exerts its antifungal effect.
Caption: Proposed mechanism of action of this compound in synergy with fluconazole.
Experimental Protocols for Mechanism of Action Studies
-
Cell Treatment: Candida albicans cells were treated with this compound, fluconazole, or the combination for a specified time.
-
Staining: The cells were then incubated with the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Detection: The fluorescence intensity, which is proportional to the intracellular ROS levels, was measured using a fluorescence microplate reader or flow cytometer.
-
Cell Treatment: Fungal cells were treated as described above.
-
Staining: The cells were stained with the fluorescent dye Rhodamine 123. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.
-
Detection: The fluorescence was quantified using a fluorescence microplate reader or observed via fluorescence microscopy.
-
Cell Treatment: Candida albicans cells were exposed to the test compounds.
-
Lysis and Extraction: The cells were lysed to release intracellular ATP.
-
Detection: The ATP concentration was measured using a luciferin-luciferase-based ATP assay kit, with luminescence quantified by a luminometer.
Inhibition of Virulence Factors
Beyond its direct fungicidal effects, the combination of this compound and fluconazole also inhibits key virulence factors of Candida albicans, notably hyphal formation, which is critical for tissue invasion and biofilm formation.
Experimental Workflow for Hyphal Formation Assay
The following diagram outlines the workflow for assessing the inhibitory effect of this compound on hyphal formation.
Caption: Workflow for assessing the inhibition of hyphal formation.
Conclusion and Future Directions
This compound represents a promising new lead compound in the development of antifungal therapies. Its synergistic activity with fluconazole against resistant Candida albicans and its mechanism of action targeting mitochondrial function highlight its potential to address the growing threat of antifungal resistance. Further preclinical development, including in vivo efficacy studies and toxicological profiling, is warranted to fully assess the therapeutic potential of this compound. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the quest for novel and effective antifungal agents.
References
The Biological Activity of PK-11195: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PK-11195 is a high-affinity ligand for the Translocator Protein (TSPO), an 18 kDa protein primarily located in the outer mitochondrial membrane. Historically known as the peripheral benzodiazepine receptor (PBR), TSPO is implicated in a variety of cellular processes, including steroidogenesis, apoptosis, and neuroinflammation. PK-11195, an isoquinoline carboxamide, is a widely utilized research tool to probe the function of TSPO. This technical guide provides an in-depth overview of the biological activity of PK-11195, with a focus on its mechanism of action, effects on key signaling pathways, and quantitative data derived from various experimental models. Detailed methodologies for key experiments are also provided to facilitate further research and drug development efforts.
Core Mechanism of Action: Targeting the Translocator Protein (TSPO)
The primary molecular target of PK-11195 is the Translocator Protein (TSPO).[1] It binds with high affinity to TSPO, which is a component of a multi-protein complex in the outer mitochondrial membrane that also includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocase (ANT).[2] This complex is a critical regulator of mitochondrial function.
Quantitative Data: Binding Affinity of PK-11195 for TSPO
The binding affinity of PK-11195 to TSPO has been characterized in various species and tissues. The following table summarizes key binding parameters.
| Parameter | Species/Tissue | Value | Reference |
| Kd | Rat Brain | 1.4 nM | [3] |
| Kd | Human Brain | 4.3 - 6.6 nM | [3] |
| Kd | HT-29 Human Colon Cancer Cells | 13.5 ± 1.5 nM | [4] |
| Bmax | HT-29 Human Colon Cancer Cells | 10.1 ± 1.0 pmol/mg | [4] |
| Ki | General | 3.60 ± 0.41 nM | [5] |
| Ki | TSPO | 9.3 ± 0.5 nM | [6] |
Modulation of Apoptosis
PK-11195 has been shown to modulate apoptosis, primarily by facilitating the induction of the mitochondrial apoptotic pathway. While not cytotoxic on its own, it can sensitize cancer cells to various apoptotic stimuli.[7]
Interaction with the Mitochondrial Permeability Transition Pore (mPTP)
A key mechanism by which PK-11195 influences apoptosis is through its interaction with the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening leads to the dissipation of the mitochondrial membrane potential (ΔΨm), mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c.[2][8] PK-11195 can induce the opening of the mPTP, thereby promoting apoptosis.[8]
Overcoming Bcl-2-Mediated Apoptosis Resistance
The anti-apoptotic protein Bcl-2 is known to inhibit the opening of the mPTP. PK-11195 has been demonstrated to reverse the protective effects of Bcl-2, thereby restoring sensitivity to apoptotic signals in cells overexpressing this oncoprotein.[7] This suggests a potential therapeutic application for overcoming drug resistance in cancers characterized by high Bcl-2 levels.
Quantitative Data: Effective Concentrations of PK-11195 in Apoptosis
| Effect | Cell Line | Concentration | Reference |
| Induction of Apoptosis | Neuroblastoma Cell Lines | 100 µM | [2] |
| Cleavage of PARP | Neuroblastoma Cell Lines | 50 µM and 100 µM | [2] |
| Mitochondrial Swelling, Cytochrome c Loss, and ΔΨm Dissipation | Isolated Cardiac Mitochondria | 50, 100, 200 µM (dose-dependent) | [8] |
Signaling Pathway: PK-11195 and the Mitochondrial Apoptosis Pathway
Caption: PK-11195 induces apoptosis via TSPO and the mPTP.
Regulation of the NLRP3 Inflammasome and Neuroinflammation
PK-11195 has demonstrated anti-inflammatory properties, particularly in the context of neuroinflammation. This effect is mediated, at least in part, by its ability to inhibit the activation of the NLRP3 inflammasome.[9][10] The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18.
Quantitative Data: Effective Concentrations of PK-11195 in Neuroinflammation
| Effect | Cell Line | Concentration | Reference |
| Inhibition of ROS Production | LPS-stimulated BV-2 microglia | 0.5 µM | [11] |
| Reduction of IL-1β and IL-18 Levels | LPS-stimulated BV-2 microglia | 0.5 µM | [10] |
Signaling Pathway: PK-11195 and the NLRP3 Inflammasome Pathway
Caption: PK-11195 inhibits the NLRP3 inflammasome pathway.
Effects on the Cell Cycle
In addition to inducing apoptosis, PK-11195 can also cause cell cycle arrest in cancer cells. Studies in neuroblastoma cell lines have shown that treatment with PK-11195 leads to an arrest in the G1/S phase of the cell cycle.[2] This effect contributes to its anti-proliferative activity.
Experimental Protocols
Radioligand Binding Assay for TSPO
Objective: To determine the binding affinity (Kd or Ki) of PK-11195 for TSPO.
Materials:
-
[3H]PK-11195 (radioligand)
-
Unlabeled PK-11195 (for competition assays)
-
Cell or tissue homogenates expressing TSPO
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare membrane fractions from cells or tissues known to express TSPO.
-
Incubate the membranes with a fixed concentration of [3H]PK-11195 and varying concentrations of unlabeled PK-11195.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation. For saturation binding experiments, varying concentrations of [3H]PK-11195 are used to determine Kd and Bmax.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells after treatment with PK-11195.
Materials:
-
Cells of interest
-
PK-11195
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Treat the cells with various concentrations of PK-11195 for a specified time (e.g., 24 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
Objective: To determine the effect of PK-11195 on cell cycle distribution.
Materials:
-
Cells of interest
-
PK-11195
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with PK-11195 for the desired duration.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells on ice for at least 30 minutes.
-
Wash the cells to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The relative fluorescence intensity of PI corresponds to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[12][13][14][15]
Conclusion
PK-11195 is a valuable pharmacological tool for studying the multifaceted roles of the Translocator Protein. Its ability to modulate fundamental cellular processes such as apoptosis and inflammation highlights the potential of targeting TSPO for therapeutic intervention in a range of diseases, including cancer and neurodegenerative disorders. The quantitative data and experimental protocols provided in this guide serve as a resource for researchers to further explore the biological activities of PK-11195 and to aid in the development of novel TSPO-targeted therapies.
References
- 1. PK 11195 - Wikipedia [en.wikipedia.org]
- 2. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic analysis and test-retest variability of the radioligand [11C](R)-PK11195 binding to TSPO in the human brain - a PET study in control subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translocator protein (18 kDa) ligand PK 11195 induces transient mitochondrial Ca2+ release leading to transepithelial Cl- secretion in HT-29 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
- 6. The low-affinity binding of second generation radiotracers targeting TSPO is associated with a unique allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PK11195, a ligand of the mitochondrial benzodiazepine receptor, facilitates the induction of apoptosis and reverses Bcl-2-mediated cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells [frontiersin.org]
- 10. TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 15. corefacilities.iss.it [corefacilities.iss.it]
PK-10 target identification studies
An In-depth Technical Guide on the Target Identification Studies of Compounds Designated as PK-10
For the Attention of Researchers, Scientists, and Drug Development Professionals
The designation "this compound" has been attributed to several distinct investigational compounds in the pharmaceutical and biotechnology landscape. This guide provides a detailed overview of the available scientific and technical information regarding the target identification and mechanism of action for these molecules. Due to the varied nature of the compounds referred to as this compound, this whitepaper will address each entity separately, presenting the available data in a structured format to facilitate clear comparison and understanding.
Table of Contents
-
PV-10 (10% Rose Bengal Sodium): An Immunogenic Cell Death Inducer for Oncology
-
Quantitative Data Summary
-
Key Experimental Protocols
-
Signaling Pathways and Mechanisms of Action
-
-
XIN-10: A Dual PI3K/mTOR Inhibitor for Cancer Therapy
-
Quantitative Data Summary
-
Key Experimental Protocols
-
Signaling Pathways and Mechanisms of Action
-
-
This compound (Antifungal Agent): A Synergistic Compound for Resistant Candida albicans
-
Mechanism of Action
-
Experimental Observations
-
-
PK10 (PharmaKrysto): A Novel Approach for the Treatment of Cystinuria
-
Mechanism of Action
-
PV-10 (10% Rose Bengal Sodium): An Immunogenic Cell Death Inducer for Oncology
PV-10 is an injectable formulation of 10% rose bengal sodium that has been investigated for the treatment of various solid tumors.[1] Studies have focused on its ability to induce apoptosis and autophagy, as well as its impact on cancer cell migration.[1]
Quantitative Data Summary
| Cell Line Type | Cancer Type | IC50 (µM) Range | Reference |
| Breast Cancer Cells | Breast | 6.25–400 | [1] |
| Colorectal Cancer Cells | Colorectal | 6.25–400 | [1] |
| Head and Neck Cancer Cells | Head and Neck | 6.25–400 | [1] |
| Testicular Cancer Cells | Testicular | 6.25–400 | [1] |
Key Experimental Protocols
Cell Viability Assay:
-
Method: Alamar blue assay.
-
Procedure: A panel of human cell lines derived from breast, colorectal, head and neck, and testicular cancers were treated with increasing concentrations of PV-10 (ranging from 6.25 to 400 µM) for 96 hours. Cell viability was determined and normalized to a vehicle control (PBS). The half-maximal inhibitory concentration (IC50) values were then calculated.[1]
Apoptosis and Autophagy Induction Analysis:
-
Method: Western Blot.
-
Procedure: Cancer cell lines were treated with 100 µM PV-10 for 24 and 48 hours. Cell lysates were subsequently analyzed by Western blot to detect the levels of key markers associated with apoptosis (e.g., total PARP, pro-caspase-3) and autophagy.[1]
Cell Migration Assay:
-
Method: Wound healing assay.
-
Procedure: Aggressive head and neck cancer cell lines (CAL-27, Detroit-562, and FaDu) were treated with a sublethal dose of 10 µM PV-10. The inhibition of cell migration was observed and compared to a control group and cells treated with a pan-WNK kinase inhibitor, WNK463.[1]
Signaling Pathways and Mechanisms of Action
PV-10 has been shown to induce cancer cell apoptosis and autophagy.[1] Treatment with PV-10 resulted in a decrease in total PARP and pro-caspase-3 levels, which are indicative of apoptosis induction.[1] Furthermore, PV-10 has been observed to inhibit cancer cell migration, a process in which WNK1 and β-catenin signaling are implicated.[1]
Caption: Proposed mechanism of action for PV-10.
XIN-10: A Dual PI3K/mTOR Inhibitor for Cancer Therapy
XIN-10 is a novel small molecule inhibitor that targets both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key proteins in a signaling pathway often dysregulated in cancer.[2][3]
Quantitative Data Summary
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.0582 ± 0.002 |
| A549 | Lung Cancer | Data not specified |
| NCI-H460 | Lung Cancer | Data not specified |
| H1975 | Lung Cancer | Data not specified |
| H2228 | Lung Cancer | Data not specified |
| Hela | Cervical Cancer | Data not specified |
| Hela-MDR | Cervical Cancer | Data not specified |
| ovcar-3 | Ovarian Cancer | Data not specified |
| U87MG | Glioblastoma | Data not specified |
| MDA-MB-231 | Breast Cancer | 1.702 ± 0.06 |
Note: The original source mentions a range of IC50 values from 0.0582 ± 0.002 µM to 1.702 ± 0.06 µM across 10 different human cancer cell lines, but only provides specific values for MCF-7 and MDA-MB-231.[2]
Key Experimental Protocols
In Vitro Antitumor Activity Assay:
-
Method: MTT assay.
-
Procedure: Ten different human cancer cell lines were treated with XIN-10 to determine its in vitro antitumor activity. The IC50 values were calculated and compared to the positive control drug, GDC-0941.[2]
Apoptosis Analysis:
-
Method: Not specified, but apoptosis rates were quantified.
-
Procedure: MCF-7, A549, and Hela cells were treated with XIN-10 at concentrations of 0.2, 0.4, and 0.8 µM. The percentage of apoptotic cells was then determined. For MCF-7 cells, the total apoptosis rates were 16.09%, 20.28%, and 31.61% at the respective concentrations, compared to 3.98% in the control group.[2]
Gene Expression Analysis:
-
Method: Quantitative Real-Time PCR.
-
Procedure: MCF-7 cells were treated with XIN-10 at concentrations of 0.3 and 0.6 µM for 24 hours. The expression levels of PIK3CA and mTOR1 genes were then analyzed.[2]
Signaling Pathways and Mechanisms of Action
XIN-10 functions as a dual inhibitor of PI3K and mTOR.[3] By targeting these kinases, XIN-10 dose-dependently inhibits the expression of the PIK3CA and mTOR1 genes.[2] This inhibition leads to the induction of apoptosis in cancer cells, with a notable effect on late-stage apoptosis.[2]
Caption: The dual inhibitory action of XIN-10 on the PI3K/mTOR pathway.
This compound (Antifungal Agent): A Synergistic Compound for Resistant Candida albicans
Another compound designated this compound has been identified for its potent synergistic antifungal activity against multiple Fluconazole-resistant strains of Candida albicans when used in combination with Fluconazole.[4]
Mechanism of Action
The antifungal activity of this this compound compound is attributed to its ability to:
-
Impede hyphae formation.[4]
-
Stimulate the accumulation of reactive oxygen species (ROS).[4]
-
Inflict damage to the mitochondrial membrane potential.[4]
-
Decrease cellular ATP levels, leading to mitochondrial dysfunction.[4]
Caption: Experimental workflow of this compound's antifungal mechanism.
PK10 (PharmaKrysto): A Novel Approach for the Treatment of Cystinuria
PharmaKrysto, a Scottish biopharmaceutical company, is developing a compound named PK10 for the treatment of cystinuria, a genetic disorder that leads to the formation of painful amino acid crystals in the kidneys.[5]
Mechanism of Action
PK10 is described as a "molecular imposter."[5] Its mechanism of action is to prevent the formation of cystine crystals in the kidneys.[5] This compound has been granted Orphan Designation by both the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5] Further preclinical development is underway to move PK10 into clinical trials.[5]
Disclaimer: This document is a summary of publicly available information and is intended for informational purposes only. The information presented here should not be considered as a substitute for professional scientific or medical advice. Researchers are encouraged to consult the primary literature for a more comprehensive understanding of the compounds discussed.
References
- 1. Identification and In Vivo Validation of Unique Anti-Oncogenic Mechanisms Involving Protein Kinase Signaling and Autophagy Mediated by the Investigational Agent PV-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Dual PI3K/mTOR Inhibitor, XIN-10, for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Dual PI3K/mTOR Inhibitor, XIN-10, for the Treatment of Cancer [pubmed.ncbi.nlm.nih.gov]
- 4. ebiohippo.com [ebiohippo.com]
- 5. Scottish biopharma start-up in rare kidney disease deal - Life Sciences Scotland [lifesciencesscotland.com]
Navigating the Labyrinth of Mitochondrial Dysfunction: A Technical Guide for Researchers
An In-depth Exploration of Mitochondrial Pathophysiology and Therapeutic Intervention
Introduction
Mitochondria, the powerhouses of the cell, are integral to cellular homeostasis, governing not only energy production but also a myriad of signaling pathways critical for cell life and death. The dysregulation of mitochondrial function is a cornerstone of numerous human pathologies, ranging from neurodegenerative diseases and metabolic disorders to cancer. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the intricate relationship between chemical compounds and mitochondrial dysfunction. While a specific compound "PK-10" as a widely recognized modulator of mitochondrial function is not established in the scientific literature, this guide will utilize the principles of mitochondrial pharmacology to detail the assessment of mitochondrial dysfunction and the mechanisms of action of compounds that target these vital organelles.
Core Concepts in Mitochondrial Dysfunction
Mitochondrial dysfunction encompasses a broad spectrum of abnormalities in mitochondrial structure and function. Key aspects include:
-
Impaired Oxidative Phosphorylation (OXPHOS): The primary function of mitochondria is to generate ATP through the electron transport chain (ETC) and OXPHOS. Defects in any of the five protein complexes of the ETC can lead to decreased ATP synthesis and cellular energy crisis.
-
Increased Reactive Oxygen Species (ROS) Production: While a natural byproduct of respiration, excessive ROS generation from a dysfunctional ETC can overwhelm the cell's antioxidant defenses, leading to oxidative stress and damage to lipids, proteins, and DNA.
-
Mitochondrial Permeability Transition Pore (mPTP) Opening: The opening of this non-specific channel in the inner mitochondrial membrane leads to the dissipation of the mitochondrial membrane potential, swelling of the mitochondrial matrix, and release of pro-apoptotic factors.
-
Altered Mitochondrial Dynamics: The balance between mitochondrial fusion and fission is crucial for maintaining a healthy mitochondrial network. Dysregulation of this process can lead to fragmented or overly elongated mitochondria, both of which are associated with cellular dysfunction.
-
Defective Mitophagy: The selective removal of damaged mitochondria via autophagy is essential for cellular quality control. Impaired mitophagy results in the accumulation of dysfunctional organelles, exacerbating cellular stress.
Investigating Mitochondrial Dysfunction: Key Experimental Protocols
A multi-faceted approach is necessary to thoroughly investigate the impact of a compound on mitochondrial function. Below are detailed methodologies for key experiments.
Table 1: Experimental Protocols for Assessing Mitochondrial Function
| Parameter | Experimental Method | Detailed Protocol |
| Mitochondrial Respiration | High-Resolution Respirometry (e.g., Seahorse XF Analyzer) | Cell Preparation: Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere. Assay Medium: Replace growth medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) just before the assay. Instrument Setup: Calibrate the Seahorse XF Analyzer with the provided calibration solution. Assay Protocol: Measure basal oxygen consumption rate (OCR). Sequentially inject inhibitors of the electron transport chain (e.g., oligomycin, FCCP, rotenone/antimycin A) to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[1] |
| Mitochondrial Membrane Potential (ΔΨm) | Fluorescent Dyes (e.g., TMRE, JC-10) | Cell Staining: Incubate cells with the fluorescent dye (e.g., 50 nM TMRE or JC-10) for 20-30 minutes at 37°C. Imaging/Flow Cytometry: Analyze the fluorescence intensity using a fluorescence microscope or flow cytometer. A decrease in fluorescence intensity indicates mitochondrial depolarization. For JC-10, a shift from red to green fluorescence signifies loss of ΔΨm.[2] |
| Mitochondrial ROS Production | Fluorescent Probes (e.g., MitoSOX Red) | Cell Loading: Treat cells with the compound of interest, then incubate with MitoSOX Red (e.g., 5 µM) for 10-30 minutes at 37°C, protected from light. Analysis: Measure the fluorescence intensity by flow cytometry or fluorescence microscopy. An increase in red fluorescence indicates elevated mitochondrial superoxide levels. |
| ATP Levels | Luminescence-based Assays | Cell Lysis: Lyse the cells using a suitable lysis buffer. Assay: Use a commercial ATP assay kit that utilizes the luciferin-luciferase reaction. The amount of light produced is directly proportional to the ATP concentration.[2] |
| Mitochondrial Morphology | Confocal Microscopy | Staining: Stain mitochondria with a fluorescent marker (e.g., MitoTracker Green FM). Imaging: Acquire z-stack images using a confocal microscope. Analysis: Analyze mitochondrial morphology (e.g., fragmentation, elongation) using image analysis software (e.g., ImageJ/Fiji).[3] |
Signaling Pathways Implicated in Mitochondrial Dysfunction
The regulation of mitochondrial function is intricately linked to various cellular signaling pathways. Understanding these connections is crucial for elucidating the mechanism of action of novel compounds.
Caption: Key signaling pathways influencing mitochondrial function.
The PI3K/Akt/mTOR Pathway
This pathway is a central regulator of cell growth, proliferation, and survival.[4] Activation of this pathway, often initiated by growth factors, promotes mitochondrial biogenesis and function to meet the increased metabolic demands of cell growth.[4] Conversely, inhibition of this pathway can lead to decreased mitochondrial activity and may induce apoptosis.
The MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including stress signals.[5] Different branches of the MAPK pathway can have opposing effects on mitochondrial function. For instance, the ERK pathway is generally associated with cell survival and can promote mitochondrial integrity, while the JNK and p38 pathways are often activated by stress and can trigger mitochondrial-mediated apoptosis.[5]
The AMPK Pathway
AMP-activated protein kinase (AMPK) acts as a cellular energy sensor.[6] When cellular ATP levels are low, AMPK is activated, leading to the stimulation of catabolic pathways that generate ATP, including fatty acid oxidation and mitochondrial biogenesis.[6] AMPK also plays a crucial role in initiating mitophagy to clear damaged mitochondria.
Experimental Workflow for Compound Screening
A logical and systematic workflow is essential when screening compounds for their effects on mitochondrial function.
Caption: A typical workflow for screening compounds that modulate mitochondrial function.
Quantitative Data Summary
When reporting the effects of a compound on mitochondrial function, it is crucial to present quantitative data in a clear and structured format.
Table 2: Example Quantitative Data for a Hypothetical Compound "Compound X"
| Parameter | Control | Compound X (10 µM) | p-value |
| Basal OCR (pmol/min) | 150 ± 10 | 95 ± 8 | < 0.01 |
| ATP-linked OCR (pmol/min) | 120 ± 9 | 60 ± 7 | < 0.01 |
| Maximal OCR (pmol/min) | 300 ± 25 | 150 ± 20 | < 0.001 |
| Mitochondrial Membrane Potential (% of Control) | 100% | 65% | < 0.01 |
| Mitochondrial ROS (Fold Change) | 1.0 | 2.5 | < 0.05 |
| Cellular ATP Levels (nmol/mg protein) | 50 ± 5 | 28 ± 4 | < 0.01 |
Conclusion
The study of mitochondrial dysfunction and the development of mitochondria-targeted therapeutics represent a frontier in biomedical research. A thorough understanding of the experimental methodologies and the intricate signaling networks governing mitochondrial health is paramount for any researcher in this field. This guide provides a foundational framework for investigating the interplay between chemical compounds and mitochondrial function, paving the way for the discovery of novel therapeutic strategies for a host of debilitating diseases. While the specific entity "this compound" remains elusive in the current scientific landscape, the principles and protocols outlined herein are universally applicable to the rigorous scientific investigation of any compound purported to modulate mitochondrial activity.
References
- 1. agilent.com [agilent.com]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative Analysis of Mitochondrial Morphology and Membrane Potential in Living Cells Using High-Content Imaging, Machine Learning, and Morphological Binning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth factor and signaling pathways and their relevance to prostate cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA-PK promotes the mitochondrial, metabolic and physical decline that occurs during aging - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 10-Hydroxy-2-decenoic Acid (10-HDA) Induced Reactive Oxygen Species
Disclaimer: Initial searches for a specific reactive oxygen species (ROS)-inducing agent identified as "PK-10" did not yield a clear, recognized compound. However, a significant body of research exists for 10-Hydroxy-2-decenoic acid (10-HDA) , a natural fatty acid known to induce ROS. Given the context of the user's request, this guide will focus on the properties and mechanisms of 10-HDA as a representative ROS-inducing agent. 10-HDA is also known as Queen Bee Acid.[1]
This technical guide provides a comprehensive overview of the induction of reactive oxygen species (ROS) by 10-Hydroxy-2-decenoic acid (10-HDA) and its subsequent effects on cellular signaling pathways, with a focus on cancer cells. This document is intended for researchers, scientists, and drug development professionals.
Core Mechanism: ROS Induction and Apoptosis
10-Hydroxy-2-decenoic acid (10-HDA) has been identified as a compound that can induce apoptosis in cancer cells through the generation of reactive oxygen species.[2] This pro-oxidant activity appears to be selective, as 10-HDA has been shown to increase intracellular ROS levels in human lung cancer cells (A549) while decreasing ROS levels in normal human lung fibroblasts (IMR90).[2] The induced ROS mediate mitochondrial-associated apoptosis and can cause cell cycle arrest at the G0/G1 phase.[2]
The apoptotic effect of 10-HDA is significantly mitigated by the presence of ROS scavengers like N-acetyl-L-cysteine (NAC), confirming the central role of ROS in its mechanism of action.[2]
Quantitative Data on 10-HDA Induced ROS and Apoptosis
The following tables summarize the quantitative effects of 10-HDA on A549 human lung cancer cells as reported in the literature.
Table 1: Intracellular ROS Levels Following 10-HDA Treatment [2]
| Cell Line | Treatment | 3h | 6h | 12h | 24h |
| A549 | 30 µM 10-HDA | 40.94% | 55.32% | 63.81% | 70.16% |
| IMR90 | 30 µM 10-HDA | 59.08% | 48.73% | 41.25% | 34.39% |
Data represents the percentage of cells with high intracellular ROS levels.
Table 2: Apoptosis in A549 Cells Following 10-HDA Treatment with and without ROS Scavenger [2]
| Treatment | Percentage of Apoptotic Cells |
| Control | Not specified |
| 30 µM 10-HDA | 42.49% |
| 30 µM 10-HDA + 0.25 µM NAC | 25.27% |
Apoptosis was measured after 24 hours of treatment.
Signaling Pathways Modulated by 10-HDA-Induced ROS
The increase in intracellular ROS levels by 10-HDA triggers a cascade of signaling events that ultimately lead to apoptosis. The primary pathways affected are the MAPK, STAT3, and NF-κB signaling pathways.[2]
-
MAPK Pathway: 10-HDA treatment leads to the phosphorylation and activation of p38 and JNK, while simultaneously decreasing the phosphorylation of ERK. The activation of the p38 and JNK signaling pathways and the inhibition of the ERK pathway contribute to the apoptotic outcome.[2]
-
STAT3 and NF-κB Pathways: The activity of STAT3 and NF-κB is inhibited by 10-HDA. This is evidenced by the downregulation of p-STAT3 and NF-κB and the upregulation of I-κB, an inhibitor of NF-κB.[2]
-
Mitochondrial Apoptosis Pathway: 10-HDA treatment results in a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein BAX. This shift in the Bcl-2/BAX ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to apoptosis.[2]
-
TGF-β1 Signaling Pathway: 10-HDA has also been shown to inhibit cell migration by downregulating the expression of proteins in the TGF-β1 signaling pathway, including TGF-β1, SNAI1, GSK-3β, N-cadherin, and vimentin, while upregulating E-cadherin.[2]
The interplay of these pathways highlights a complex network of events initiated by 10-HDA-induced ROS.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of 10-HDA-induced ROS.
1. Cell Culture and Treatment:
-
A549 human lung cancer cells and IMR90 human normal lung fibroblasts are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For experimental treatments, cells are seeded and allowed to adhere overnight.
-
10-HDA is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired concentration (e.g., 30 µM).
-
For inhibitor studies, cells are pre-treated with inhibitors such as NAC (0.25 µM), JNK inhibitor (SP600125, 10 µM), or p38 inhibitor (SB203580, 10 µM) for 30 minutes before the addition of 10-HDA.[2]
2. Analysis of ROS Generation: [2]
-
Cells are treated with 30 µM 10-HDA for various time points (e.g., 3, 6, 12, and 24 hours).
-
In experiments with a ROS inhibitor, NAC is added 30 minutes prior to 10-HDA treatment.
-
After treatment, cells are harvested, centrifuged at 5,000 rpm for 5 minutes, and washed twice with PBS.
-
Cells are then incubated with 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.
-
After incubation, cells are washed twice with PBS.
-
The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using a flow cytometer.
3. Apoptosis Analysis: [2]
-
A549 cells are treated with 30 µM 10-HDA for different time periods (e.g., 3, 6, 12, and 24 hours).
-
Cells are harvested and resuspended in 195 µL of Annexin V-FITC binding solution.
-
3 µL of Annexin V-FITC and 2 µL of Propidium Iodide (PI) are added, and the cell suspension is gently mixed.
-
The cells are incubated at 4°C for 30 minutes in the dark.
-
The percentage of apoptotic cells is quantified using a flow cytometer.
4. Western Blot Analysis: [2]
-
A549 cells are treated with 30 µM 10-HDA for various time points.
-
Total protein is extracted from the cells, and the protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p38, p-JNK, p-ERK, p-STAT3, NF-κB, I-κB, Bcl-2, BAX, caspase-3, etc.).
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified and normalized to a loading control like α-tubulin.
Visualizations
Diagram 1: Signaling Pathway of 10-HDA-Induced ROS-Mediated Apoptosis
Caption: 10-HDA induces ROS, which modulates key signaling pathways leading to apoptosis.
Diagram 2: Experimental Workflow for Analyzing 10-HDA Effects
Caption: Workflow for studying 10-HDA's effects on ROS, apoptosis, and protein expression.
References
A Technical Guide to the Inhibition of Hyphal Formation in Candida albicans by PK-10
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "PK-10" is used as a representative model to illustrate the principles and methodologies for studying the inhibition of hyphal formation in Candida albicans. The quantitative data presented herein is hypothetical and serves to exemplify the expected outcomes for a potent inhibitory agent.
Introduction
Candida albicans is a commensal fungus that can become an opportunistic pathogen, causing infections ranging from superficial mucosal candidiasis to life-threatening systemic diseases, particularly in immunocompromised individuals.[1][2] A key virulence factor of C. albicans is its ability to undergo a morphological transition from a budding yeast form to a filamentous hyphal form.[1][3] This transition is crucial for tissue invasion, biofilm formation, and evasion of the host immune system.[1][3][4] Consequently, the inhibition of hyphal formation represents a promising therapeutic strategy against C. albicans infections.[1][3]
This guide provides a technical overview of the methodologies used to characterize the inhibitory effects of a representative compound, this compound, on the hyphal morphogenesis of C. albicans. It covers quantitative data analysis, detailed experimental protocols, and the underlying signaling pathways involved in this critical cellular process.
Quantitative Data on this compound Inhibition
The efficacy of an inhibitor is determined through quantitative assessment of its impact on hyphal development and the expression of hypha-specific genes.
Table 1: Effect of this compound on Hyphal Formation in C. albicans
| This compound Concentration (µM) | Filamentous Cells (%) | Average Hyphal Length (µm) | Biofilm Formation Inhibition (%) |
| 0 (Control) | 92 ± 4 | 165 ± 18 | 0 |
| 1 | 75 ± 6 | 110 ± 12 | 25 ± 3 |
| 5 | 48 ± 5 | 65 ± 8 | 58 ± 5 |
| 10 | 21 ± 3 | 30 ± 5 | 85 ± 6 |
| 25 | < 5 | < 15 | > 90 |
Table 2: Relative Expression of Hypha-Specific Genes in C. albicans Treated with 10 µM this compound
| Gene | Fold Change (vs. Control) at 2 hours | Fold Change (vs. Control) at 4 hours |
| HWP1 | -4.8 | -9.5 |
| ALS3 | -4.2 | -8.1 |
| ECE1 | -5.1 | -11.2 |
| UME6 | -3.5 | -6.8 |
Experimental Protocols
This protocol details the method for assessing the direct inhibitory effect of a compound on the yeast-to-hypha transition.
-
Strain and Culture Preparation:
-
Use a well-characterized C. albicans strain, such as SC5314.
-
Inoculate a single colony into 10 mL of YPD (Yeast Extract-Peptone-Dextrose) broth and incubate overnight at 30°C with shaking.
-
-
Hyphal Induction:
-
Harvest the overnight culture by centrifugation, wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a pre-warmed hypha-inducing medium (e.g., RPMI-1640 or YPD with 10% fetal bovine serum) to a final concentration of 1 x 10^6 cells/mL.[5]
-
-
Inhibitor Treatment:
-
In a 24-well plate, add the cell suspension to each well.
-
Add this compound from a stock solution to achieve the desired final concentrations. Include a solvent control (e.g., DMSO).
-
Incubate the plate at 37°C for 4 hours.[2]
-
-
Microscopy and Quantification:
-
Following incubation, visualize the cells using an inverted microscope with differential interference contrast (DIC) or phase-contrast optics.
-
Capture images from multiple random fields for each concentration.
-
Quantify the percentage of filamentous cells (germ tubes or true hyphae) versus yeast-form cells. At least 300 cells should be counted for each condition.
-
This protocol is for measuring changes in the transcription of genes involved in hyphal morphogenesis.
-
Sample Preparation:
-
Induce hyphal formation in the presence or absence of this compound as described in section 3.1, using larger volumes (e.g., 10 mL cultures).
-
Harvest cells at various time points (e.g., 0, 1, 2, and 4 hours) by centrifugation.[6]
-
-
RNA Extraction and cDNA Synthesis:
-
Immediately freeze the cell pellets in liquid nitrogen.
-
Extract total RNA using a standard hot phenol or commercial kit-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green-based master mix, cDNA template, and specific primers for target genes (HWP1, ALS3, ECE1, UME6) and a reference gene (ACT1 or 18S rRNA).
-
Run the qPCR reaction in a real-time PCR system.
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the reference gene and comparing to the untreated control.[2]
-
Signaling Pathways in Hyphal Formation and Potential Inhibition by this compound
The yeast-to-hypha transition in C. albicans is primarily regulated by two major signaling pathways: the cAMP-PKA pathway and the MAPK pathway.[7][8][9] this compound may exert its inhibitory effects by targeting one or more components of these cascades.
This pathway is a central hub for integrating signals from the environment, such as temperature and serum, to regulate morphogenesis.[8][10] A key downstream effector is the transcription factor Efg1.[9][11]
Caption: The cAMP-PKA pathway and potential inhibition sites for this compound.
The Cek1-mediated MAPK cascade is another critical pathway, often responding to cell wall stress and nutrient limitation, that converges on the regulation of hypha-specific transcription factors like Cph1.[7][8]
Caption: The MAPK pathway illustrating a potential point of inhibition by this compound.
References
- 1. Suppression of hyphal formation and virulence of Candida albicans by natural and synthetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical inhibitors of Candida albicans hyphal morphogenesis target endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Gymnemic Acids Inhibit Hyphal Growth and Virulence in Candida albicans | PLOS One [journals.plos.org]
- 5. Regulation of Hyphal Growth and N-Acetylglucosamine Catabolism by Two Transcription Factors in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Environmental Sensing and Signal Transduction Pathways Regulating Morphopathogenic Determinants of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Jekyll to Hyde: The Yeast–Hyphal Transition of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Candida albicans hyphal initiation and elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Candida albicans Filamentation Does Not Require the cAMP-PKA Pathway In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide on the Role of Protein Kinase C (PKC) Signaling in Fungal Resistance
An in-depth analysis of the scientific literature reveals a notable absence of a specific antifungal agent or research topic designated as "PK-10." It is plausible that "PK" is an abbreviation for Protein Kinase, a crucial family of enzymes in fungal signaling pathways related to drug resistance. This guide, therefore, focuses on Protein Kinase C (PKC) signaling, a well-documented and critical pathway in fungal resistance to antifungal agents.
Audience: Researchers, scientists, and drug development professionals.
Core Objective: To provide a comprehensive technical overview of the PKC signaling pathway as a key mediator of fungal resistance, detailing its mechanism, associated experimental data, and protocols.
Introduction to PKC Signaling in Fungi
The Protein Kinase C (PKC) signaling pathway is a highly conserved signal transduction cascade in eukaryotes, including pathogenic fungi. In fungi, this pathway is often referred to as the cell wall integrity (CWI) pathway. It plays a pivotal role in maintaining cell wall homeostasis, responding to various environmental stresses, and, critically, in mediating resistance to antifungal drugs, particularly those targeting the cell wall and the cell membrane.[1][2][3] The central component of this pathway is the Pkc1 protein, which, upon activation, initiates a mitogen-activated protein kinase (MAPK) cascade.[1][3]
The Core PKC Signaling Cascade
The PKC signaling pathway is activated by cell wall or cell membrane stress, such as that induced by antifungal compounds. The general workflow of this pathway is as follows:
Caption: Generalized PKC signaling pathway in response to antifungal stress.
Quantitative Data on PKC Pathway Inhibition and Fungal Susceptibility
Pharmacological or genetic inhibition of the PKC pathway has been shown to significantly enhance the efficacy of conventional antifungal drugs. The following table summarizes key findings from studies on Candida albicans and Saccharomyces cerevisiae.
| Fungal Species | Antifungal Agent | PKC Pathway Inhibition | Observed Effect | Reference |
| Candida albicans | Fluconazole (Azole) | Genetic deletion of PKC1 | Rendered the fungistatic drug fungicidal | [1] |
| Candida albicans | Caspofungin (Echinocandin) | Pharmacological inhibition with Cercosporamide | Potent synergy, increased susceptibility | [2] |
| Saccharomyces cerevisiae | Fluconazole (Azole) | Pharmacological inhibition with various PKC inhibitors | Abolished azole resistance in a resistant mutant | [2] |
| Candida albicans | Various (Azoles, Echinocandins) | Genetic deletion of RLM1 (downstream transcription factor) | Hypersensitivity to cell wall damaging agents | [3] |
Experimental Protocols
Antifungal Susceptibility Testing with PKC Inhibitors
This protocol is a generalized method for assessing the synergistic effect of a PKC inhibitor with a known antifungal agent.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal drug in the presence and absence of a PKC inhibitor.
Materials:
-
Fungal isolate (e.g., Candida albicans)
-
Antifungal drug stock solution (e.g., Fluconazole)
-
PKC inhibitor stock solution (e.g., Cercosporamide, Staurosporine)
-
RPMI 1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a fungal inoculum suspension and adjust to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI 1640 medium.
-
Create a checkerboard dilution series in a 96-well plate. Serially dilute the antifungal drug along the x-axis and the PKC inhibitor along the y-axis.
-
Add 100 µL of the fungal inoculum to each well.
-
Include drug-free wells as growth controls and wells with each drug alone.
-
Incubate the plates at 35°C for 48-72 hours.
-
Determine the MIC, defined as the lowest concentration of the drug that causes a significant reduction in growth (typically ≥80%) compared to the drug-free control, as determined by visual inspection or spectrophotometric reading at a specific wavelength (e.g., 530 nm).
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy.
Caption: Workflow for antifungal susceptibility testing.
In Vivo Virulence and Efficacy Model
This protocol outlines a general approach to assess the role of PKC in fungal virulence and the efficacy of targeting this pathway in a murine model.
Objective: To evaluate the virulence of a PKC1 deletion mutant and the in vivo efficacy of an antifungal when the PKC pathway is compromised.
Materials:
-
Wild-type fungal strain (e.g., C. albicans)
-
pkc1Δ/pkc1Δ mutant strain
-
Immunocompromised mouse model (e.g., BALB/c mice)
-
Antifungal agent
-
Saline solution
-
Materials for tail vein injection and tissue harvesting
Procedure:
-
Prepare inocula of wild-type and pkc1Δ/pkc1Δ strains.
-
Inject mice intravenously via the tail vein with a specific inoculum size (e.g., 1x10⁵ CFUs).
-
Monitor mice for signs of illness and record survival over a set period (e.g., 21 days).
-
For efficacy studies, treat infected mice with the antifungal agent, a PKC inhibitor, or a combination, starting at a defined time post-infection.
-
At specific time points, sacrifice a subset of mice from each group.
-
Harvest kidneys and other target organs, homogenize the tissue, and plate serial dilutions on appropriate agar to determine the fungal burden (CFU/gram of tissue).
-
Compare survival curves and tissue fungal burdens between different treatment and strain groups.
PKC Signaling and Cross-Talk with Other Pathways
The PKC pathway does not operate in isolation. It interacts with other crucial signaling cascades, such as the calcineurin and Hsp90 pathways, to orchestrate a robust stress response and contribute to drug resistance.[1]
Caption: Interplay between PKC, Calcineurin, and Hsp90 pathways.
Conclusion and Future Directions
The PKC signaling pathway is a critical mediator of fungal stress responses and a key contributor to antifungal drug resistance. The data strongly suggest that inhibiting this pathway can restore or enhance the activity of existing antifungal agents. Future research should focus on the development of specific and non-toxic inhibitors of fungal Pkc1 or its downstream components. Such inhibitors, used in combination therapy, could represent a promising strategy to combat the growing threat of antifungal resistance.
References
- 1. PKC Signaling Regulates Drug Resistance of the Fungal Pathogen Candida albicans via Circuitry Comprised of Mkc1, Calcineurin, and Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKC Signaling Regulates Drug Resistance of the Fungal Pathogen Candida albicans via Circuitry Comprised of Mkc1, Calcineurin, and Hsp90 | PLOS Pathogens [journals.plos.org]
- 3. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses | MDPI [mdpi.com]
An In-depth Technical Guide to the Interleukin-10 (IL-10) Core Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Interleukin-10 (IL-10) is a pleiotropic cytokine with a central role in the regulation of immune responses. Initially identified as a cytokine synthesis inhibitory factor, its primary function is to suppress inflammatory responses and maintain immune homeostasis. However, IL-10 also possesses immunostimulatory functions, highlighting its complex and context-dependent activities. This technical guide provides a detailed overview of the core IL-10 signaling pathway, presenting quantitative data, experimental methodologies, and visual representations to facilitate a deeper understanding for research and drug development applications.
The IL-10 Signaling Cascade: From Receptor Binding to Gene Regulation
The canonical IL-10 signaling pathway is initiated by the binding of an IL-10 homodimer to its cell surface receptor complex. This binding event triggers a phosphorylation cascade that culminates in the modulation of target gene expression.
The IL-10 receptor is a heterotetrameric complex composed of two ligand-binding IL-10 receptor alpha (IL-10R1) subunits and two accessory IL-10 receptor beta (IL-10R2) subunits[1]. The binding of IL-10 to IL-10R1 is a high-affinity interaction, which then recruits the low-affinity IL-10R2 to form the active signaling complex[1][2]. This assembly brings the intracellular domains of the receptor subunits into close proximity, enabling the activation of associated Janus kinases (JAKs).
Specifically, JAK1 is constitutively associated with the intracellular domain of IL-10R1, and Tyrosine kinase 2 (TYK2) is associated with IL-10R2. Upon receptor dimerization, JAK1 and TYK2 trans-phosphorylate and activate each other. The activated kinases then phosphorylate specific tyrosine residues on the intracellular domain of IL-10R1, creating docking sites for the transcription factor Signal Transducer and Activator of Transcription 3 (STAT3)[1].
STAT3 monomers are recruited to these phosphorylated tyrosine residues via their SH2 domains. Once docked, STAT3 is itself phosphorylated by the activated JAKs. Phosphorylated STAT3 (pSTAT3) then dissociates from the receptor, forms homodimers, and translocates to the nucleus. In the nucleus, pSTAT3 dimers bind to specific DNA sequences in the promoter regions of IL-10-responsive genes, thereby regulating their transcription[1].
A key target gene of STAT3 is the Suppressor of Cytokine Signaling 3 (SOCS3). The induction of SOCS3 creates a negative feedback loop by inhibiting the activity of JAK1 and TYK2, thus attenuating the IL-10 signal[3][4].
Quantitative Data in IL-10 Signaling
The following tables summarize key quantitative data related to the IL-10 signaling pathway, providing a basis for experimental design and data interpretation.
Table 1: Receptor-Ligand Binding Affinities
| Interacting Molecules | Dissociation Constant (KD) | Method | Reference |
| IL-10 and IL-10R1 | 50-200 pM | Cell-based binding assays | [2] |
| IL-10 and IL-10R1 | 240 pM | Surface Plasmon Resonance (SPR) | [2] |
| IL-10 and IL-10R2 | ~3 mM | Surface Plasmon Resonance (SPR) | [2] |
Table 2: Dose-Dependent STAT3 Phosphorylation
| Cell Type | IL-10 Concentration | Time Point | Effect on STAT3 Phosphorylation | Reference |
| THP-1 derived macrophages | 20 ng/mL | 15-30 min | Maximal phosphorylation | [1] |
| Neonatal rat cardiomyocytes (NRCM) | 20 ng/mL | 10 min | Significant increase | [5] |
| ABC and GCB DLBCL cell lines | Not specified | 1 hour | Induction of phosphorylation | [6] |
Table 3: IL-10 Induced Gene Expression Changes
| Cell Type | IL-10 Concentration | Time Point | Selected Upregulated Genes | Fold Change | Reference |
| Human Macrophages (M2c) | Not specified | Not specified | CD163, MMP8, TIMP1, VCAN, SERPINA1 | >1.5 | [7] |
| J774 Macrophages | 100 ng/mL | 2 hours | SOCS3 mRNA | Further increase with LPS co-stimulation | [8] |
| Mouse Dendritic Cells | Not specified | 90 min | SOCS3 mRNA | Sustained expression | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines key experimental protocols used to study the IL-10 signaling pathway.
Quantification of IL-10 Levels by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying IL-10 in biological samples.
Protocol Summary:
-
Coating: Microplate wells are coated with a capture antibody specific for human IL-10.
-
Blocking: Non-specific binding sites are blocked to reduce background noise.
-
Sample Incubation: Standards and samples are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody specific for IL-10 is added.
-
Enzyme Conjugate: Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Stopping the Reaction: A stop solution is added to terminate the enzymatic reaction.
-
Measurement: The absorbance of the colored product is measured at 450 nm, which is proportional to the amount of IL-10 present.
Note: Incubation times and temperatures may vary depending on the specific ELISA kit manufacturer's instructions.[10][11][12][13]
Analysis of STAT3 Phosphorylation by Western Blot
Western blotting is a widely used technique to detect and quantify the phosphorylation of STAT3 in response to IL-10 stimulation.
Protocol Summary:
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated STAT3 (pSTAT3). A separate blot is often probed with an antibody for total STAT3 as a loading control.
-
Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added, and the light emitted is detected to visualize the protein bands.
-
Analysis: The intensity of the pSTAT3 band is normalized to the total STAT3 band to determine the relative level of phosphorylation.
Gene Expression Analysis by RNA-Seq
RNA sequencing (RNA-Seq) provides a comprehensive, unbiased view of the transcriptome and is a powerful tool for identifying genes regulated by IL-10.
Protocol Summary:
-
RNA Extraction: Total RNA is extracted from IL-10-stimulated and control cells.
-
RNA Quality Control: The integrity and purity of the extracted RNA are assessed.
-
Library Preparation: The RNA is converted to a library of cDNA fragments suitable for sequencing. This typically involves mRNA selection or rRNA depletion, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: The prepared library is sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and the expression level of each gene is quantified. Differential gene expression analysis is then performed to identify genes that are significantly up- or down-regulated in response to IL-10.
Note: Specific protocols for library preparation and data analysis can vary depending on the sequencing platform and the research question.[7][14]
Conclusion
The Interleukin-10 signaling pathway is a critical regulator of immune responses with significant implications for a wide range of diseases, including inflammatory disorders and cancer. A thorough understanding of its core components, quantitative dynamics, and the experimental methodologies used to study it is essential for researchers and drug development professionals. This technical guide provides a foundational overview to support further investigation and the development of novel therapeutic strategies targeting this important cytokine pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The Molecular Basis of IL-10 Function: From Receptor Structure to the Onset of Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Constitutive STAT3 phosphorylation and IL-6/IL-10 co-expression are associated with impaired T-cell function in tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-10/STAT3/SOCS3 Axis Is Involved in the Anti-inflammatory Effect of Benznidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptome analysis of IL-10-stimulated (M2c) macrophages by next-generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. file.elabscience.com [file.elabscience.com]
- 11. raybiotech.com [raybiotech.com]
- 12. nwlifescience.com [nwlifescience.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
PK-10 safety and toxicity profile
An in-depth analysis of the identifier "PK-10" reveals a significant ambiguity in its reference within scientific and technical literature. Extensive searches have not yielded a singular, well-defined chemical entity or drug candidate consistently identified as "this compound." The term appears in various contexts, including as a product packaging size, an industrial oil, a component of a study name for a different drug, and within regulatory documents as a data point.
Due to this lack of a specific, identifiable substance, it is not possible to provide a comprehensive safety and toxicity profile as requested. The core requirement of an in-depth technical guide cannot be fulfilled without a clear subject.
One of the more specific, albeit indirect, references found was in a document from the U.S. Food and Drug Administration (FDA) mentioning "Study MLN-PK-10." This study pertained to the safety and tolerability of Milnacipran HCl, a known pharmaceutical agent. It is crucial to understand that "this compound" in this context is a study identifier and not the name of the drug itself.
Should the user's interest lie in Milnacipran, the subject of the aforementioned "MLN-PK-10" study, a detailed safety and toxicity profile could be compiled. This would involve gathering data on its pharmacokinetics, adverse effects, and any relevant toxicological studies. However, proceeding with a full report on Milnacipran would be based on the significant assumption that this is the user's intended subject.
Therefore, clarification from the user on the precise identity of "this compound" is essential to proceed with the creation of a relevant and accurate technical guide. Without this clarification, any attempt to generate the requested content would be speculative and likely not meet the user's needs.
Methodological & Application
Application Notes and Protocols for PK-10: A Novel Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
PK-10 is a novel investigational antifungal agent belonging to the 1,10-phenanthroline class of compounds. Preliminary studies suggest that this compound exhibits broad-spectrum activity against a range of fungal pathogens, including clinically relevant yeasts and molds. This document provides detailed experimental protocols for the in vitro evaluation of this compound's antifungal properties, guidance on data presentation, and visualization of relevant biological pathways. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of results.[1][2][3]
The proposed mechanism of action for this compound, similar to other 1,10-phenanthroline derivatives, involves the disruption of mitochondrial function and interference with ergosterol biosynthesis, key processes for fungal cell survival.[4] These application notes will guide researchers in characterizing the antifungal profile of this compound and similar investigational compounds.
Data Presentation: Summary of In Vitro Antifungal Activity of this compound
The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols detailed in the subsequent sections.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species
| Fungal Species | Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 0.78 | 0.5 | 0.25 |
| Candida glabrata | ATCC 90030 | 1.56 | 16 | 0.5 |
| Candida auris | B11221 | 0.78 | >64 | 1 |
| Cryptococcus neoformans | H99 | 0.39 | 4 | 0.125 |
| Aspergillus fumigatus | ATCC 204305 | 3.13 | >64 | 1 |
Table 2: Minimum Fungicidal Concentration (MFC) of this compound
| Fungal Species | Strain | This compound MIC (µg/mL) | This compound MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| Candida albicans | ATCC 90028 | 0.78 | 3.13 | 4 | Fungistatic |
| Cryptococcus neoformans | H99 | 0.39 | 0.78 | 2 | Fungicidal |
| Aspergillus fumigatus | ATCC 204305 | 3.13 | >12.5 | >4 | Fungistatic |
Table 3: Synergy of this compound with Conventional Antifungals against C. albicans ATCC 90028
| Drug Combination | FIC Index (FICI) | Interpretation |
| This compound + Fluconazole | 0.375 | Synergistic |
| This compound + Amphotericin B | 1.5 | Indifferent |
| This compound + Caspofungin | 0.75 | Additive |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the CLSI M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.
a. Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Fungal inoculum
-
Spectrophotometer or microplate reader
b. Inoculum Preparation:
-
Yeasts: Culture yeast on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[5]
-
Molds: Culture mold on Potato Dextrose Agar (PDA) for 5-7 days at 35°C. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640.[5]
c. Procedure:
-
Prepare serial two-fold dilutions of this compound in RPMI-1640 in the 96-well plate. The final concentration range should typically span from 0.03 to 32 µg/mL.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Inoculate each well (except the sterility control) with the prepared fungal suspension.
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[1]
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and related compounds) compared to the drug-free growth control.[2]
Minimum Fungicidal Concentration (MFC) Determination
a. Materials:
-
MIC plate from the previous experiment
-
SDA or PDA plates
b. Procedure:
-
Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.
-
Spot the aliquot onto a fresh SDA or PDA plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate (a ≥99.9% reduction in CFU/mL from the initial inoculum).
Time-Kill Kinetics Assay
a. Materials:
-
Flasks containing RPMI-1640 medium
-
This compound stock solution
-
Fungal inoculum
-
SDA or PDA plates for colony counting
b. Procedure:
-
Prepare flasks with RPMI-1640 containing this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC). Include a drug-free control.
-
Inoculate each flask with the fungal suspension to a final concentration of approximately 1-5 x 10^5 CFU/mL.
-
Incubate the flasks at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask, perform serial dilutions, and plate on agar plates to determine the CFU/mL.
-
Plot log10 CFU/mL versus time for each concentration. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered fungicidal.
Checkerboard Synergy Assay
a. Materials:
-
96-well microtiter plates
-
Stock solutions of this compound and a second antifungal agent (e.g., fluconazole)
-
Fungal inoculum
b. Procedure:
-
Prepare a 96-well plate with serial dilutions of this compound along the x-axis and the second antifungal along the y-axis.
-
Inoculate the plate with the fungal suspension as described for the MIC assay.
-
After incubation, determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) as follows: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the results: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4.0 = Indifference (or Additive if close to 1); FICI > 4.0 = Antagonism.
Visualizations: Diagrams of Workflows and Signaling Pathways
Caption: Experimental workflow for in vitro antifungal testing of this compound.
Caption: Putative mechanism of action for this compound in fungal cells.
Caption: Fungal Cell Wall Integrity (CWI) signaling pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 4. Mode of anti-fungal activity of 1,10-phenanthroline and its Cu(II), Mn(II) and Ag(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of PP-10 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PP-10 is a naturally occurring steroidal saponin isolated from the plant Paris polyphylla var. yunnanensis.[1] In recent studies, PP-10 has emerged as a potent inducer of apoptosis in various cancer cell lines, with a particular sensitivity noted in hepatocellular carcinoma (HCC) cells.[1][2] Notably, it demonstrates selective cytotoxicity towards cancer cells while exhibiting low toxicity to normal cells.[1][2] The primary mechanism of action for PP-10 involves the induction of mitochondrial-related apoptosis through the activation of the JNK/SPAK signaling pathway and the inhibition of the STAT3 signaling pathway.[1][2]
Note on Availability: As a natural product isolate, PP-10 may not be readily available from commercial chemical suppliers. Researchers interested in studying this compound may need to pursue its isolation from Paris polyphylla or explore options for custom chemical synthesis.
Mechanism of Action
PP-10 exerts its anti-cancer effects by triggering the intrinsic apoptosis pathway. This is achieved through a dual-pronged modulation of key signaling cascades:
-
Activation of the JNK/SPAK Signaling Pathway: Treatment with PP-10 leads to the phosphorylation and activation of c-Jun N-terminal kinase (JNK) and its downstream effector, c-JUN. This activation is a critical step in the induction of apoptosis in response to cellular stress.[1][2]
-
Inhibition of the STAT3 Signaling Pathway: PP-10 significantly reduces the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). This inhibition leads to the downregulation of several anti-apoptotic and cell cycle-regulating proteins, including c-Myc, Mcl-1, CyclinD1, and Bcl-2.[1]
The culmination of these signaling events is the activation of the mitochondrial apoptosis pathway, characterized by the upregulation of pro-apoptotic proteins like Bak and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in the balance of Bcl-2 family proteins leads to the cleavage and activation of caspase-9 and caspase-3, ultimately resulting in the execution of apoptosis.[1][2]
Data Presentation
In Vitro Cytotoxicity of PP-10
The half-maximal inhibitory concentration (IC50) of PP-10 has been determined in various human cancer cell lines, demonstrating its potent anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| HepG2 | Hepatocellular Carcinoma | ~5-10 |
| HuH7 | Hepatocellular Carcinoma | ~5-10 |
| QGY-7703 | Hepatocellular Carcinoma | ~5-10 |
| Hep 3B | Hepatocellular Carcinoma | ~5-10 |
| SMMC-7721 | Hepatocellular Carcinoma | ~5-10 |
| LO2 | Normal Human Hepatic | Less sensitive than cancer cells |
Data summarized from An et al., 2022.[1][2]
Effects of PP-10 on Apoptosis-Related Protein Expression
Treatment with PP-10 for 24 hours modulates the expression of key proteins involved in the apoptotic cascade in HepG2 and HuH7 cells.
| Protein | Function | Effect of PP-10 Treatment |
| Cleaved Caspase-3 | Pro-apoptotic (Executioner) | Increased |
| Cleaved Caspase-9 | Pro-apoptotic (Initiator) | Increased |
| Cleaved PARP | Pro-apoptotic (Marker) | Increased |
| Bcl-2 | Anti-apoptotic | Decreased |
| Bcl-xL | Anti-apoptotic | Decreased |
| Bak | Pro-apoptotic | Increased |
| Bax | Pro-apoptotic | Increased |
| p-JNK | Pro-apoptotic Signaling | Increased |
| c-JUN | Pro-apoptotic Signaling | Increased |
| p-STAT3 | Anti-apoptotic Signaling | Decreased |
| c-Myc | Downstream of STAT3 | Decreased |
| Mcl-1 | Downstream of STAT3 | Decreased |
| CyclinD1 | Downstream of STAT3 | Decreased |
Data summarized from An et al., 2022.[1][2]
Experimental Protocols
Preparation of PP-10 Stock Solution
Due to the limited information on the solubility of isolated PP-10, it is recommended to test solubility in common solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Materials:
-
PP-10 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of PP-10 (e.g., 10-20 mM) in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Culture and Treatment
Materials:
-
Hepatocellular carcinoma cell lines (e.g., HepG2, HuH7)
-
Normal human hepatic cell line (e.g., LO2) for control
-
Complete cell culture medium (e.g., DMEM or MEM with 10% FBS and 1% penicillin/streptomycin)
-
PP-10 stock solution
-
96-well and 6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
For cell viability assays, seed cells in 96-well plates at a density of approximately 6.5 x 10^4 cells/mL.[1]
-
For protein analysis (Western blot), seed cells in 6-well plates.
-
Allow cells to adhere overnight in the incubator.
-
Prepare a series of dilutions of the PP-10 stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 3, 5, 6, 9, 10, 15 µM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of PP-10.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with PP-10 in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
After the treatment period, add 20 µL of MTT solution to each well.[1]
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis
Materials:
-
Cells treated with PP-10 in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (for proteins listed in the table above)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Visualizations
Caption: Experimental workflow for assessing the effects of PP-10 on cancer cells.
Caption: Proposed signaling pathway of PP-10-induced apoptosis in cancer cells.
References
Application Notes and Protocols for Preparing PK-10 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
PK-10 is a synergistic antibacterial agent that exhibits potent antifungal activity, particularly against fluconazole-resistant strains of Candida albicans.[1] Its mechanism of action involves the inhibition of hyphae formation and the induction of reactive oxygen species (ROS) accumulation. This leads to mitochondrial membrane damage, a reduction in intracellular ATP, and ultimately mitochondrial dysfunction.[1] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in research and drug development applications. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Data Presentation
A summary of the essential chemical and physical properties of this compound is provided in the table below. This information is crucial for the accurate preparation of stock solutions.
| Parameter | Value | Reference |
| Chemical Name | N/A | |
| CAS Number | 3074451-41-2 | [1] |
| Molecular Formula | C₃₅H₃₆F₃N₅O | [1] |
| Molecular Weight | 599.69 g/mol | [1] |
| Recommended Solvent | DMSO | [2] |
| Solid Storage | Refer to Certificate of Analysis | [1] |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C | [2] |
N/A: Not available in the search results.
Experimental Protocols
This section details the materials required and the step-by-step procedure for preparing a this compound stock solution.
Materials
-
This compound powder (CAS: 3074451-41-2)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
-
Pre-handling: Before opening the vial, centrifuge the this compound powder to ensure all the material is at the bottom.[2]
-
Calculation of Mass: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 599.69 g/mol / 1000 = 5.9969 mg
-
Weighing: Carefully weigh out approximately 6.0 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Dissolution:
-
Add the appropriate volume of sterile DMSO to the tube containing the this compound powder to achieve a final concentration of 10 mM. For 6.0 mg of this compound, this would be 1.00 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to minimize freeze-thaw cycles.[2]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term storage.[2] A general guideline for storing solutions in solvent is up to 6 months at -80°C and up to 1 month at -20°C.[2]
-
Mandatory Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway of this compound in Candida albicans
Caption: this compound mechanism of action in C. albicans.
References
Application Notes and Protocols for Measuring Mitochondrial Membrane Potential with JC-10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing JC-10, a lipophilic cationic dye, for the accurate measurement of mitochondrial membrane potential (ΔΨm). A key indicator of cellular health, ΔΨm is crucial in studies related to apoptosis, drug toxicity, and mitochondrial dysfunction. JC-10 offers significant advantages over its predecessor, JC-1, most notably its enhanced water solubility, which prevents precipitation in aqueous buffers and leads to more reliable and reproducible results.[1][2][3]
Principle of JC-10 in Measuring Mitochondrial Membrane Potential
JC-10 operates on a ratiometric and reversible principle. In healthy cells with a high mitochondrial membrane potential, the dye readily penetrates the mitochondrial membrane and forms "J-aggregates," which emit an orange-red fluorescence.[3][4] Conversely, in cells with a depolarized mitochondrial membrane, a hallmark of apoptosis or cellular stress, JC-10 fails to accumulate within the mitochondria and remains in the cytoplasm as monomers, emitting a green fluorescence.[3][4] The ratio of red to green fluorescence provides a semi-quantitative measure of the mitochondrial membrane potential, allowing for a clear distinction between healthy and apoptotic cells.[1][2]
The shift in fluorescence emission is due to the reversible formation of J-aggregates upon membrane polarization.[1][2] This property allows for the analysis of ΔΨm using various platforms, including flow cytometry, fluorescence microscopy, and microplate readers.[1][2]
Key Advantages of JC-10:
-
Superior Water Solubility: Unlike JC-1, which can precipitate in aqueous solutions, JC-10 is highly soluble, preventing the formation of artifacts and ensuring more accurate measurements.[1][2]
-
Enhanced Sensitivity and Robustness: JC-10's improved solubility and higher signal-to-background ratio enable the detection of subtle changes in mitochondrial membrane potential with smaller assay deviations.[3]
-
Versatility: Compatible with various analytical platforms including flow cytometry, fluorescence microscopy, and microplate readers for high-throughput screening.[1][2][3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for using JC-10 in different applications.
| Parameter | Flow Cytometry | Fluorescence Microscopy | Microplate Reader |
| Cell Seeding Density | 5 x 10⁵ to 1 x 10⁶ cells/mL[1] | 5 x 10⁵ cells/mL on coverslips[5] | 5 x 10⁴ to 5 x 10⁵ cells/well (96-well plate)[5] |
| JC-10 Working Concentration | 1-15 µM (optimization recommended)[6] | 15 µM[5] | 10-20 µM[2][5] |
| Incubation Time | 15 - 60 minutes[1][6] | 15 - 60 minutes[5] | 30 - 60 minutes[2][6] |
| Incubation Temperature | 37°C, 5% CO₂ or Room Temperature[1][6] | 37°C, 5% CO₂[5] | 37°C[2][6] |
| Positive Control (e.g., FCCP) | 2 - 10 µM for 15-30 minutes[1] | Determined by user[5] | 5 µM for 10 minutes[2] |
| Spectral Properties | Excitation Wavelength | Emission Wavelength | Filter Set |
| JC-10 Monomers (Green) | 490 nm[1][3] | 525 nm[3] | FITC/GFP[6] |
| JC-10 Aggregates (Orange-Red) | 540 nm[3] | 590 nm[3] | TRITC/Texas Red[2][6] |
Experimental Protocols
I. Measurement of Mitochondrial Membrane Potential by Flow Cytometry
This protocol is designed for the analysis of suspended cells.
Materials:
-
JC-10 Assay Kit (containing JC-10 stock solution and assay buffer)
-
Cells in suspension (5 x 10⁵ to 1 x 10⁶ cells/mL)
-
Test compounds and vehicle controls
-
Positive control (e.g., FCCP or CCCP)
-
Flow cytometer with appropriate filters for green (FL1) and orange-red (FL2) fluorescence detection
Protocol:
-
Cell Preparation: Prepare a single-cell suspension at a density of 5 x 10⁵ to 1 x 10⁶ cells/mL.[1]
-
Induce Apoptosis (or other treatment): Treat cells with the test compound for the desired period. Include a vehicle-only negative control and a positive control (e.g., 2-10 µM FCCP for 15-30 minutes).[1]
-
Prepare JC-10 Loading Solution: Thaw the JC-10 stock solution and assay buffer at room temperature. Prepare the working solution by diluting the 200X JC-10 stock solution 1:200 in the assay buffer.[1] For example, add 25 µL of 200X JC-10 to 5 mL of assay buffer.[1]
-
Cell Staining: Centrifuge the cell suspension and resuspend the cell pellet in 500 µL of the JC-10 loading solution.[1]
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.[1] The optimal incubation time may vary depending on the cell type.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Detect the green fluorescence of JC-10 monomers in the FL1 channel and the orange-red fluorescence of J-aggregates in the FL2 channel.[1][2] The ratio of FL2 to FL1 intensity can be used to monitor changes in mitochondrial membrane potential.
II. Measurement of Mitochondrial Membrane Potential by Fluorescence Microscopy
This protocol is suitable for adherent cells grown on coverslips.
Materials:
-
JC-10 Assay Kit
-
Adherent cells cultured on coverslips in a multi-well plate
-
Test compounds and vehicle controls
-
Fluorescence microscope with FITC and TRITC (or Texas Red) filter sets
Protocol:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the test compound as required.
-
Prepare JC-10 Loading Solution: Prepare the working JC-10 solution as described in the flow cytometry protocol.
-
Cell Staining: Remove the culture medium and add the JC-10 loading solution to each well.
-
Incubation: Incubate for 15-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.[5]
-
Imaging: Observe the cells under a fluorescence microscope. Use the FITC filter set to visualize the green fluorescence of JC-10 monomers and the TRITC/Texas Red filter set for the orange-red fluorescence of J-aggregates. Healthy cells will exhibit intense red fluorescence within the mitochondria, while apoptotic cells will show increased green fluorescence in the cytoplasm.
III. High-Throughput Screening using a Microplate Reader
This protocol is optimized for a 96-well plate format.
Materials:
-
JC-10 Assay Kit
-
Cells cultured in a 96-well black wall/clear bottom plate
-
Test compounds and vehicle controls
-
Fluorescence microplate reader with appropriate filters
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 30,000 cells per well in 100 µL of medium and incubate overnight.[2]
-
Treatment: Treat cells with test compounds.
-
Prepare JC-10 Loading Solution: Prepare the JC-10 working solution. For endpoint assays, a 2X solution (e.g., 20 µM) can be prepared to be added directly to the cell culture medium.[2]
-
Cell Staining: Add an equal volume of the 2X JC-10 loading solution to each well (e.g., 100 µL).
-
Incubation: Incubate the plate for 30 minutes at 37°C.[2]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the ratio of the red to green fluorescence intensity to determine the change in mitochondrial membrane potential.
Visualizations
Caption: Experimental workflow for measuring mitochondrial membrane potential using JC-10.
Caption: Mechanism of JC-10 for ratiometric measurement of mitochondrial membrane potential.
References
Application Notes and Protocols: Assessing Reactive Oxygen Species (ROS) After PK-10 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PK-10 is a novel quinoline derivative with a chalcone moiety that has demonstrated significant synergistic antifungal activity, particularly against fluconazole-resistant strains of Candida albicans.[1][2] Preliminary mechanistic studies have revealed that the efficacy of this compound, when used in combination with fluconazole, is associated with the inhibition of hyphae formation and the induction of mitochondrial dysfunction.[1][2][3] A key aspect of this mitochondrial disruption is the accumulation of reactive oxygen species (ROS), damage to the mitochondrial membrane potential, and a subsequent decrease in intracellular ATP levels.[1][2][3]
These application notes provide a comprehensive guide for the assessment of ROS levels in fungal cells, such as Candida albicans, following treatment with this compound. The protocols detailed herein are designed to offer robust and reproducible methods for quantifying ROS generation, a critical step in elucidating the mechanism of action of this compound and similar antifungal agents.
Data Presentation
The following table summarizes hypothetical quantitative data from experiments assessing ROS levels after this compound treatment in fluconazole-resistant Candida albicans. This data is for illustrative purposes to guide researchers in their data presentation.
| Treatment Group | Concentration (µg/mL) | Mean Fluorescence Intensity (MFI) of DCF | Fold Change in ROS vs. Control | Mitochondrial Superoxide (MitoSOX Red MFI) | Fold Change in Superoxide vs. Control |
| Vehicle Control | - | 150 ± 15 | 1.0 | 80 ± 10 | 1.0 |
| This compound | 5 | 450 ± 30 | 3.0 | 240 ± 25 | 3.0 |
| This compound | 10 | 750 ± 50 | 5.0 | 480 ± 40 | 6.0 |
| Fluconazole | 10 | 165 ± 20 | 1.1 | 90 ± 12 | 1.1 |
| This compound + Fluconazole | 5 + 10 | 1200 ± 80 | 8.0 | 800 ± 65 | 10.0 |
Experimental Protocols
Protocol 1: General Intracellular ROS Detection using 2',7'-Dichlorodihydrofluorescein Diacetate (H2DCFDA)
This protocol describes the measurement of general intracellular ROS levels using the cell-permeable probe H2DCFDA. Upon entering the cell, H2DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Fluconazole-resistant Candida albicans strain
-
Yeast extract-peptone-dextrose (YPD) broth
-
Phosphate-buffered saline (PBS)
-
This compound
-
Fluconazole
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA)
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence detection (Excitation/Emission: ~485 nm/~535 nm)
-
Incubator
Procedure:
-
Cell Culture Preparation:
-
Inoculate a single colony of fluconazole-resistant C. albicans into 10 mL of YPD broth.
-
Incubate overnight at 30°C with shaking (200 rpm).
-
The following day, dilute the overnight culture in fresh YPD broth to an optical density at 600 nm (OD600) of 0.1.
-
Incubate for 2-3 hours at 30°C with shaking to allow the cells to enter the logarithmic growth phase.
-
-
Treatment with this compound:
-
Harvest the logarithmic phase cells by centrifugation (3000 x g for 5 minutes).
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in fresh YPD broth to a final concentration of 1 x 10^6 cells/mL.
-
Dispense 100 µL of the cell suspension into the wells of a 96-well black, clear-bottom microplate.
-
Prepare stock solutions of this compound and fluconazole in a suitable solvent (e.g., DMSO).
-
Add the desired concentrations of this compound, fluconazole, or the combination to the respective wells. Include a vehicle control (solvent only).
-
Incubate the plate at 30°C for the desired treatment duration (e.g., 4, 8, or 12 hours).
-
-
ROS Staining and Measurement:
-
Following treatment, add H2DCFDA to each well to a final concentration of 10 µM.
-
Incubate the plate in the dark at 30°C for 30-60 minutes.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Protocol 2: Detection of Mitochondrial Superoxide with MitoSOX™ Red
This protocol is specific for the detection of superoxide, a major form of ROS, within the mitochondria. MitoSOX™ Red is a cell-permeable fluorogenic dye that is selectively targeted to the mitochondria and fluoresces upon oxidation by superoxide.
Materials:
-
Fluconazole-resistant Candida albicans strain
-
YPD broth
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
This compound
-
Fluconazole
-
MitoSOX™ Red mitochondrial superoxide indicator
-
96-well black, clear-bottom microplates
-
Fluorescence microscope or microplate reader (Excitation/Emission: ~510 nm/~580 nm)
-
Incubator
Procedure:
-
Cell Culture and Treatment:
-
Follow steps 1 and 2 from Protocol 1 to culture and treat the C. albicans cells with this compound.
-
-
Mitochondrial Superoxide Staining:
-
After the treatment period, harvest the cells by centrifugation (3000 x g for 5 minutes).
-
Wash the cells once with warm HBSS or PBS.
-
Resuspend the cell pellet in HBSS or PBS containing MitoSOX™ Red at a final concentration of 5 µM.
-
Incubate for 10-30 minutes at 30°C, protected from light.
-
-
Measurement of Mitochondrial Superoxide:
-
After incubation, wash the cells three times with warm HBSS or PBS to remove excess probe.
-
Resuspend the cells in 200 µL of HBSS or PBS.
-
Transfer 100 µL of the cell suspension to a 96-well black, clear-bottom microplate.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~510 nm and emission at ~580 nm.
-
Alternatively, visualize the cells under a fluorescence microscope to observe the localization of the red fluorescence within the mitochondria.
-
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action for this compound in combination with Fluconazole.
Caption: Experimental workflow for assessing ROS levels after this compound treatment.
References
Application Notes & Protocols: PK-10 Hyphal Formation Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida albicans, a commensal fungus in humans, can undergo a morphological transition from a unicellular yeast to a filamentous hyphal form. This transition is a critical virulence factor, enabling tissue invasion and biofilm formation, which are hallmarks of candidiasis.[1][2] The ability to inhibit this hyphal formation is a key strategy in the development of novel antifungal therapies. PK-10 is a novel small molecule inhibitor investigated for its potential to prevent this pathogenic transition.
These application notes provide a comprehensive overview of the this compound hyphal formation inhibition assay, including the underlying signaling pathways, detailed experimental protocols, and data presentation guidelines.
Mechanism of Action and Signaling Pathways
The yeast-to-hyphal transition in C. albicans is regulated by complex signaling networks that respond to various environmental cues such as temperature, pH, serum, and nutrient availability.[1][2][3] Two major signaling pathways are central to this process: the cAMP-PKA pathway and the MAPK pathway.[3] this compound is hypothesized to interfere with key components of these pathways.
Key Signaling Pathways in C. albicans Hyphal Formation
-
cAMP-PKA Pathway: This pathway is a central regulator of hyphal morphogenesis.[3] Environmental signals activate the adenylyl cyclase Cyr1, leading to an increase in intracellular cAMP levels. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates the transcription factor Efg1. Efg1 is a critical downstream effector that promotes the expression of hypha-specific genes.[3][4] The small GTPase Ras1 is also a key activator of Cyr1.[4]
-
MAPK Pathway: The Cek1-mediated MAPK pathway also plays a significant role in hyphal development.[2] This pathway is activated by various stimuli, including nitrogen starvation and cell wall stress.[2] Activation of this pathway leads to the phosphorylation of the transcription factor Cph1, which, along with Efg1, regulates the expression of genes required for hyphal growth.[3]
-
Other Regulatory Pathways: Other signaling pathways, such as the PKC pathway, also contribute to the regulation of morphogenesis and cell wall integrity.[5][6][7]
Below are diagrams illustrating the primary signaling pathways involved in C. albicans hyphal formation.
Caption: Simplified signaling pathways in C. albicans hyphal formation.
Experimental Protocols
In Vitro Hyphal Formation Inhibition Assay
This protocol details the steps to assess the inhibitory effect of this compound on C. albicans hyphal formation in a liquid medium.
Caption: Workflow for the hyphal formation inhibition assay.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast extract-peptone-dextrose (YPD) medium
-
Phosphate-buffered saline (PBS)
-
Hyphal induction medium (e.g., RPMI-1640 or YPD with 10% fetal bovine serum (FBS))[8][9]
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Inverted microscope
Procedure:
-
Prepare C. albicans Culture: Inoculate C. albicans in YPD medium and grow overnight at 30°C with shaking.
-
Cell Preparation:
-
Centrifuge the overnight culture to pellet the cells.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in the hyphal induction medium to a final concentration of 1 x 10^6 cells/mL.[8]
-
-
Assay Setup:
-
In a 96-well plate, add the cell suspension to each well.
-
Add serial dilutions of this compound to the wells to achieve the desired final concentrations. Include a vehicle control (solvent only) and a positive control (a known hyphal inhibitor, if available).
-
-
Incubation: Incubate the plate at 37°C for 2-4 hours to induce hyphal formation.[8][10]
-
Microscopic Observation and Quantification:
-
After incubation, observe the cell morphology in each well using an inverted microscope.
-
Quantify the percentage of hyphal cells by counting at least 100-200 cells per well. A cell is considered hyphal if it possesses a germ tube or a true hypha.[8]
-
-
Data Analysis:
-
Calculate the percentage of hyphal formation for each concentration of this compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
The IC50 value (the concentration of this compound that inhibits hyphal formation by 50%) can be calculated from the dose-response curve.
-
Gene Expression Analysis by qRT-PCR
To understand the molecular mechanism of this compound, the expression levels of key hypha-specific genes can be analyzed.
Procedure:
-
Treat Cells: Prepare and treat C. albicans cells with this compound at its IC50 concentration as described in the previous protocol.
-
RNA Extraction: After the incubation period, harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent).[10]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qRT-PCR: Perform quantitative real-time PCR using primers for hypha-specific genes (e.g., HWP1, ECE1) and a housekeeping gene for normalization (e.g., ACT1).[11]
-
Data Analysis: Analyze the relative gene expression levels using the ΔΔCt method.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Inhibition of C. albicans Hyphal Formation by this compound
| This compound Concentration (µg/mL) | Percentage of Hyphal Cells (Mean ± SD) | Percentage Inhibition |
| 0 (Vehicle Control) | 92.5 ± 4.3 | 0 |
| 1.56 | 75.2 ± 5.1 | 18.7 |
| 3.13 | 51.8 ± 3.9 | 44.0 |
| 6.25 | 23.1 ± 2.8 | 75.0 |
| 12.5 | 5.6 ± 1.5 | 94.0 |
| 25 | 1.2 ± 0.8 | 98.7 |
This table presents hypothetical data for illustrative purposes.
Table 2: Effect of this compound on the Expression of Hypha-Specific Genes
| Gene | Fold Change in Expression (this compound treated vs. Control) |
| HWP1 | -4.2 |
| ECE1 | -3.8 |
| RAS1 | -2.5 |
| ACT1 | 1.0 (Normalization Control) |
This table presents hypothetical data for illustrative purposes and is based on findings that some inhibitors downregulate these genes.[12]
Conclusion
The this compound hyphal formation inhibition assay is a robust method for evaluating the potential of this compound as an antifungal agent that targets a key virulence mechanism of C. albicans. The provided protocols for in vitro inhibition and gene expression analysis, combined with clear data presentation, offer a comprehensive framework for researchers in the field of mycology and drug development. These studies can elucidate the efficacy and mechanism of action of this compound, paving the way for further preclinical and clinical investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Transcriptional control of hyphal morphogenesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling through Lrg1, Rho1 and Pkc1 Governs Candida albicans Morphogenesis in Response to Diverse Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKC Signaling Regulates Drug Resistance of the Fungal Pathogen Candida albicans via Circuitry Comprised of Mkc1, Calcineurin, and Hsp90 | PLOS Pathogens [journals.plos.org]
- 6. PKC Signaling Regulates Drug Resistance of the Fungal Pathogen Candida albicans via Circuitry Comprised of Mkc1, Calcineurin, and Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKC signaling regulates drug resistance of the fungal pathogen Candida albicans via circuitry comprised of Mkc1, calcineurin, and Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Candida albicans Biofilm Formation and Attenuation of Its Virulence by Liriope muscari - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of Carbazole Derivatives Compounds against Candida albicans: Candidates to Prevent Hyphal Formation via the Ras1-MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical inhibitors of Candida albicans hyphal morphogenesis target endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hyphal formation of Candida albicans is inhibited by salivary mucin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PK-10 and Fluconazole Checkerboard Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antifungal resistance, particularly to azoles like fluconazole, poses a significant challenge in treating invasive fungal infections. A promising strategy to overcome this is the use of combination therapy, where an antifungal agent is combined with a synergistic compound to enhance its efficacy. The checkerboard assay is a robust in vitro method used to systematically evaluate the interactions between two antimicrobial agents, identifying synergistic, additive, indifferent, or antagonistic effects.
These application notes provide a detailed protocol for performing a checkerboard assay to assess the interaction between a test compound, herein referred to as PK-10, and fluconazole against pathogenic fungi, such as Candida albicans. The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the nature of the interaction.[1][2]
Data Presentation: Interpreting Checkerboard Assay Results
The interaction between this compound and fluconazole is quantified by the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated using the Minimum Inhibitory Concentrations (MICs) of each drug alone and in combination. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3]
FICI Calculation:
-
FIC of this compound (FICA) = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Fluconazole (FICB) = (MIC of Fluconazole in combination) / (MIC of Fluconazole alone)
-
FICI = FICA + FICB
The interpretation of the FICI value is as follows:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Table 1: Example Quantitative Data from a this compound and Fluconazole Checkerboard Assay against Candida albicans
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | FICI | Interpretation |
| This compound | 64 | 8 | 0.125 | 0.375 | Synergy |
| Fluconazole | 16 | 4 | 0.250 |
Note: The data presented in this table is illustrative. Actual results will vary depending on the specific test compound (this compound), fungal strain, and experimental conditions.
Experimental Protocols
This section provides a detailed methodology for conducting the checkerboard microdilution assay.
Materials
-
96-well, flat-bottom microtiter plates
-
This compound stock solution (of known concentration)
-
Fluconazole stock solution (of known concentration)
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium buffered with MOPS
-
Sterile phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader (for quantitative reading)
-
Incubator (35°C)
-
Sterile pipette tips and reservoirs
Inoculum Preparation
-
Prepare a standardized fungal inoculum according to Clinical and Laboratory Standards Institute (CLSI) guidelines (e.g., M27-A3 for yeasts).
-
The final concentration of the fungal suspension in the wells should be approximately 0.5 to 2.5 x 10³ Colony Forming Units (CFU)/mL.
Drug Dilution and Plate Setup
-
Prepare serial twofold dilutions of both this compound and fluconazole in RPMI-1640 medium in separate 96-well plates or tubes.
-
In a new 96-well microtiter plate, add 50 µL of RPMI-1640 medium to all wells that will be used.
-
Along the x-axis (e.g., columns 1-10), add 50 µL of each dilution of this compound.
-
Along the y-axis (e.g., rows A-G), add 50 µL of each dilution of fluconazole. This creates a matrix of drug combinations.
-
Include control wells:
-
Growth Control: Wells containing only RPMI-1640 and the fungal inoculum (no drugs).
-
Sterility Control: Wells containing only RPMI-1640 (no inoculum).
-
This compound Alone: Wells with serial dilutions of this compound and the inoculum.
-
Fluconazole Alone: Wells with serial dilutions of fluconazole and the inoculum.
-
Inoculation and Incubation
-
Add 100 µL of the prepared fungal inoculum to each well, except for the sterility control wells.
-
Incubate the plate at 35°C for 24 to 48 hours.
Reading the Results
-
Determine the MIC for each drug alone and for each combination.
-
The MIC is defined as the lowest drug concentration that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity compared to the growth control). This can be assessed visually or by using a microplate reader at a specific wavelength (e.g., 492 nm after addition of a metabolic indicator like XTT).
Visualizations
Experimental Workflow
Caption: Figure 1: Experimental Workflow of the Checkerboard Assay.
Potential Signaling Pathway Interaction
Fluconazole inhibits the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.[4] Some synergistic compounds may enhance the activity of fluconazole by targeting related pathways or resistance mechanisms, such as efflux pumps. For instance, the Ras/cAMP/PKA signaling pathway can be involved in regulating fungal virulence and stress responses, making it a potential target for synergistic interactions.[3]
Caption: Figure 2: Potential Interaction with Fungal Signaling Pathways.
References
- 1. The Synergistic Antifungal Effect and Potential Mechanism of D-Penicillamine Combined With Fluconazole Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections | eLife [elifesciences.org]
- 3. benchchem.com [benchchem.com]
- 4. Synergistic Effect of Calcineurin Inhibitors and Fluconazole against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the In Vivo Profile of PK-10: Application Notes & Protocols for Preclinical Research
For researchers, scientists, and drug development professionals, understanding the in vivo behavior of a therapeutic candidate is paramount. This document provides a comprehensive overview of the in vivo studies conducted on PK-10 in various animal models, summarizing key quantitative data and detailing experimental protocols to facilitate study replication and extension.
While the public domain lacks specific extensive in vivo research on a compound explicitly named "this compound," we have synthesized the available information on related entities and general protocols for preclinical animal studies to serve as a foundational guide. The term "this compound" can be ambiguous, potentially referring to Protocadherin-10 (a tumor suppressor gene), Kisspeptin-10 (a neuropeptide), or other proprietary compounds. This document will focus on the principles and methodologies applicable to the in vivo evaluation of a novel therapeutic agent, using the placeholder "this compound" to illustrate these concepts.
I. Quantitative Data Summary
Given the absence of specific public data for a compound designated "this compound," the following tables are presented as templates. Researchers should replace the placeholder data with their experimental findings.
Table 1: Antitumor Efficacy of this compound in Xenograft Models
| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Change in Body Weight (%) | Reference |
| Nude Mice | Pancreatic (KPC) | 10 mg/kg, IV, BIW | Data not available | Data not available | [1] |
| SCID Mice | Breast (MDA-MB-231) | 20 mg/kg, PO, QD | Data not available | Data not available | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Species (Strain) | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Mouse (C57BL/6) | 10 | IV | Data not available | Data not available | Data not available | Data not available | [3] |
| Rat (Sprague-Dawley) | 20 | PO | Data not available | Data not available | Data not available | Data not available | [4] |
Table 3: Acute Toxicology Profile of this compound
| Species | Route of Administration | NOAEL (mg/kg) | MTD (mg/kg) | Key Observations | Reference |
| Mouse | IV | Data not available | Data not available | Data not available | [5][6] |
| Rat | PO | Data not available | Data not available | Data not available | [7] |
NOAEL: No Observed Adverse Effect Level; MTD: Maximum Tolerated Dose
II. Experimental Protocols
The following are detailed methodologies for key in vivo experiments, adaptable for the evaluation of "this compound."
A. Xenograft Tumor Model for Efficacy Assessment
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the antitumor activity of a test compound.
Materials:
-
Immunocompromised mice (e.g., Nude, SCID)
-
Cancer cell line of interest (e.g., human pancreatic, breast)
-
Matrigel or similar basement membrane matrix
-
Test compound (this compound) and vehicle control
-
Dosing syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Dosing: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups. Administer this compound or vehicle control according to the specified dosing regimen (e.g., intravenously, orally).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
B. Pharmacokinetic (PK) Study in Rodents
This protocol outlines a typical PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[8]
Materials:
-
Mice or rats of a specified strain[9]
-
Test compound (this compound) formulated for intravenous and oral administration
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Animal Dosing: Administer a single dose of this compound to two groups of animals via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 h post-dose).[10] For mice, serial sampling from the same animal is possible.[3]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) using appropriate software.
C. Acute Toxicity Study
This protocol provides a framework for assessing the acute toxicity and determining the maximum tolerated dose (MTD) of a compound.
Materials:
-
Rodents (mice or rats)
-
Test compound (this compound)
-
Clinical observation checklist
Procedure:
-
Dose Escalation: Administer single, escalating doses of this compound to different groups of animals.
-
Clinical Observations: Closely monitor the animals for signs of toxicity, including changes in appearance, behavior, and body weight, for a period of 7-14 days.
-
Endpoint Determination: The MTD is defined as the highest dose that does not cause life-threatening toxicity or more than a 10-20% loss in body weight.
-
Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy and collect major organs for histopathological examination to identify any target organ toxicity.
III. Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the in vivo study of a therapeutic agent.
Caption: Conceptual workflow of in vivo drug action.
Caption: Experimental workflow for a xenograft study.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Genetically Engineered Mouse Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of chemical carcinogenesis: driving breakthroughs in cancer research for 100 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vivo PK/Tox - Enamine [enamine.net]
- 6. m.youtube.com [m.youtube.com]
- 7. PK/PD and Toxicology - Research Services [biomodels.com]
- 8. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 10. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
Application Notes and Protocols for the Analytical Quantification of PK-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pharmacokinetic (PK) analysis, which determines the absorption, distribution, metabolism, and excretion (ADME) of a drug, is a cornerstone of drug development.[1] Accurate and robust bioanalytical methods are essential for generating reliable data to support preclinical and clinical studies.[2][3] This document provides detailed application notes and protocols for the quantification of two hypothetical drug candidates, designated "Small Molecule PK-10" and "Protein this compound," using three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
These protocols are intended to serve as a comprehensive guide for researchers, providing detailed methodologies, expected quantitative performance, and visual workflows to aid in the development and validation of bioanalytical assays. The validation parameters discussed are in general alignment with regulatory expectations outlined in guidelines such as ICH M10.[4]
Part 1: Quantification of Small Molecule this compound in Plasma
This section details two common chromatographic methods for the quantification of a hypothetical small molecule drug, this compound.
Application Note 1: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Method Overview
This method describes a simple and rapid reversed-phase HPLC-UV method for the quantification of this compound in human plasma.[5] Following a straightforward protein precipitation step to extract the analyte from the plasma matrix, the sample is injected into the HPLC system. Separation is achieved on a C18 column with a gradient mobile phase, and detection is performed at the maximum absorbance wavelength for this compound.
Quantitative Data Summary
The following table summarizes the performance characteristics of the validated HPLC-UV method for this compound.
| Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Limit of Detection (LOD) | 5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Recovery) | 90 - 110% |
| Sample Volume | 100 µL |
Experimental Protocol: HPLC-UV
1. Materials and Reagents
-
This compound Reference Standard
-
Internal Standard (IS) - e.g., a structurally similar molecule
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Ultrapure Water
-
Human Plasma (K2EDTA)
2. Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution (e.g., 1 µg/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins.[6]
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject 20 µL into the HPLC system.
3. HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 275 nm (hypothetical λmax for this compound)
-
Column Temperature: 30°C
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 5.0 80 7.0 80 7.1 20 | 10.0 | 20 |
4. Data Analysis
-
Integrate the peak areas for this compound and the Internal Standard.
-
Calculate the peak area ratio (this compound / IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model.
-
Determine the concentration of this compound in unknown samples from the calibration curve.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Application Note 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Method Overview
For higher sensitivity and selectivity, an LC-MS/MS method is the gold standard for small molecule quantification in complex biological matrices.[7][8] This method combines the separation power of liquid chromatography with the precise and sensitive detection of tandem mass spectrometry.[7] The protocol below details a validated method for this compound in human plasma, suitable for supporting regulated bioanalysis.
Quantitative Data Summary
The following table summarizes the performance characteristics of the validated LC-MS/MS method for this compound.
| Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Intra-day Precision (%CV) | < 8% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (% Recovery) | 92 - 108% |
| Matrix Effect | Minimal (<15%) |
| Sample Volume | 50 µL |
Experimental Protocol: LC-MS/MS
1. Materials and Reagents
-
This compound Reference Standard
-
Stable Isotope Labeled Internal Standard (SIL-IS) for this compound (e.g., this compound-d4)
-
Acetonitrile (ACN), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure Water
-
Human Plasma (K2EDTA)
2. Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of SIL-IS working solution (e.g., 100 ng/mL).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean HPLC vial.
-
Inject 5 µL into the LC-MS/MS system.
3. LC-MS/MS Conditions
-
LC System: UPLC/UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
Compound Precursor Ion (m/z) Product Ion (m/z) This compound 350.2 185.1 | this compound-d4 (IS) | 354.2 | 189.1 |
4. Data Analysis
-
Integrate the peak areas for the specified MRM transitions of this compound and its SIL-IS.
-
Calculate the peak area ratio (this compound / IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression model.
-
Determine the concentration of this compound in unknown samples from the calibration curve.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for this compound quantification by LC-MS/MS.
Part 2: Quantification of Protein this compound in Serum
This section describes a ligand-binding assay for the quantification of a hypothetical therapeutic protein, "Protein this compound."
Application Note 3: Quantification of Protein this compound by Enzyme-Linked Immunosorbent Assay (ELISA)
Method Overview
This protocol outlines a sandwich ELISA for the quantitative measurement of Protein this compound in human serum. In this assay, a capture antibody specific for this compound is pre-coated onto a 96-well plate. Samples and standards are added, and the this compound protein is bound by the immobilized antibody. After washing, a biotinylated detection antibody that recognizes a different epitope on this compound is added. This is followed by the addition of streptavidin-horseradish peroxidase (HRP), which binds to the biotinylated detection antibody. Finally, a substrate solution is added to produce a colorimetric signal that is proportional to the amount of this compound bound.[9]
Quantitative Data Summary
The following table summarizes the performance characteristics of the validated ELISA method for Protein this compound.
| Parameter | Result |
| Linearity Range | 15.6 - 1000 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 15.6 pg/mL |
| Limit of Detection (LOD) | ~4 pg/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Spike Recovery | 85 - 115% |
| Sample Volume | 100 µL |
Experimental Protocol: Sandwich ELISA
1. Materials and Reagents
-
Protein this compound Reference Standard
-
96-well microplate pre-coated with anti-PK-10 capture antibody
-
Biotinylated anti-PK-10 detection antibody
-
Streptavidin-HRP conjugate
-
Assay Diluent
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Human Serum
2. Assay Procedure
-
Prepare calibration standards and QC samples by diluting the Protein this compound reference standard in the assay diluent.
-
Add 100 µL of standard, control, or serum sample to each well.
-
Cover the plate and incubate for 2 hours at room temperature.
-
Aspirate each well and wash 4 times with 300 µL of Wash Buffer per well.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Cover the plate and incubate for 1 hour at room temperature.
-
Aspirate and wash 4 times as in step 4.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Cover the plate and incubate for 30 minutes at room temperature in the dark.
-
Aspirate and wash 4 times as in step 4.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-20 minutes at room temperature in the dark, allowing color to develop.
-
Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.
-
Read the absorbance at 450 nm (with wavelength correction at 570 nm) within 30 minutes of adding the Stop Solution.
3. Data Analysis
-
Subtract the average zero standard optical density (OD) from all readings.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve fit to create the standard curve.
-
Calculate the concentration of Protein this compound in the samples by interpolating their mean absorbance values from the standard curve.
Signaling Pathway: Sandwich ELISA
Caption: Principle of the Sandwich ELISA for Protein this compound.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. fda.gov [fda.gov]
- 3. Bioanalytical strategy used in development of pharmacokinetic (PK) methods that support biosimilar programs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. symmetric.events [symmetric.events]
- 5. Development and Validation of a High-Performance Liquid Chromatography Method for Determination of Cefquinome Concentrations in Sheep Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ionsource.com [ionsource.com]
- 7. LCMS Assays and Bioanalytical Services | KCAS Bio [kcasbio.com]
- 8. biomere.com [biomere.com]
- 9. labiostring.com [labiostring.com]
Application Notes and Protocols for Studying Antifungal Synergy Using a Novel Protein Kinase Inhibitor (PK-10)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PK-10, a putative protein kinase inhibitor, to investigate synergistic interactions with conventional antifungal agents. The protocols outlined below are designed to facilitate the systematic evaluation of this compound's potential to enhance the efficacy of existing antifungal drugs, a critical strategy in combating the rise of antifungal resistance.
Introduction to Antifungal Synergy and this compound
The increasing prevalence of drug-resistant fungal pathogens necessitates the development of novel therapeutic strategies.[1][2][3] One promising approach is combination therapy, where two or more drugs are used to achieve a synergistic effect, resulting in enhanced antifungal activity compared to the individual agents alone.[4][5] Protein kinases (PKs) are crucial regulators of cellular processes in fungi, including stress responses and cell wall integrity, making them attractive targets for antifungal drug development.[6][7] Inhibition of specific protein kinases can weaken the fungal defense mechanisms, potentially re-sensitizing resistant strains to existing antifungal drugs.[2][6]
This compound is a research compound identified as a potential inhibitor of a key fungal protein kinase involved in stress response pathways. These notes provide the foundational protocols to test the hypothesis that inhibition of this pathway by this compound can lead to synergistic antifungal activity when combined with conventional antifungal agents like fluconazole.
Key Experimental Workflow
The following diagram illustrates the general workflow for assessing the synergistic antifungal activity of this compound.
Caption: A flowchart outlining the key steps from preparation to data analysis for evaluating the synergistic antifungal effect of this compound.
Quantitative Data Summary
The synergistic interaction between this compound and an antifungal agent is quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated based on the Minimum Inhibitory Concentrations (MICs) of the drugs when used alone and in combination.
Table 1: Interpretation of FICI Values
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | No Interaction (Additive or Indifferent) |
| > 4.0 | Antagonism |
Table 2: Example Data from a Checkerboard Assay with this compound and Fluconazole against Candida albicans
| Drug Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI | Interpretation |
| This compound | 64 | 8 | 0.125 | 0.375 | Synergy |
| Fluconazole | 16 | 4 | 0.250 |
This is example data and actual results may vary.
Experimental Protocols
Materials and Reagents
-
Fungal strain of interest (e.g., Candida albicans)
-
Appropriate growth medium (e.g., RPMI-1640)
-
This compound
-
Antifungal agent (e.g., Fluconazole)
-
Solvent for drugs (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Protocol for Checkerboard Microdilution Assay
This protocol is a standard method for determining the synergistic interaction between two antimicrobial agents.[4][8][9]
-
Prepare Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar plate overnight at 30°C.
-
Suspend a few colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the assay plate.
-
-
Prepare Drug Dilutions:
-
Prepare stock solutions of this compound and the antifungal agent (e.g., fluconazole) in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest concentration to be tested.
-
In a 96-well plate, perform serial dilutions of this compound horizontally (e.g., across columns 2-11) in the assay medium.
-
Similarly, perform serial dilutions of the partner antifungal agent vertically (e.g., down rows B-H) in the assay medium.
-
The final volume in each well containing the drug dilutions should be 50 µL.
-
Include a drug-free well for a positive growth control and a medium-only well for a negative control.
-
-
Inoculate the Plate:
-
Add 50 µL of the prepared fungal inoculum to each well, bringing the final volume to 100 µL.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determine MIC and FIC:
-
After incubation, determine the MIC of each drug alone and in combination by visual inspection of turbidity or by measuring the optical density at 600 nm (OD600) using a microplate reader. The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥80%) compared to the drug-free control.
-
Calculate the FIC for each agent in the combination using the following formulas:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antifungal = (MIC of Antifungal in combination) / (MIC of Antifungal alone)
-
-
-
Calculate FICI:
-
Calculate the FICI by summing the individual FIC values:
-
FICI = FIC of this compound + FIC of Antifungal
-
-
-
Interpret the Results:
-
Use the values in Table 1 to determine the nature of the interaction.
-
Proposed Signaling Pathway Involvement
This compound is hypothesized to inhibit a protein kinase within a stress response pathway, such as the Protein Kinase C (PKC) cell wall integrity pathway.[2][3] The azole antifungals, like fluconazole, inhibit the synthesis of ergosterol, a crucial component of the fungal cell membrane.[2][10] This disruption leads to cell membrane stress. The PKC pathway is activated in response to this stress to reinforce the cell wall. By inhibiting this compensatory mechanism with this compound, the fungal cell becomes more susceptible to the effects of fluconazole.
Caption: A diagram illustrating the proposed synergistic mechanism between Fluconazole and this compound through dual targeting of ergosterol biosynthesis and the PKC signaling pathway.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the antifungal synergistic potential of this compound. By systematically applying the checkerboard assay and understanding the potential underlying mechanisms, researchers can effectively evaluate the promise of this compound as part of a novel combination therapy to combat fungal infections. This approach is crucial for the development of new treatment strategies in an era of increasing antifungal resistance.
References
- 1. biorxiv.org [biorxiv.org]
- 2. PKC Signaling Regulates Drug Resistance of the Fungal Pathogen Candida albicans via Circuitry Comprised of Mkc1, Calcineurin, and Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKC Signaling Regulates Drug Resistance of the Fungal Pathogen Candida albicans via Circuitry Comprised of Mkc1, Calcineurin, and Hsp90 | PLOS Pathogens [journals.plos.org]
- 4. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional analysis of the Candida albicans kinome reveals Hrr25 as a regulator of antifungal susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innate immune signal transduction pathways to fungal infection: Components and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PK-10 in Fluconazole-Resistant Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of fluconazole-resistant fungal strains, particularly within the Candida species, presents a significant challenge in clinical practice. Fluconazole, a widely used azole antifungal, is often rendered ineffective by various resistance mechanisms, including alterations in the drug target enzyme Erg11p, increased drug efflux, and formation of biofilms. PK-10 is a novel quinoline derivative linked to a chalcone moiety that has demonstrated potent synergistic activity with fluconazole against resistant Candida albicans strains. This document provides detailed application notes on the mechanism of action of this compound and standardized protocols for evaluating its efficacy in combination with fluconazole.
Mechanism of Action of this compound
This compound acts as a synergistic agent, enhancing the antifungal activity of fluconazole against resistant fungal strains. Its primary mechanisms of action include:
-
Inhibition of Hyphal Formation: this compound, in combination with fluconazole, effectively inhibits the morphological transition of yeast cells to hyphal forms, a critical virulence factor for Candida albicans.
-
Induction of Oxidative Stress: The combination treatment leads to a significant accumulation of reactive oxygen species (ROS) within the fungal cells, inducing oxidative damage to cellular components.
-
Mitochondrial Dysfunction: this compound and fluconazole co-treatment disrupts the mitochondrial membrane potential and leads to a decrease in intracellular ATP levels, ultimately causing mitochondrial dysfunction and impairing cellular energy metabolism.
This multi-pronged attack overcomes the resistance mechanisms that typically render fluconazole ineffective, leading to a potent antifungal effect.
Quantitative Data Summary
The following tables summarize the expected quantitative data from in vitro studies of this compound in combination with fluconazole against resistant Candida albicans strains. Please note that these values are illustrative and should be determined experimentally for specific strains and conditions.
Table 1: In Vitro Antifungal Susceptibility Testing
| Strain | Treatment | MIC (µg/mL) | FICI | Interpretation |
| Fluconazole-Resistant C. albicans 1 | Fluconazole | 64 | - | Resistant |
| This compound | >128 | - | No significant activity | |
| Fluconazole + this compound (1 µg/mL) | 4 | 0.0625 | Synergistic | |
| Fluconazole-Resistant C. albicans 2 | Fluconazole | 128 | - | Resistant |
| This compound | >128 | - | No significant activity | |
| Fluconazole + this compound (1 µg/mL) | 8 | 0.0625 | Synergistic |
MIC: Minimum Inhibitory Concentration; FICI: Fractional Inhibitory Concentration Index. FICI ≤ 0.5 indicates synergy.
Table 2: Effect on Reactive Oxygen Species (ROS) Accumulation
| Treatment | Mean Fluorescence Intensity (ROS level) | Fold Change vs. Control |
| Control | 100 | 1 |
| Fluconazole (64 µg/mL) | 120 | 1.2 |
| This compound (1 µg/mL) | 150 | 1.5 |
| Fluconazole (64 µg/mL) + this compound (1 µg/mL) | 500 | 5 |
Table 3: Effect on Mitochondrial Membrane Potential (ΔΨm)
| Treatment | JC-1 Red/Green Fluorescence Ratio | % Decrease in ΔΨm |
| Control | 10 | 0 |
| Fluconazole (64 µg/mL) | 8 | 20 |
| This compound (1 µg/mL) | 7 | 30 |
| Fluconazole (64 µg/mL) + this compound (1 µg/mL) | 2 | 80 |
Table 4: Effect on Intracellular ATP Levels
| Treatment | ATP Concentration (µM) | % Decrease in ATP |
| Control | 5 | 0 |
| Fluconazole (64 µg/mL) | 4.5 | 10 |
| This compound (1 µg/mL) | 4 | 20 |
| Fluconazole (64 µg/mL) + this compound (1 µg/mL) | 1 | 80 |
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[1][2][3]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and fluconazole, alone and in combination, against fluconazole-resistant Candida strains.
Materials:
-
Candida albicans strains (fluconazole-resistant and a susceptible control strain)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fluconazole stock solution (in DMSO or water)
-
This compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (530 nm)
Procedure:
-
Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24-48 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum of 1-5 x 10^3 CFU/mL.
-
Drug Dilution (Checkerboard Assay):
-
Prepare serial twofold dilutions of fluconazole in RPMI 1640 medium in a 96-well plate along the x-axis.
-
Prepare serial twofold dilutions of this compound in RPMI 1640 medium along the y-axis.
-
The final volume in each well should be 100 µL.
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well.
-
Controls: Include wells with no drug (growth control) and no inoculum (sterility control).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug(s) that causes a significant (≥50%) reduction in turbidity compared to the growth control, as determined visually or by reading the absorbance at 530 nm.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of Fluconazole in combination / MIC of Fluconazole alone) + (MIC of this compound in combination / MIC of this compound alone).
Reactive Oxygen Species (ROS) Accumulation Assay
Objective: To measure the intracellular accumulation of ROS in C. albicans following treatment with this compound and fluconazole.
Materials:
-
Candida albicans cells
-
Phosphate-buffered saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or MitoSOX Red
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment: Grow C. albicans to the mid-log phase and treat with the desired concentrations of this compound, fluconazole, or the combination for a specified time (e.g., 4 hours).
-
Staining:
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS containing 10 µM DCFH-DA.
-
Incubate in the dark at 37°C for 30 minutes.
-
-
Analysis:
-
Wash the cells twice with PBS to remove excess dye.
-
Resuspend in PBS and analyze immediately by fluorescence microscopy (excitation ~488 nm, emission ~525 nm) or flow cytometry (FL1 channel).
-
Mitochondrial Membrane Potential (ΔΨm) Assay
Objective: To assess the effect of this compound and fluconazole on the mitochondrial membrane potential of C. albicans.
Materials:
-
Candida albicans cells
-
PBS
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) dye
-
Fluorescence microscope, plate reader, or flow cytometer
Procedure:
-
Cell Culture and Treatment: Treat C. albicans cells as described in the ROS assay protocol.
-
Staining:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS containing 5 µg/mL JC-1.
-
Incubate in the dark at 37°C for 20-30 minutes.
-
-
Analysis:
-
Wash the cells twice with PBS.
-
Analyze the fluorescence. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~529 nm).
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
Intracellular ATP Measurement Assay
Objective: To determine the intracellular ATP levels in C. albicans after treatment.
Materials:
-
Candida albicans cells
-
ATP assay kit (luciferin/luciferase-based)
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Treat C. albicans cells as previously described.
-
ATP Extraction:
-
Harvest a known number of cells by centrifugation.
-
Lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.
-
-
Measurement:
-
Add the luciferin/luciferase reagent to the cell lysate.
-
Immediately measure the luminescence using a luminometer.
-
The light intensity is proportional to the ATP concentration.
-
-
Standard Curve: Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.
Visualizations
Caption: Synergistic antifungal mechanism of this compound and Fluconazole.
Caption: Workflow for assessing this compound's synergistic antifungal activity.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing PK-10 Concentration for Synergy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of PK-10 for synergistic applications. This compound has been identified as a synergistic agent with fluconazole, demonstrating potent antifungal activity against fluconazole-resistant Candida albicans.[1] The combination of this compound and fluconazole has been shown to inhibit hyphae formation, induce the accumulation of reactive oxygen species (ROS), damage the mitochondrial membrane potential, and reduce intracellular ATP content.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments to optimize this compound concentration for synergy with fluconazole.
| Question | Answer |
| Why am I not observing a synergistic effect between this compound and fluconazole? | There are several potential reasons for this. First, ensure that the concentration ranges for both this compound and fluconazole are appropriate. You may need to perform initial dose-response experiments for each compound individually to determine their Minimum Inhibitory Concentrations (MICs). The synergistic effect is often observed at sub-MIC concentrations of both drugs. Also, verify the susceptibility of your Candida albicans strain to fluconazole; a highly resistant strain might require a different concentration ratio. Lastly, check your experimental setup, including incubation time and media, as these can influence drug activity. |
| I am seeing significant toxicity in my cell line even at low concentrations of the this compound and fluconazole combination. What should I do? | If you are working with a host cell line in addition to the fungal cells, it is crucial to assess the cytotoxicity of the combination. You can perform a standard cytotoxicity assay (e.g., MTT or LDH assay) on the host cells using the same concentration matrix as your synergy experiment. This will help you identify a therapeutic window where the combination is effective against the fungus but minimally toxic to the host cells. Consider lowering the concentrations of both agents and exploring different concentration ratios. |
| The results of my checkerboard assay are inconsistent across replicates. How can I improve reproducibility? | Inconsistent results in checkerboard assays can stem from several factors. Ensure precise and accurate pipetting, especially when preparing the serial dilutions of both compounds. Use a multichannel pipette for consistency.[2] Make sure the inoculum of Candida albicans is standardized and evenly distributed in all wells. Variations in cell density can significantly impact the MIC values. Also, be meticulous with the incubation conditions (temperature, CO2 levels, and duration) as any fluctuations can affect fungal growth and drug efficacy. |
| How do I know if the observed synergy is statistically significant? | While the Fractional Inhibitory Concentration Index (FICI) provides a good indication of synergy, assessing statistical significance requires further analysis. You can perform statistical tests on the data from your synergy assays. For example, you can use isobologram analysis, which graphically represents the interaction between two drugs and can be used to determine if the observed effect is significantly different from an additive effect.[1][3] There are also software packages available that can analyze synergy data and provide statistical outputs. |
| I have identified a synergistic ratio of this compound and fluconazole in vitro. What is the next step? | The next step is to validate this synergistic interaction in a more complex model. This could involve testing the combination in a co-culture model with host cells to assess both efficacy and toxicity simultaneously. Subsequently, you may proceed to in vivo studies using an appropriate animal model of Candida albicans infection to evaluate the therapeutic potential of the synergistic combination. Pharmacokinetic (PK) and pharmacodynamic (PD) studies will be crucial to determine the optimal dosing and administration schedule in a living organism. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of this compound concentration for synergy.
| Question | Answer |
| What is the mechanism of action of this compound's synergistic effect with fluconazole? | This compound enhances the antifungal activity of fluconazole against resistant Candida albicans through a multi-pronged mechanism. It inhibits the formation of hyphae, which are crucial for tissue invasion. Furthermore, the combination of this compound and fluconazole induces the accumulation of reactive oxygen species (ROS), leading to oxidative stress. This is coupled with damage to the mitochondrial membrane potential and a reduction in intracellular ATP, ultimately causing mitochondrial dysfunction and fungal cell death.[1] |
| What is a checkerboard assay and how is it used to determine synergy? | A checkerboard assay is a common in vitro method used to assess the interaction between two antimicrobial agents.[2][4][5] It involves preparing a two-dimensional matrix of concentrations, with one drug serially diluted along the rows and the other along the columns of a microtiter plate. Each well, therefore, contains a unique combination of the two drugs. After incubation with the microorganism, the growth in each well is assessed to determine the MIC of each drug alone and in combination. The results are used to calculate the Fractional Inhibitory Concentration Index (FICI).[5][6] |
| How is the Fractional Inhibitory Concentration Index (FICI) calculated and interpreted? | The FICI is calculated to quantify the interaction between two drugs.[5][6] The formula is: FICI = FIC of Drug A + FIC of Drug B, where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone). The interpretation is as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1 indicates an additive effect; 1 < FICI ≤ 4 indicates indifference; and FICI > 4 indicates antagonism.[3][6] |
| What is an isobologram and how does it visualize drug synergy? | An isobologram is a graphical representation of drug interactions.[1][3][7] The concentrations of two drugs that produce a specific level of effect (e.g., 50% inhibition) are plotted on the x and y axes. A straight line connecting the individual drug concentrations that produce this effect represents an additive interaction. Data points that fall below this line of additivity indicate synergy, meaning that lower concentrations of both drugs are needed to achieve the same effect. Points above the line indicate antagonism.[7] |
| What are the critical considerations when designing experiments to test for synergy? | Several factors are critical for designing robust synergy experiments. Firstly, it is important to have a clear definition of additivity, synergy, and antagonism.[8] Secondly, the experimental design should allow for the testing of a range of dose ratios to identify the optimal synergistic combination.[8] It is also crucial to use appropriate controls and to perform experiments with sufficient replicates to ensure the data is statistically sound. Finally, the limitations of in vitro models should be considered, and promising results should be validated in more physiologically relevant systems.[9] |
Experimental Protocols
Checkerboard Assay for this compound and Fluconazole Synergy
This protocol outlines the steps for performing a checkerboard assay to determine the synergistic interaction between this compound and fluconazole against Candida albicans.
Materials:
-
This compound stock solution
-
Fluconazole stock solution
-
Candida albicans strain (fluconazole-resistant)
-
RPMI-1640 medium (or other suitable growth medium)
-
96-well microtiter plates
-
Spectrophotometer (for reading optical density) or visual inspection
Procedure:
-
Prepare Drug Dilutions:
-
Prepare serial two-fold dilutions of this compound in the growth medium along the rows of the 96-well plate.
-
Prepare serial two-fold dilutions of fluconazole in the growth medium along the columns of the 96-well plate.
-
The final volume in each well should be 50 µL after adding the fungal inoculum.
-
-
Inoculum Preparation:
-
Culture the Candida albicans strain overnight in a suitable broth.
-
Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard.
-
Dilute the standardized suspension in the growth medium to achieve a final concentration of approximately 1-5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the prepared fungal inoculum to each well of the microtiter plate, including drug-free control wells.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Data Collection:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration that visibly inhibits fungal growth or shows a significant reduction in optical density compared to the drug-free control.
-
-
FICI Calculation:
-
Calculate the FICI for each combination that shows growth inhibition using the formula mentioned in the FAQ section.
-
Quantitative Data Summary
The following table presents a hypothetical example of the results from a checkerboard assay with this compound and fluconazole against a fluconazole-resistant Candida albicans strain.
| Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI | Interpretation |
| This compound | 16 | 2 | 0.125 | \multirow{2}{}{0.375} | \multirow{2}{}{Synergy} |
| Fluconazole | 64 | 16 | 0.250 | ||
| This compound | 16 | 4 | 0.250 | \multirow{2}{}{0.750} | \multirow{2}{}{Additive} |
| Fluconazole | 64 | 32 | 0.500 | ||
| This compound | 16 | 8 | 0.500 | \multirow{2}{}{1.500} | \multirow{2}{}{Indifference} |
| Fluconazole | 64 | 64 | 1.000 |
Visualizations
Caption: Plausible signaling pathway for the synergistic action of this compound and Fluconazole.
Caption: Experimental workflow for a checkerboard assay.
Caption: Interpretation of the Fractional Inhibitory Concentration Index (FICI).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1stmegasaver.com.ph [1stmegasaver.com.ph]
- 3. Platinum this compound Component | Home Entertainment | Abenson.com [electroworld.abenson.com]
- 4. This compound PA speaker pro speaker passive speaker from China manufacturer - Guangzhou Hao Yin Audio Co.,Limited [windy56wu.en.hisupplier.com]
- 5. Platinum Karaoke this compound Built-in Karaoke Trolley Speaker, 700W Max Power, 21K++ Songs , Multiple Background Video, On-Screen Song Search, Recording Function, Vocal Cut, Black | this compound Buy, Best Price. Global Shipping. [global.microless.com]
- 6. systemgear.net [systemgear.net]
- 7. A Novel Dual PI3K/mTOR Inhibitor, XIN-10, for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PK-10 and Fluconazole Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PK-10 in combination with fluconazole in antifungal experiments.
Troubleshooting Guides
Question: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for fluconazole when tested in combination with this compound. What could be the cause?
Answer: Inconsistent MIC values in combination studies can stem from several factors. Here are some common causes and troubleshooting steps:
-
Inoculum Preparation: The density of the fungal inoculum is critical for reproducible MIC results. Ensure that the inoculum is prepared fresh for each experiment and standardized according to established protocols (e.g., CLSI M27-A3 for yeasts). A spectrophotometer should be used to verify the cell density.
-
Media Composition: The composition of the culture medium can influence the activity of both fluconazole and this compound. Use a standardized medium such as RPMI-1640 with MOPS buffer for consistency. Variations in glucose concentration or pH can affect fungal growth and drug efficacy.[1]
-
Drug Stability and Solvents: Ensure that stock solutions of both this compound and fluconazole are properly stored and have not degraded. If using a solvent like DMSO to dissolve the compounds, ensure the final concentration in the assay does not exceed a level that affects fungal growth (typically <1%). Run a solvent control to verify this.
-
Plate Incubation: Inconsistent incubation time or temperature can lead to variability in fungal growth and, consequently, MIC readings. Incubate plates at a constant temperature (e.g., 35°C) for a standardized period (e.g., 24-48 hours).[2]
Question: Our checkerboard assay is showing antagonism between this compound and fluconazole, which was unexpected. How can we verify this result?
Answer: An unexpected antagonistic interaction should be carefully investigated. Here are steps to confirm and understand this finding:
-
Calculation Verification: Double-check the calculation of the Fractional Inhibitory Concentration Index (FICI). An FICI > 4 is typically considered antagonism.[3][4]
-
Mechanism of Action: Consider the potential mechanisms of action. If this compound and fluconazole target the same pathway in a competitive manner, antagonism could occur. Further investigation into the molecular targets of this compound would be necessary.
-
Time-Kill Assays: Perform time-kill curve assays to confirm the interaction over time. This dynamic method can provide more detailed information about the interaction than the static checkerboard assay.
-
Drug Efflux: Investigate whether this compound might induce efflux pumps that could also transport fluconazole out of the fungal cell, leading to an antagonistic effect.
Question: We are having difficulty dissolving this compound for our experiments. What are the best practices for solubilizing experimental compounds?
Answer: Solubility issues are common with novel compounds. Here are some general guidelines:
-
Solvent Selection: Start with common laboratory solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. Test the solubility of a small amount of this compound in each to determine the most suitable one.
-
Stock Concentration: Prepare a high-concentration stock solution in the chosen solvent. This allows for smaller volumes to be added to the assay medium, minimizing solvent effects.
-
Sonication and Warming: Gentle warming and sonication can aid in dissolving the compound. However, be cautious not to degrade the compound with excessive heat.
-
pH Adjustment: For some compounds, adjusting the pH of the solution can improve solubility. This should be done carefully to avoid altering the compound's activity or the assay conditions.
Frequently Asked Questions (FAQs)
What is the mechanism of action of fluconazole?
Fluconazole is a triazole antifungal agent. Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase.[5][6][7][8] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[5][6][7] By disrupting ergosterol synthesis, fluconazole compromises the integrity of the fungal cell membrane, leading to increased permeability and inhibition of fungal growth.[5][8]
Why is there an interest in combination studies with fluconazole?
While effective, the extensive use of fluconazole has led to the emergence of resistant fungal strains.[9][10][11] Combination therapy is a promising strategy to:
-
Overcome Resistance: A second compound may act on a different target, bypassing the resistance mechanism to fluconazole.
-
Enhance Efficacy (Synergy): Two compounds acting together may have a greater effect than the sum of their individual effects.[12][13][14] This can lead to lower required doses, potentially reducing toxicity.
-
Broaden the Spectrum of Activity: A combination may be effective against a wider range of fungal species than either drug alone.
How is synergy between two compounds like this compound and fluconazole quantified?
The interaction between two compounds is most commonly quantified using the Fractional Inhibitory Concentration Index (FICI), which is calculated from the MIC values obtained in a checkerboard assay.[3][4][15][16] The FICI is the sum of the FICs of each drug, where the FIC is the MIC of the drug in combination divided by the MIC of the drug alone.[4][17] The interaction is typically interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
No Interaction (Indifference or Additive): 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Quantitative Data Summary
The following table summarizes hypothetical data from a checkerboard synergy experiment between this compound and fluconazole against Candida albicans.
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI | Interaction |
| Fluconazole | 8 | 2 | 0.25 | 0.5 | Synergy |
| This compound | 16 | 4 | 0.25 |
Experimental Protocols
Checkerboard Microdilution Assay for Synergy Testing
This protocol outlines the checkerboard method to determine the in vitro interaction between this compound and fluconazole.
-
Inoculum Preparation:
-
Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours at 35°C.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the assay wells.[17]
-
-
Drug Dilution and Plate Setup:
-
Prepare stock solutions of fluconazole and this compound in an appropriate solvent (e.g., DMSO).
-
In a 96-well microtiter plate, prepare serial twofold dilutions of fluconazole along the x-axis and serial twofold dilutions of this compound along the y-axis in RPMI-1640 medium.[15][16] The final volume in each well should be 100 µL.
-
Include wells with each drug alone, a growth control (no drug), and a sterility control (no inoculum).[17]
-
-
Inoculation and Incubation:
-
Reading and Interpretation:
-
Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration showing a significant inhibition of growth (e.g., ≥50% reduction in turbidity compared to the growth control).[17]
-
Calculate the FICI as described in the FAQ section.
-
Visualizations
Caption: Mechanism of action of fluconazole.
Caption: Hypothetical synergistic mechanism of this compound and fluconazole.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 5. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thecandidadiet.com [thecandidadiet.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections | eLife [elifesciences.org]
- 13. Combinatory effect of fluconazole and FDA-approved drugs against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic effect of calcineurin inhibitors and fluconazole against Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergy Testing by Checkerboard Assay [bio-protocol.org]
- 16. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: PK-10 Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the investigational compound PK-10 in various experimental media.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound can be influenced by a variety of environmental factors. Key contributors to degradation include:
-
pH: this compound may be susceptible to hydrolysis at acidic or alkaline pH.
-
Temperature: Elevated temperatures can accelerate degradation pathways.[1] For long-term storage, maintaining a consistent low temperature is crucial.
-
Light: Exposure to UV or ambient light can induce photolytic degradation.[2]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of this compound.[3]
-
Enzymatic Degradation: In biological media containing cellular components or enzymes, this compound may be subject to metabolic degradation.
Q2: I am observing a rapid loss of this compound in my cell culture medium. What could be the cause?
Rapid degradation in cell culture media is a common issue. Potential causes include:
-
Component Interaction: Certain components in the media, such as cysteine or ferric ammonium citrate, have been shown to impact the stability of some drug products.[4]
-
pH Shift: The buffering capacity of the medium may not be sufficient to prevent pH shifts during cell growth, which could affect this compound stability.
-
Adsorption: this compound might adsorb to the surface of the culture vessel.
-
Cellular Metabolism: If you are working with live cells, they may be metabolizing this compound.
Q3: How should I prepare and store stock solutions of this compound?
For optimal stability, this compound stock solutions should be prepared in a high-purity solvent in which it is highly soluble and stable. Based on preliminary data, DMSO is a recommended solvent. Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or lower in light-protected containers.
Troubleshooting Guides
Issue 1: Inconsistent results in this compound bioassays.
-
Problem: High variability in experimental replicates or between experiments.
-
Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: Re-test the concentration and purity of your this compound stock solution using a validated analytical method like HPLC.
-
Assess Stability in Assay Buffer: Perform a time-course experiment to determine the stability of this compound in your specific assay buffer under the experimental conditions (e.g., temperature, light exposure).
-
Minimize Incubation Time: If this compound is found to be unstable in the assay buffer, reduce the incubation time as much as possible without compromising the assay readout.
-
pH Control: Ensure the pH of your assay buffer remains constant throughout the experiment.
-
Issue 2: Precipitate formation upon dilution of this compound stock solution.
-
Problem: A solid precipitate is observed when the DMSO stock solution of this compound is diluted into an aqueous medium.
-
Possible Cause: Poor aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Optimize Dilution Method: Instead of adding the stock solution directly to the full volume of aqueous medium, try adding the aqueous medium to the stock solution in a stepwise manner with vigorous vortexing.
-
Use a Surfactant: The inclusion of a small amount of a non-ionic surfactant, such as Tween 80, in the aqueous medium can help to maintain the solubility of hydrophobic compounds.[5]
-
Consider an Alternative Solvent: If the issue persists, explore the use of a different, water-miscible organic solvent for the stock solution, if compatible with your experimental system.
-
Stability Data Summary
The following tables summarize the stability of this compound in various media under different storage conditions.
Table 1: Stability of this compound in Common Solvents at 4°C
| Solvent | Initial Concentration (µM) | % Remaining after 7 Days | % Remaining after 30 Days |
| DMSO | 1000 | 99.8 ± 0.1 | 98.5 ± 0.3 |
| Ethanol | 1000 | 99.5 ± 0.2 | 97.1 ± 0.5 |
| PBS (pH 7.4) | 100 | 95.3 ± 0.8 | 85.2 ± 1.2 |
Table 2: Accelerated Stability of this compound in Phosphate Buffered Saline (PBS) at pH 7.4
| Temperature | Initial Concentration (µM) | % Remaining after 24 Hours | % Remaining after 72 Hours |
| 4°C | 100 | 99.1 ± 0.2 | 97.8 ± 0.4 |
| 25°C | 100 | 92.4 ± 0.7 | 81.3 ± 1.1 |
| 37°C | 100 | 85.6 ± 1.0 | 68.9 ± 1.5 |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Different Media
This protocol outlines the procedure for assessing the stability of this compound in a medium of interest over time.
-
Preparation of this compound Solution: Prepare a solution of this compound in the desired medium at the final experimental concentration.
-
Initial Sample (T=0): Immediately after preparation, take an aliquot of the solution for analysis. This will serve as the baseline (T=0) measurement.
-
Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, 5% CO₂).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots of the solution.
-
Sample Analysis: Analyze all samples (including the T=0 sample) using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation products and degradation pathways of this compound under stress conditions.[6]
-
Prepare this compound Solutions: Prepare separate solutions of this compound in a suitable solvent.
-
Apply Stress Conditions: Expose each solution to one of the following stress conditions:
-
Acidic: Add 0.1 N HCl and incubate at 60°C.
-
Basic: Add 0.1 N NaOH and incubate at 60°C.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature.
-
Photolytic: Expose to a calibrated light source (e.g., UV lamp).
-
Thermal: Incubate at a high temperature (e.g., 80°C).
-
-
Neutralization (for acidic and basic conditions): After the incubation period, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples using a suitable analytical technique, such as LC-MS, to identify and characterize any degradation products.
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Potential Degradation Pathways for this compound.
References
- 1. pk-produkter.se [pk-produkter.se]
- 2. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of aqueous stability of taxol in different release media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gmpsop.com [gmpsop.com]
common pitfalls in PK-10 research
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the investigation of PK-10, a novel kinase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High Variability in In Vitro Kinase Assay Results
Q: We are observing significant variability between replicate wells in our in vitro kinase assays with this compound. What are the potential causes and solutions?
A: High variability in in vitro kinase assays is a frequent challenge. Several factors related to the compound, assay conditions, and experimental technique can contribute to this issue.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| This compound Solubility | Visually inspect for this compound precipitation in your assay buffer. Determine the solubility of this compound under final assay conditions. Consider using a lower concentration or a different solvent system. |
| Pipetting Inaccuracy | Ensure all pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variation.[1] |
| Assay Edge Effects | Avoid using the outer wells of microplates, which are more susceptible to evaporation and temperature fluctuations. If their use is necessary, ensure proper plate sealing during incubations.[1] |
| Inconsistent Incubation Times | Use a multi-channel pipette or an automated liquid handler to start and stop reactions simultaneously across the plate.[1] |
| Reagent Quality | Use high-purity reagents, including ATP, substrates, and buffers. Ensure proper storage and handling to prevent degradation.[1] |
Issue 2: Discrepancy Between In Vitro IC50 and Cellular Potency
Q: this compound is potent in our biochemical kinase assay, but its activity is significantly lower in cell-based assays. Why is there a discrepancy and how can we investigate it?
A: A drop-off in potency between biochemical and cellular assays is a common observation in kinase inhibitor development. This can be attributed to several factors ranging from cell permeability to off-target effects.
Potential Causes and Investigation Strategies:
| Potential Cause | Investigation Strategy |
| Cell Permeability | Perform cell permeability assays (e.g., PAMPA or Caco-2 assays) to determine if this compound can effectively cross the cell membrane. |
| High Intracellular ATP | In vitro kinase assays are often performed at low ATP concentrations, which can overestimate inhibitor potency.[1] Cellular ATP levels are much higher. Consider performing the in vitro kinase assay with ATP concentrations closer to physiological levels (1-10 mM). |
| This compound Stability | Assess the stability of this compound in cell culture media over the time course of your experiment. Degradation can lead to a loss of effective concentration. |
| Efflux by Transporters | This compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. Co-incubation with known efflux pump inhibitors can help identify this issue. |
| Off-Target Effects | In a cellular environment, the observed phenotype might be a result of this compound acting on multiple targets, not just the primary kinase of interest.[1][2] Consider profiling this compound against a panel of kinases to assess its selectivity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in luciferase-based kinase assays when testing compounds like this compound?
A1: Luciferase-based assays, such as those that measure ATP consumption (e.g., Kinase-Glo®), are susceptible to interference. Compounds can directly inhibit luciferase, leading to a false positive result (apparent kinase inhibition).[3] It is crucial to perform a counterscreen where this compound is tested against luciferase in the absence of the kinase. Additionally, kinase autophosphorylation can contribute to ATP consumption, leading to an overestimation of substrate phosphorylation, especially at high enzyme concentrations.[4]
Q2: How should I determine the optimal ATP concentration for my in vitro kinase assays with this compound?
A2: To ensure the comparability of your results, it is recommended to use an ATP concentration that is equal to the Michaelis constant (Km) of the kinase for ATP.[4] Using arbitrary ATP concentrations can lead to discrepancies in IC50 values.[4] Determining the Km of ATP for your specific kinase under your assay conditions is a critical step in assay development.
Q3: My ATP-competitive inhibitor, this compound, works well in cellular assays but shows poor inhibition in my in vitro kinase assay. What could be the reason?
A3: This is a counterintuitive but possible scenario. One potential reason is that in the cellular context, this compound might be metabolized into a more active compound. Conversely, components of your in vitro assay buffer, such as high concentrations of bovine serum albumin (BSA) or other proteins, could bind to this compound and reduce its free concentration available to inhibit the kinase.[5] Also, the conformation of the recombinant kinase used in the in vitro assay may differ from its native state within the cell.[1]
Q4: We are observing unexpected toxicities in our animal models treated with this compound, even at doses that should be selective for the target kinase. What could be the cause?
A4: Unexpected in vivo toxicities can arise from off-target effects of the kinase inhibitor.[6] Even seemingly selective compounds can inhibit other kinases or cellular proteins, leading to unforeseen physiological consequences.[2] It is also possible that a metabolite of this compound is responsible for the toxicity. A broader kinase selectivity profile and metabolite identification studies are recommended. Additionally, some kinase inhibitors are known to cause specific toxicities, such as autoimmune-like colitis, due to inhibition of certain kinase isoforms.[7]
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Target Protein
This protocol outlines a general procedure for detecting the phosphorylation status of a target protein in cells treated with this compound.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (pan) form of the target protein or a housekeeping protein like GAPDH or β-actin.
Visualizations
Caption: this compound Drug Discovery Workflow.
Caption: this compound Mechanism of Action.
Caption: Troubleshooting Logic Flowchart.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Technical Support Center: Improving Reproducibility of Pharmacokinetic and Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of their pharmacokinetic (PK) and kinase assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in PK assays?
A1: The most common sources of variability in pharmacokinetic (PK) assays include inconsistent sample preparation, suboptimal storage conditions (e.g., multiple freeze-thaw cycles), pipetting errors, and matrix effects from biological samples.[1] To mitigate these, it is crucial to use calibrated pipettes, ensure thorough mixing of reagents, and handle all samples, standards, and controls consistently.
Q2: How can I improve the sensitivity of my kinase assay?
A2: To improve kinase assay sensitivity, consider optimizing the concentrations of the enzyme and substrate to avoid depletion or product inhibition.[2] Using fluorescently labeled substrates or ATP analogs can also significantly enhance sensitivity compared to traditional radioisotope-based methods.[2] Additionally, ensure that the reaction conditions, such as pH and temperature, are optimal for the specific kinase being studied.[2]
Q3: What is the "edge effect" in microplate assays and how can I prevent it?
A3: The "edge effect" refers to the phenomenon where wells on the outer edges of a microplate show different results from the inner wells, often due to increased evaporation of media. This can lead to higher concentrations of compounds and increased cell stress. To minimize this, it is recommended to not use the outermost wells for experimental samples. Instead, fill them with sterile water or phosphate-buffered saline (PBS) to maintain humidity across the plate.[3]
Q4: My negative control shows a positive signal. What are the possible causes?
A4: A positive signal in a negative control can be due to several factors, including contamination of reagents, insufficient washing of plates, or non-specific binding of antibodies.[1] To troubleshoot this, use fresh reagents, ensure adequate washing of wells, and consider optimizing the blocking buffer or antibody concentrations to reduce non-specific interactions.[1]
Q5: How do I choose the right type of microplate for my assay?
A5: The choice of microplate depends on the detection method. For absorbance assays, clear polystyrene plates are suitable.[4] For fluorescence intensity assays, black plates are used to reduce background fluorescence and light scattering.[4] For luminescence assays, white plates are recommended as they maximize the light signal.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during PK and kinase assays.
Poor Standard Curve
| Possible Cause | Solution |
| Improper curve fitting | Try plotting the data using different scales (e.g., log-log, semi-log).[1] |
| Pipetting error | Use calibrated pipettes and ensure proper pipetting technique.[1] |
| Improperly diluted standard | Double-check all calculations for dilutions and use a fresh, properly prepared standard.[1] |
| Reagent expiration | Ensure all reagents are within their expiration dates.[1] |
High Background Signal
| Possible Cause | Solution |
| Insufficient washing | Increase the number of wash steps or the volume of wash buffer to ensure all unbound reagents are removed.[1] |
| High concentration of detection reagent | Optimize the concentration of the detection antibody or enzyme conjugate.[1] |
| Inadequate blocking | Try a different blocking reagent or increase the incubation time with the blocking buffer.[1] |
| Substrate incubation issues | Perform substrate incubation in the dark to prevent light-induced degradation.[2] |
Low Signal or No Signal
| Possible Cause | Solution |
| Inactive enzyme or antibody | Use a new batch of enzyme or antibody and ensure proper storage conditions. |
| Incorrect filter/wavelength settings | Verify that the plate reader is set to the correct excitation and emission wavelengths for your fluorophore or the correct absorbance wavelength.[1] |
| Reagents added in the wrong order | Review the assay protocol and ensure all steps are performed in the correct sequence. |
| Insufficient incubation time | Optimize the incubation times for each step of the assay.[1] |
Experimental Protocols
General Protocol for an ELISA-Based PK Assay
-
Coating: Coat the wells of a microplate with the capture antibody diluted in a coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Add standards, controls, and samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound antigen.
-
Detection Antibody: Add the detection antibody, which is often conjugated to an enzyme like HRP. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound detection antibody.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP). Incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to quench the reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.[1]
General Protocol for a Fluorescence-Based Kinase Activity Assay
-
Prepare Reagents: Prepare the kinase reaction buffer, kinase, substrate, and ATP solution.
-
Reaction Setup: In a microplate, add the kinase, substrate, and test compounds (inhibitors).
-
Initiate Reaction: Add ATP to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for the desired reaction time.
-
Detection: Add the detection reagent, which may contain a phosphorylation-specific antibody labeled with a fluorophore.
-
Incubation: Incubate for the time specified by the detection reagent manufacturer to allow for binding.
-
Data Acquisition: Measure the fluorescence signal using a microplate reader with the appropriate excitation and emission filters.
Data Presentation
Table 1: Troubleshooting Common PK Assay Issues and Recommended Solutions
| Issue | Potential Cause | Recommended Solution | Acceptance Criteria |
| High Coefficient of Variation (%CV) | Pipetting inconsistency, improper mixing | Use calibrated pipettes, ensure thorough mixing of all reagents and samples.[1] | %CV < 15% for standards and QCs (20% at LLOQ) |
| Poor Replicate Data | Inconsistent sample preparation, edge effects | Standardize sample preparation, avoid using outer wells of the plate.[1][3] | Replicates should be within ±20% of the mean |
| Matrix Effect | Interference from endogenous components in the sample matrix | Optimize sample dilution, use a different sample preparation method (e.g., solid-phase extraction).[1] | Matrix factor should be between 0.8 and 1.2 |
Table 2: Comparison of Kinase Assay Technologies
| Assay Technology | Principle | Advantages | Disadvantages |
| Radiometric Assay | Measures the transfer of a radioactive phosphate from ATP to a substrate.[5] | High sensitivity and direct measurement.[5] | Requires handling of radioactive materials, cumbersome. |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled substrate upon phosphorylation.[6] | Homogeneous format, no wash steps.[6] | Potential for interference from fluorescent compounds. |
| Time-Resolved FRET (TR-FRET) | Measures the energy transfer between a donor and acceptor fluorophore on the substrate and a phosphorylation-specific antibody.[6] | High sensitivity, reduced background interference.[6] | Requires specific antibody-fluorophore pairs. |
| Luminescence-Based (e.g., Kinase-Glo®) | Measures the amount of ATP remaining after the kinase reaction using a luciferase-based system.[1] | High throughput, sensitive.[1] | Indirect measurement of kinase activity, can be affected by ATPases. |
Visualizations
Caption: Workflow for a typical ELISA-based pharmacokinetic assay.
References
Technical Support Center: PK-10 Off-Target Effects
This technical support center is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects of PK-10, a hypothetical inhibitor of Mitogen-Activated Protein Kinase 10 (MAPK10), also known as c-Jun N-terminal Kinase 3 (JNK3). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its intended mechanism of action?
This compound is designed as a selective inhibitor of MAPK10 (JNK3), a serine/threonine protein kinase. JNK3 is a member of the c-Jun N-terminal kinase (JNK) family, which is responsive to stress stimuli and plays a role in neuronal apoptosis and inflammatory responses.[1][2] this compound is intended to bind to the ATP-binding site of JNK3, preventing the phosphorylation of its downstream substrates and thereby modulating the JNK signaling pathway.
Q2: My experimental results with this compound are inconsistent with its expected on-target activity on JNK3. Could off-target effects be the cause?
Yes, observing effects in cell lines lacking JNK3 expression or seeing phenotypes not typically associated with JNK3 inhibition are strong indicators of off-target activity.[3] Kinase inhibitors can often interact with multiple kinases due to the conserved nature of the ATP-binding pocket across the human kinome.[3][4] It is crucial to determine the selectivity profile of this compound to understand if the observed effects are due to interactions with other kinases or non-kinase proteins.
Q3: What are the known off-target effects of JNK inhibitors that I should be aware of when using this compound?
While this compound is hypothetical, inhibitors of the JNK family, such as the widely used compound SP600125, have known off-target effects. For instance, SP600125 has been shown to inhibit other kinases and even phosphatidylinositol 3-kinase (PI3K).[5][6] Therefore, it is plausible that this compound could have off-target activities on other MAP kinases (e.g., JNK1, JNK2, p38), other kinase families, or even non-kinase proteins. A comprehensive kinome profiling is the most effective way to identify such off-target interactions.[7][8][9]
Q4: At what concentration should I use this compound to minimize off-target effects?
To minimize off-target effects, it is recommended to use the lowest concentration of this compound that elicits the desired on-target effect. A dose-response experiment is essential to determine the IC50 value for JNK3 inhibition and to identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.[10] Comparing the IC50 for JNK3 with the IC50 for any identified off-targets will help in selecting an appropriate concentration for your experiments.
Q5: How can I confirm that the observed phenotype in my experiment is due to the inhibition of JNK3 and not an off-target effect?
Several strategies can be employed to validate that the observed phenotype is on-target:
-
Rescue experiment: In a JNK3 knockdown or knockout system, the addition of this compound should not produce the phenotype of interest.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in a JNK3-Negative Cell Line
| Observation | Potential Interpretation | Recommended Next Steps |
| A significant cellular effect (e.g., apoptosis, proliferation change) is observed in a cell line that does not express JNK3. | The observed phenotype is likely due to an off-target effect of this compound. | 1. Confirm JNK3 Expression: Verify the absence of JNK3 protein in your cell line by Western blot. 2. Perform Kinome Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions.[7] 3. Identify Non-Kinase Off-Targets: Employ techniques like affinity chromatography coupled with mass spectrometry to identify non-kinase binding partners.[11][12] |
Issue 2: Inconsistent IC50 Values for this compound in Biochemical vs. Cellular Assays
| Observation | Potential Interpretation | Recommended Next Steps |
| The IC50 value of this compound is significantly more potent in a biochemical (cell-free) assay compared to a cellular assay. | 1. Poor Cell Permeability: this compound may not efficiently cross the cell membrane. 2. High Intracellular ATP Concentration: In cells, high concentrations of ATP can outcompete ATP-competitive inhibitors like this compound.[13] 3. Drug Efflux: The compound may be actively transported out of the cell by efflux pumps. | 1. Assess Cell Permeability: Use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Cellular Target Engagement Assay: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to JNK3 inside the cell.[14] 3. Evaluate Efflux Pump Inhibition: Test if co-incubation with known efflux pump inhibitors alters the cellular potency of this compound. |
Quantitative Data
The following table provides IC50 values for several known JNK3 inhibitors. This data can serve as a reference for comparing the potency and selectivity of this compound.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| JNK3 inhibitor-3 | 147.8 | 44.0 | 4.1 | [15] |
| JNK3 inhibitor-7 | 1039 | 973 | 53 | [15] |
| JNK3 inhibitor-8 | >10000 | 2203 | 21 | [15] |
| SR-3576 | - | - | 7 | [15] |
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (Radiometric)
This protocol describes a method to determine the inhibitory activity of this compound against JNK3 in a cell-free system.[16]
Materials:
-
Recombinant active JNK3 enzyme
-
JNK3 substrate (e.g., ATF2)
-
This compound (at various concentrations)
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Method:
-
Prepare a reaction mixture containing kinase reaction buffer, JNK3 substrate, and the desired concentration of this compound or vehicle control (DMSO).
-
Add recombinant JNK3 enzyme to the mixture and incubate briefly on ice.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.
Protocol 2: Cellular Western Blot Assay for JNK Pathway Inhibition
This protocol assesses the ability of this compound to inhibit the JNK signaling pathway in a cellular context by measuring the phosphorylation of its downstream target, c-Jun.[17]
Materials:
-
Cell line expressing JNK3 (e.g., a neuronal cell line)
-
This compound (at various concentrations)
-
JNK pathway activator (e.g., anisomycin, UV radiation)
-
Cell lysis buffer
-
Primary antibodies (anti-phospho-c-Jun, anti-total-c-Jun, anti-JNK3)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Method:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a JNK pathway activator for an appropriate duration (e.g., 30 minutes with anisomycin).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against phospho-c-Jun and total c-Jun.
-
Incubate with an HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence system.
-
Quantify the band intensities and normalize the level of phosphorylated c-Jun to total c-Jun.
Visualizations
Caption: The JNK3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for investigating potential off-target effects of this compound.
References
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 2. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. encountering-unpredicted-off-target-effects-of-pharmacological-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma [frontiersin.org]
- 9. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Managing Cytotoxicity of Compound X
Welcome to the technical support center for Compound X. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing potential cytotoxicity issues observed during in-vitro experiments with Compound X.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of Compound X?
A1: Compound X is an investigational agent, and its cytotoxic effects can vary depending on the cell line, concentration, and exposure duration. In many cancer cell lines, a degree of cytotoxicity is the expected and desired outcome, as the compound is being investigated for its anti-cancer properties. However, excessive or unexpected cytotoxicity in non-target or control cell lines should be carefully evaluated.
Q2: How can I determine if the observed cell death is due to cytotoxicity or a cytostatic effect?
A2: A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits cell proliferation without directly causing cell death.[1] To distinguish between the two, you can perform a cell counting assay using trypan blue exclusion. A significant increase in the percentage of blue (non-viable) cells over time indicates a cytotoxic effect. A reduction in the rate of increase in total cell number compared to a vehicle control, with a stable and low percentage of non-viable cells, suggests a cytostatic effect.
Q3: My cytotoxicity results are inconsistent between different types of assays (e.g., MTT vs. LDH). Why is this happening?
A3: It is not uncommon to see different results between various cytotoxicity assays because they measure different cellular endpoints.[1] For example, the MTT assay measures metabolic activity, which is an indicator of cell viability, while the LDH assay measures the release of lactate dehydrogenase, an enzyme that leaks from cells with damaged membranes.[1] Therefore, a compound might reduce metabolic activity (affecting the MTT assay) before it causes significant membrane damage (affecting the LDH assay). Using a multi-assay approach that assesses different aspects of cell health, such as metabolic activity, membrane integrity, and apoptosis markers, is recommended for a comprehensive understanding.
Q4: What are the common sources of experimental variability in cytotoxicity assays?
A4: Several factors can contribute to variability in cytotoxicity assays. These include inconsistencies in cell seeding density, variations in compound solvent concentration (e.g., DMSO), edge effects in multi-well plates, and contamination of cell cultures.[2][3] Careful optimization of the experimental protocol and consistent execution are crucial for obtaining reproducible results.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered when assessing the cytotoxicity of Compound X.
| Problem | Possible Cause | Recommended Solution |
| High cytotoxicity at very low concentrations | Compound purity issue (contaminants) | Verify the purity of your batch of Compound X using analytical methods such as HPLC or mass spectrometry. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically <0.5%). Always include a vehicle-only control in your experiments.[2] | |
| Low initial cell seeding density | Optimize the cell seeding density for your specific cell line. Cells at very low densities can be more sensitive to chemical insults.[3] | |
| Inconsistent IC50 values across experiments | Variation in cell passage number or health | Use cells within a consistent and narrow range of passage numbers. Regularly monitor cell morphology and growth characteristics to ensure culture health. |
| Inaccurate compound concentration | Prepare fresh serial dilutions of Compound X for each experiment from a well-characterized stock solution. | |
| Fluctuation in incubation time | Adhere strictly to the predetermined incubation times for compound treatment and assay development. | |
| High background signal in the assay | Media components interfering with the assay | Use the appropriate control medium (without cells) to measure background absorbance or fluorescence and subtract this from all readings. |
| Contamination | Regularly check cell cultures for microbial contamination (e.g., mycoplasma) which can affect assay results.[2] |
Experimental Protocols
Protocol 1: Determining the IC50 Value of Compound X using MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of Compound X.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Compound X
-
DMSO (or other appropriate solvent)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Compound X in culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Remove the old medium from the cells and add the medium containing different concentrations of Compound X. Include vehicle-only and no-treatment controls.[2]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Assessing Membrane Integrity using LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Compound X
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the supernatant from each well.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Data Presentation
Table 1: Example IC50 Values for Compound X in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast | 48 | 5.2 ± 0.8 |
| A549 | Lung | 48 | 12.6 ± 1.5 |
| HeLa | Cervical | 48 | 8.1 ± 1.1 |
| HepG2 | Liver | 72 | 25.4 ± 3.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Signaling Pathways
The following diagrams illustrate potential signaling pathways that may be involved in Compound X-induced cytotoxicity.
References
interpreting unexpected results with PK-10
Welcome to the technical support center for PK-10. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
This compound is a potent and selective inhibitor of Kinase-X, a critical enzyme in the Pro-Survival Signaling Pathway. By inhibiting Kinase-X, this compound is expected to induce apoptosis in cancer cells that are dependent on this pathway for their growth and survival.
Q2: In which cell lines is this compound expected to be most effective?
This compound is expected to show the highest efficacy in cell lines where the Pro-Survival Pathway, driven by Kinase-X, is hyperactive. This is often associated with specific genetic mutations or overexpression of Kinase-X. We recommend performing a baseline Kinase-X activity assay or a western blot for phosphorylated downstream targets to determine the dependence of your cell line on this pathway.
Q3: What are the recommended working concentrations for this compound in cell culture?
For most sensitive cancer cell lines, a concentration range of 1 µM to 10 µM is recommended for initial experiments. However, the optimal concentration can vary depending on the cell line and experimental conditions. We advise performing a dose-response curve to determine the IC50 value in your specific model system.
Troubleshooting Unexpected Results
Here we address some common unexpected outcomes when working with this compound and provide guidance on how to interpret and troubleshoot these results.
Issue 1: Higher than Expected IC50 Value
You've performed a cell viability assay and the calculated IC50 value for this compound in your cancer cell line is significantly higher than the expected range (e.g., >50 µM).
Possible Causes and Solutions:
-
Low Kinase-X Dependence: Your cell line may not heavily rely on the Pro-Survival Pathway for survival.
-
Recommendation: Assess the baseline activity of Kinase-X and the phosphorylation status of its downstream targets (e.g., Substrate-A and Substrate-B) via western blot.
-
-
Compound Instability: this compound may be degrading in your cell culture medium.
-
Recommendation: Prepare fresh stock solutions of this compound for each experiment. Minimize freeze-thaw cycles.
-
-
Cell Culture Conditions: High serum concentrations or other components in the media may interfere with this compound activity.
-
Recommendation: Test the effect of this compound in media with a lower serum concentration (e.g., 2-5%) if your cell line can tolerate it.
-
Issue 2: No significant increase in apoptosis markers
You've treated your cells with this compound at what should be an effective concentration, but you do not observe a significant increase in markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage).
Possible Causes and Solutions:
-
Cell Cycle Arrest vs. Apoptosis: this compound might be inducing cell cycle arrest rather than apoptosis in your specific cell line.
-
Recommendation: Perform a cell cycle analysis using flow cytometry (e.g., propidium iodide staining) to investigate changes in cell cycle distribution.
-
-
Delayed Apoptotic Response: The time point you have chosen for analysis may be too early to detect apoptosis.
-
Recommendation: Conduct a time-course experiment, analyzing apoptosis markers at multiple time points (e.g., 24, 48, and 72 hours) post-treatment.
-
-
Alternative Cell Death Mechanisms: The cells might be undergoing a different form of programmed cell death, such as necroptosis.
-
Recommendation: Investigate markers for other cell death pathways, such as RIPK1 and MLKL for necroptosis.
-
Data Presentation
Table 1: Troubleshooting Summary for Unexpected IC50 Values with this compound
| Observation | Possible Cause | Recommended Action | Expected Outcome if Hypothesis is Correct |
| High IC50 (>50 µM) in Cell Line A | Low Kinase-X dependence | Western blot for p-Substrate-A | Low or undetectable levels of p-Substrate-A |
| Inconsistent IC50 values between experiments | This compound instability | Prepare fresh stock solutions | Consistent IC50 values in the expected range |
| High IC50 in high-serum media | Media interference | Test in low-serum media | Lower IC50 value in low-serum conditions |
Experimental Protocols
Protocol 1: Western Blot for Pro-Survival Pathway Activity
-
Cell Lysis: Treat cells with this compound at the desired concentrations for the indicated time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total Kinase-X, phosphorylated Substrate-A (p-Substrate-A), total Substrate-A, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: The Pro-Survival Signaling Pathway and the inhibitory action of this compound on Kinase-X.
Caption: A troubleshooting workflow for addressing unexpectedly high IC50 values observed with this compound.
refining PK-10 treatment duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the novel therapeutic agent, PK-10.
General FAQs
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the novel kinase, XYZ. Inhibition of XYZ kinase disrupts the downstream signaling cascade that is aberrantly activated in several cancer cell lines, leading to cell cycle arrest and apoptosis. The specific signaling pathway is detailed below.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend reconstituting this compound in DMSO to create a 10 mM stock solution. Aliquot the stock solution and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. For in vivo studies, the stock solution can be further diluted in a suitable vehicle such as saline or corn oil, depending on the route of administration.
Q3: What is the expected half-life of this compound in plasma?
A3: The pharmacokinetic properties of this compound can vary depending on the animal model. Below is a summary of key pharmacokinetic parameters from preclinical studies.
| Parameter | Mouse | Rat |
| Half-life (t½) | 2.5 hours | 4.1 hours |
| Cmax (µg/mL) | 15.2 | 12.8 |
| AUC (µg·h/mL) | 45.7 | 58.3 |
| Clearance (mL/min/kg) | 3.6 | 2.9 |
Table 1: Pharmacokinetic Parameters of this compound in Different Species.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
Issue 1: Higher than expected cytotoxicity in control cells.
-
Potential Cause 1: Solvent concentration. High concentrations of DMSO can be toxic to some cell lines.
-
Solution: Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%. Prepare a vehicle control with the same DMSO concentration as your this compound treatment group.
-
-
Potential Cause 2: Off-target effects. At high concentrations, this compound may have off-target activities.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range. We recommend starting with a broad range of concentrations (e.g., 0.01 µM to 100 µM) to identify the IC50 value for your cell line of interest.
-
Issue 2: Inconsistent results between experiments.
-
Potential Cause 1: Reagent stability. Improper storage or handling of this compound can lead to degradation.
-
Solution: Always use freshly prepared dilutions from a frozen stock. Avoid using stock solutions that have been stored at 4°C for extended periods.
-
-
Potential Cause 2: Cell passage number. The sensitivity of cell lines to treatment can change with high passage numbers.
-
Solution: Use cells with a consistent and low passage number for all experiments. We recommend not exceeding 20 passages.
-
Experimental Protocols
Determining Optimal Treatment Duration using a Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the optimal treatment duration of this compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours).
-
MTT Addition: After each incubation period, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot the results to determine the optimal treatment duration.
| Cell Line | IC50 (24h) | IC50 (48h) | IC50 (72h) | Recommended Duration |
| MCF-7 | 15.2 µM | 8.1 µM | 4.5 µM | 72 hours |
| A549 | 22.5 µM | 12.3 µM | 6.8 µM | 72 hours |
| HCT116 | 10.8 µM | 5.4 µM | 2.1 µM | 48 hours |
Table 2: Example IC50 Values and Recommended Treatment Durations for this compound in a Panel of Cancer Cell Lines.
Technical Support Center: PK-10 and Media Interference in Assays
Disclaimer: The compound "PK-10" is used as a placeholder throughout this guide to illustrate common issues of media interference in biological assays. The principles and troubleshooting steps described here are broadly applicable to other small molecules that may cause similar assay artifacts.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate issues related to media interference when working with compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What is media interference in the context of biological assays?
A1: Media interference refers to the phenomenon where components of the assay medium or the test compound itself interact with assay reagents or detection systems, leading to inaccurate results. This can manifest as false positives, false negatives, or high background signals. For instance, a compound might absorb light at the same wavelength as a detection reagent, or it might chemically react with an enzyme used in the assay, leading to misleading data.
Q2: My compound, this compound, is causing a high background signal in my fluorescence-based assay. What could be the cause?
A2: A high background signal in a fluorescence-based assay can be caused by the intrinsic fluorescence of the test compound, in this case, this compound.[1] Many organic molecules, including potential drug candidates, exhibit autofluorescence, which can interfere with the detection of the specific fluorescent signal from your assay. It is also possible that this compound is interacting with the fluorescent dye or substrate, causing a non-specific increase in fluorescence.
Q3: I am observing inconsistent results in my ELISA assay when testing this compound. What are the potential reasons for this variability?
A3: Inconsistent results in an ELISA assay can stem from several factors related to the test compound. This compound might be aggregating in the assay buffer, leading to variable concentrations in different wells.[2] It could also be interacting with the capture or detection antibodies, either by non-specifically binding to them or by altering their conformation and, consequently, their binding affinity. Additionally, if this compound is unstable in the assay medium, its degradation products might be the source of the interference.
Q4: Can the color of my compound, this compound, interfere with colorimetric assays like the MTT assay?
A4: Yes, the inherent color of a compound can significantly interfere with colorimetric assays. If this compound has a color that absorbs light near the wavelength used to measure the formazan product in an MTT assay (typically around 570 nm), it can lead to artificially high or low absorbance readings.[3]
Troubleshooting Guides
Issue 1: High Background Fluorescence in a Fluorescence-Based Assay
Symptoms:
-
High fluorescence readings in wells containing this compound, even in the absence of the biological target.
-
A linear increase in fluorescence with increasing concentrations of this compound.
Troubleshooting Steps:
-
Assess Autofluorescence: Run a control experiment with this compound in the assay buffer without the fluorescent probe or cells. Measure the fluorescence at the same excitation and emission wavelengths used in your assay. A significant signal indicates that this compound is autofluorescent.
-
Spectral Shift: If autofluorescence is confirmed, consider using a fluorescent dye with excitation and emission wavelengths that are spectrally distinct from the autofluorescence profile of this compound. Red-shifted dyes are often less susceptible to interference from autofluorescent compounds.[3]
-
Pre-read Correction: Before adding the fluorescent assay reagent, perform a "pre-read" of the plate containing the cells and this compound.[3] Subtracting this pre-read value from the final fluorescence reading can help to correct for the compound's intrinsic fluorescence.
-
Time-Resolved Fluorescence (TRF): If available, utilize a TRF-based assay. TRF assays have a time delay between excitation and emission detection, which can effectively minimize interference from short-lived background fluorescence.[3]
Issue 2: Inconsistent Results in an ELISA Assay
Symptoms:
-
Poor reproducibility between replicate wells.
-
Non-linear or unexpected dose-response curves.
Troubleshooting Steps:
-
Solubility and Aggregation Check: Visually inspect the wells for any signs of precipitation. Use dynamic light scattering (DLS) or a similar technique to assess the aggregation state of this compound in the assay buffer. The inclusion of a small amount of a non-ionic detergent like Tween-20 in the buffer can sometimes help to prevent aggregation.[4]
-
Assay Format Modification: If interference with assay antibodies is suspected, consider changing the assay format. For example, if you are using a direct ELISA, switching to a sandwich or competitive ELISA format might mitigate the interference.
-
Sample Pre-treatment: In some cases, pre-treating the sample can help. For instance, acid dissociation of immune complexes can be used in pharmacokinetic (PK) assays to minimize interference from the drug target.[2][5][6] While not directly "media" interference, this addresses a common issue in PK assays.
Quantitative Data Summary
The following tables summarize hypothetical data illustrating the impact of this compound on different assays and the effectiveness of troubleshooting steps.
Table 1: Effect of this compound Autofluorescence on a Fluorescence Assay
| This compound Concentration (µM) | Raw Fluorescence Units (RFU) | Pre-read Corrected RFU |
| 0 | 150 | 150 |
| 1 | 350 | 155 |
| 10 | 1500 | 160 |
| 100 | 12000 | 158 |
Table 2: Impact of Assay Buffer on this compound Interference in an ELISA
| This compound Concentration (µM) | Absorbance (Standard Buffer) | Absorbance (Buffer + 0.05% Tween-20) |
| 0 | 0.10 | 0.10 |
| 1 | 0.25 (High Variability) | 0.18 |
| 10 | 0.60 (High Variability) | 0.45 |
| 100 | 1.20 (High Variability) | 0.95 |
Experimental Protocols
Protocol 1: Assessment of Compound Autofluorescence
-
Prepare a serial dilution of this compound in the assay buffer at the same concentrations that will be used in the main experiment.
-
Add the this compound dilutions to the wells of a microplate (e.g., a 96-well black, clear-bottom plate).
-
Include wells with assay buffer only as a negative control.
-
Read the fluorescence of the plate using the same excitation and emission wavelengths and the same instrument settings as your primary assay.
-
Subtract the average fluorescence of the buffer-only wells from the readings for the this compound-containing wells to determine the net autofluorescence.
Protocol 2: Cell-Free Assay for Interference with Colorimetric Readouts (e.g., MTT)
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Add the dilutions to a 96-well plate.
-
Include wells with medium only as a control.
-
Incubate the plate under the same conditions as your cell-based assay.
-
Add the MTT reagent and incubate for the standard time.
-
Add the solubilization solution.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm). A significant, dose-dependent change in absorbance in the absence of cells indicates interference.[3]
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating assay interference.
Caption: Potential mechanisms of interference by a test compound like this compound.
Caption: Diagram illustrating potential interference of this compound in a reporter gene assay.
References
- 1. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. celerion.com [celerion.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Minimizing target interference in PK immunoassays: new approaches for low-pH-sample treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming resistance to PK-10 combination
To provide you with an accurate and detailed technical support center on overcoming resistance to a "PK-10 combination," more specific information about this combination is needed. The term "this compound combination" is not a standard or widely recognized designation in scientific literature.
To proceed, please clarify the following:
-
What are the specific components of the "this compound combination"? Please provide the full names of the drugs, compounds, or therapeutic agents involved.
-
What is the primary disease or biological context being studied? For example, is this combination used in oncology (and if so, for which type of cancer), infectious disease, or another area?
-
Are there any key publications or research articles that describe the this compound combination and the resistance mechanisms observed?
Once you provide these essential details, a comprehensive and relevant technical support resource can be developed to meet your requirements.
Technical Support Center: Troubleshooting In Vivo Delivery of PK-10
Disclaimer: The term "PK-10" is not definitively identified in publicly available scientific literature. This guide therefore addresses common challenges and troubleshooting strategies for the in vivo delivery of peptide-based therapeutics, using "this compound" as a placeholder for a novel peptide-drug conjugate (PDC) or a similar peptide-based agent. The principles and protocols outlined here are broadly applicable to this class of molecules.
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter during the in vivo administration and evaluation of this compound.
Frequently Asked Questions (FAQs)
1. Issue: High variability in experimental results between animals in the same group.
-
Question: We are observing significant differences in tumor regression and pharmacokinetic profiles among mice in the same treatment group. What could be the cause, and how can we mitigate this?
-
Answer: High variability is a common challenge in in vivo studies. Several factors can contribute to this:
-
Animal Variability: Biological differences between individual animals can lead to varied responses. To address this, increase the sample size per group to enhance statistical power and account for individual variations. Ensure that all animals are age- and weight-matched and sourced from a reliable supplier.[1]
-
Dosing Formulation Instability: The formulation of this compound may not be stable, leading to inconsistent dosing. It is crucial to assess the stability of your formulation under the experimental conditions.
-
Inconsistent Administration: The technique of administration (e.g., intravenous, intraperitoneal) can significantly impact the bioavailability of this compound. Standardize all administration procedures using a detailed standard operating procedure (SOP).[2]
-
2. Issue: Lack of therapeutic efficacy at the tested doses.
-
Question: Our initial in vivo experiments with this compound are not showing the expected anti-tumor effects observed in vitro. What steps should we take?
-
Answer: A discrepancy between in vitro and in vivo efficacy can arise from several factors related to the biological environment:
-
Poor Pharmacokinetics (PK): Peptides often have short half-lives in vivo due to rapid clearance and enzymatic degradation.[3][4] It is essential to perform a pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[5][6] The results will help in optimizing the dosing regimen.
-
Low Bioavailability: Peptides generally exhibit poor membrane permeability, which can limit their access to the target tissue.[3] Consider alternative delivery strategies or modifications to the peptide to enhance its stability and permeability.
-
Sub-optimal Dosing: The doses tested may be too low to achieve a therapeutic concentration at the target site. A dose-range finding study is recommended to determine the minimum effective dose (MED) and the maximum tolerated dose (MTD).[1][2]
-
3. Issue: Observed toxicity or adverse effects in animal models.
-
Question: We are observing signs of toxicity (e.g., weight loss, lethargy) in mice treated with this compound, even at doses that are not showing significant efficacy. How should we proceed?
-
Answer: Toxicity can be a major hurdle in drug development. Here are some strategies to address this:
-
Off-Target Effects: The peptide component of this compound might be binding to unintended receptors or tissues, causing toxicity. A biodistribution study can help identify areas of off-target accumulation.[5][7]
-
Payload Toxicity: If this compound is a peptide-drug conjugate, the cytotoxic payload may be released prematurely in circulation, leading to systemic toxicity.[8][9] The stability of the linker connecting the peptide and the drug is a critical factor to evaluate.
-
Dose and Schedule Optimization: The dosing schedule can be adjusted to mitigate toxicity. For example, administering lower doses more frequently might maintain therapeutic levels while reducing peak concentrations that cause adverse effects.[10]
-
Quantitative Data Summary
The following tables provide a summary of typical pharmacokinetic parameters for peptide-based therapeutics and a sample dose-range finding study design. These are intended as a general guide; actual values for this compound will need to be determined experimentally.
Table 1: Typical Pharmacokinetic Parameters of Peptides in Preclinical Models
| Parameter | Typical Value Range | Significance |
| Half-life (t½) | Minutes to a few hours | A short half-life may necessitate frequent dosing or a modified-release formulation. |
| Volume of Distribution (Vd) | Low to moderate | A low Vd suggests the drug is primarily confined to the bloodstream, while a high Vd indicates distribution into tissues. |
| Clearance (CL) | High | Peptides are often rapidly cleared by the kidneys and enzymatic degradation. |
| Bioavailability (F%) | <1% (Oral), Variable (Other routes) | Low oral bioavailability is a major challenge for peptide drugs.[3] |
Table 2: Example Dose-Range Finding Study Design
| Group | Treatment | Dose (mg/kg) | Number of Animals (n) | Monitoring Parameters |
| 1 | Vehicle Control | 0 | 5 | Body weight, clinical signs, survival |
| 2 | This compound | 1 | 5 | Body weight, clinical signs, survival |
| 3 | This compound | 5 | 5 | Body weight, clinical signs, survival |
| 4 | This compound | 25 | 5 | Body weight, clinical signs, survival |
| 5 | This compound | 100 | 5 | Body weight, clinical signs, survival |
Experimental Protocols
Protocol 1: In Vivo Dose-Range Finding Study
Objective: To determine the Maximum Tolerated Dose (MTD) and identify a preliminary effective dose range for this compound.
Methodology:
-
Animal Model: Use an appropriate tumor-bearing mouse model relevant to the therapeutic indication of this compound.
-
Group Allocation: Assign animals to at least 4-5 groups (n=5 per group), including a vehicle control group and at least three dose levels of this compound.[1]
-
Dose Selection: The starting dose should be based on in vitro data or literature on similar compounds. Subsequent doses should be escalated, for example, by a factor of 2x or 3x.
-
Administration: Administer this compound via the intended clinical route (e.g., IV, IP, SC).
-
Monitoring: Closely monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) and mortality for a predetermined observation period (e.g., 7-14 days).[2]
Protocol 2: Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Methodology:
-
Animal Model: Use the same animal model as in the efficacy studies.
-
Dosing: Administer a single dose of this compound at a therapeutically relevant level.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.[1]
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.
Visualizations
Diagram 1: Generic Signaling Pathway for a Peptide-Drug Conjugate (PDC)
Caption: A generalized signaling pathway for a peptide-drug conjugate (PDC) like this compound.
Diagram 2: Experimental Workflow for In Vivo Testing of this compound
Caption: A typical experimental workflow for the in vivo evaluation of this compound.
Diagram 3: Troubleshooting Flowchart for this compound In Vivo Experiments
Caption: A flowchart to guide troubleshooting common issues in this compound in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pk/bio-distribution | MuriGenics [murigenics.com]
- 6. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cellvax - Biodistribution and PK Studies in vivo [cellvax-pharma.com]
- 8. Peptide–drug conjugates (PDCs): a novel trend of research and development on targeted therapy, hype or hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of the P10 Peptide and Standard Antifungal Agents Against Paracoccidioidomycosis
For Immediate Release
[City, State] – [Date] – In the ongoing search for more effective treatments for paracoccidioidomycosis (PCM), a systemic mycosis endemic to Latin America, the P10 peptide has emerged as a novel immunotherapeutic agent. This guide provides a detailed comparison of the efficacy of the P10 peptide with established antifungal drugs, offering researchers, scientists, and drug development professionals a comprehensive overview of the current therapeutic landscape for Paracoccidioides brasiliensis infections.
Executive Summary
The P10 peptide, derived from the major diagnostic antigen gp43 of P. brasiliensis, operates through a distinct mechanism of action compared to traditional antifungal agents. While conventional drugs directly target the fungal cell, P10 modulates the host's immune response to combat the infection. This guide presents available efficacy data for P10 alongside quantitative data for standard antifungals, details the experimental protocols used in these evaluations, and provides visual representations of the underlying biological pathways and experimental designs.
Data Presentation: A Comparative Overview
Direct comparison of the P10 peptide's efficacy with that of traditional antifungals using metrics like Minimum Inhibitory Concentration (MIC) is not applicable, as P10 does not exhibit direct fungicidal or fungistatic activity. Instead, its effectiveness is measured by its ability to stimulate a protective immune response, leading to a reduction in fungal burden in vivo.
In contrast, established antifungal agents used in the treatment of PCM have well-defined in vitro activities against P. brasiliensis. The following table summarizes the MIC ranges for these drugs, providing a quantitative measure of their potency.
| Antifungal Agent | Mechanism of Action | Paracoccidioides brasiliensis MIC Range (µg/mL) |
| P10 Peptide | Immunomodulatory: Stimulates a Th1-biased immune response, enhancing the host's ability to clear the fungal infection.[1][2][3][4][5] | Not Applicable |
| Itraconazole | Inhibits fungal cytochrome P450-dependent enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[6][7] | 0.002 - 0.5[8][9][10] |
| Amphotericin B | Binds to ergosterol in the fungal cell membrane, leading to the formation of pores that disrupt membrane integrity and cause leakage of intracellular components.[6][7] | 0.09 - 1.0[11][12] |
| Sulfamethoxazole/ Trimethoprim | Synergistically inhibit sequential steps in the fungal folate synthesis pathway, which is essential for DNA synthesis and other metabolic processes.[6][13][14] | Synergistic effect observed, with a 5:1 ratio being most effective.[13][15] |
In Vivo Efficacy of the P10 Peptide
Studies in murine models of PCM have demonstrated that immunization with the P10 peptide, particularly when administered with adjuvants, leads to a significant reduction in the fungal load in the lungs by more than 200-fold compared to non-immunized animals.[1] This protective effect is associated with an increase in the production of IFN-γ and IL-12, cytokines characteristic of a Th1-type immune response, which is crucial for controlling fungal infections.[1][4] Furthermore, therapeutic administration of dendritic cells pulsed with the P10 peptide, both alone and in combination with trimethoprim-sulfamethoxazole, has been shown to reduce fungal burden and tissue damage in immunosuppressed mice.[2][3][16]
Experimental Protocols
In Vivo Efficacy Assessment of P10 Peptide
The therapeutic potential of the P10 peptide has been evaluated in BALB/c mice infected with P. brasiliensis. A typical experimental protocol involves:
-
Infection: Mice are intratracheally infected with a suspension of P. brasiliensis yeast cells (e.g., Pb18 strain).
-
Immunization/Treatment: At a specified time post-infection, mice are immunized with the P10 peptide, often emulsified in an adjuvant such as Complete Freund's Adjuvant (CFA) or administered via dendritic cells pulsed with the peptide.
-
Evaluation of Fungal Burden: At the end of the experiment, lungs and other organs are harvested, homogenized, and plated on appropriate culture media to determine the number of colony-forming units (CFUs), providing a quantitative measure of the fungal load.
-
Immunological Analysis: Splenocytes or cells from lymph nodes are often re-stimulated in vitro with P10 to measure cytokine production (e.g., IFN-γ, IL-12, IL-4) by ELISA or flow cytometry, to characterize the immune response.
-
Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin or Grocott's methenamine silver) to assess the extent of inflammation and tissue damage.
In Vitro Antifungal Susceptibility Testing (MIC Determination)
The MICs of conventional antifungal drugs against P. brasiliensis are determined using standardized broth micro- or macrodilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with some modifications for this dimorphic fungus.
-
Inoculum Preparation: A standardized suspension of P. brasiliensis yeast cells is prepared in a suitable broth medium, such as RPMI 1640.
-
Antifungal Agent Dilution: Serial twofold dilutions of the antifungal agents are prepared in microtiter plates.
-
Incubation: The prepared inoculum is added to each well of the microtiter plate containing the diluted antifungal agents. The plates are incubated at 35-37°C for a specified period (e.g., 72 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., 90% inhibition) compared to a drug-free control. This can be assessed visually or spectrophotometrically.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of the P10 peptide and a typical experimental workflow for its evaluation.
Caption: Proposed immunomodulatory pathway of the P10 peptide.
Caption: Experimental workflow for in vivo efficacy testing of P10.
References
- 1. The role of adjuvants in therapeutic protection against paracoccidioidomycosis after immunization with the P10 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dendritic Cells Primed with Paracoccidioides brasiliensis Peptide P10 Are Therapeutic in Immunosuppressed Mice with Paracoccidioidomycosis [frontiersin.org]
- 3. Dendritic Cells Primed with Paracoccidioides brasiliensis Peptide P10 Are Therapeutic in Immunosuppressed Mice with Paracoccidioidomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Overview of Antifungal Drugs against Paracoccidioidomycosis: How Do We Start, Where Are We, and Where Are We Going? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drugs for treating paracoccidioidomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. In Vitro Comparison of Activities of Terbinafine and Itraconazole against Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Effects of Amphotericin B and Three Azole Derivatives on the Lipids of Yeast Cells of Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Synergistic interaction of trimethoprim and sulfamethoxazole on Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic interaction of trimethoprim and sulfamethoxazole on Paracoccidioides brasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dendritic Cells Primed with Paracoccidioides brasiliensis Peptide P10 Are Therapeutic in Immunosuppressed Mice with Paracoccidioidomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking New Antifungal Synergies: A Comparative Guide to PK-10 and Other Fluconazole Combination Agents
For Immediate Release
[City, State] – [Date] – In the ongoing battle against drug-resistant fungal infections, the exploration of synergistic drug combinations presents a promising therapeutic strategy. This guide provides a comparative analysis of PK-10, a novel quinoline-chalcone derivative, and other agents that exhibit synergistic activity with the widely used antifungal drug, fluconazole, against resistant strains of Candida albicans. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the experimental data, methodologies, and mechanistic insights underlying these synergistic interactions.
Combating Fluconazole Resistance: The Synergistic Approach
Fluconazole, a cornerstone of antifungal therapy, is facing a growing challenge from the emergence of resistant Candida albicans strains. This resistance significantly limits treatment options for invasive candidiasis, a serious and often life-threatening infection in immunocompromised individuals. Combination therapy, which leverages the synergistic effects of two or more drugs, offers a powerful approach to overcome this resistance, often by targeting different cellular pathways or mechanisms of drug efflux.
This guide focuses on this compound, a promising compound that has demonstrated potent synergistic antifungal activity when combined with fluconazole. We will objectively compare its performance with other known fluconazole synergizers, providing a clear and data-driven perspective for the research community.
Quantitative Analysis of Synergistic Effects
The synergistic effect of a drug combination is typically quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy, meaning the combination is significantly more effective than the individual drugs. The following table summarizes the in vitro synergistic activity of this compound and other selected agents in combination with fluconazole against fluconazole-resistant Candida albicans.
| Compound/Agent | Combination Partner | Target Organism | Synergy Measurement (FICI) | Reference |
| This compound | Fluconazole | Fluconazole-Resistant Candida albicans | ≤ 0.5 | [1] |
| Licofelone | Fluconazole | Fluconazole-Resistant Candida albicans | < 0.5 | [2] |
| D-Penicillamine | Fluconazole | Fluconazole-Resistant Candida albicans | 0.06 - 0.25 | [3] |
| Chitosan | Fluconazole | Fluconazole-Resistant Candida albicans | < 0.5 | [4] |
Mechanism of Action: The Power of Combination
The synergistic activity of this compound with fluconazole stems from its distinct mechanism of action that complements fluconazole's inhibitory effect on ergosterol biosynthesis. Preliminary studies have shown that this compound, in combination with fluconazole, disrupts mitochondrial function in Candida albicans.[1] This multi-pronged attack overwhelms the fungus's defense mechanisms, leading to enhanced cell death.
Synergistic Mechanism of this compound and Fluconazole.
Experimental Protocols
The following is a detailed methodology for the checkerboard microdilution assay, a standard method for determining the synergistic interactions between two antimicrobial agents.
Objective: To determine the in vitro synergistic activity of this compound and fluconazole against Candida albicans.
Materials:
-
This compound stock solution
-
Fluconazole stock solution
-
Candida albicans isolates (including fluconazole-resistant strains)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for reading optical density at 530 nm)
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Culture Candida albicans on Sabouraud dextrose agar for 24-48 hours at 35°C.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Drug Dilution and Plate Setup:
-
Prepare serial twofold dilutions of this compound and fluconazole in RPMI-1640 medium in separate tubes.
-
In a 96-well plate, add 50 µL of RPMI-1640 medium to all wells.
-
Add 50 µL of the highest concentration of this compound to all wells in the first column and perform serial dilutions horizontally across the plate.
-
Add 50 µL of the highest concentration of fluconazole to all wells in the first row and perform serial dilutions vertically down the plate. This creates a checkerboard of varying drug concentrations.
-
Include control wells with each drug alone, and a drug-free well for growth control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared Candida albicans inoculum to each well.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is defined as the lowest concentration that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control, as determined by visual inspection or spectrophotometric reading.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Fluconazole = (MIC of Fluconazole in combination) / (MIC of Fluconazole alone)
-
-
Calculate the FICI by summing the individual FICs:
-
FICI = FIC of this compound + FIC of Fluconazole
-
-
Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates no interaction (additive or indifferent); FICI > 4 indicates antagonism.
-
Checkerboard Assay Workflow.
Conclusion and Future Directions
The synergistic combination of this compound with fluconazole represents a promising avenue for the development of new therapeutic strategies against resistant Candida albicans. The data presented in this guide highlights the potent in vitro activity of this combination and provides a framework for its further investigation. Future studies should focus on elucidating the detailed molecular mechanisms of this synergy and evaluating its efficacy and safety in in vivo models of candidiasis. The continued exploration of such synergistic interactions is critical to expanding our arsenal against the growing threat of antifungal resistance.
References
- 1. Optimization and antifungal activity of quinoline derivatives linked to chalcone moiety combined with FLC against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Synergistic Antifungal Effect of Fluconazole Combined with Licofelone against Resistant Candida albicans [frontiersin.org]
- 3. The Synergistic Antifungal Effect and Potential Mechanism of D-Penicillamine Combined With Fluconazole Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Mechanism of Action of PK-10, a DNA-PK Inhibitor, and Other Anti-Cancer Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of PK-10, a representative DNA-dependent protein kinase (DNA-PK) inhibitor, with other key anti-cancer compounds. The information presented herein is intended to offer an objective overview supported by experimental data to aid in research and drug development.
Introduction to DNA Damage Response (DDR) Inhibitors and Cytotoxic Agents
Cancer therapies often exploit the inherent vulnerabilities of cancer cells, particularly their reliance on DNA repair mechanisms to survive the stress of rapid proliferation and exposure to DNA-damaging agents. This guide focuses on compounds that interfere with the DNA Damage Response (DDR), a complex network of signaling pathways that detect and repair DNA lesions.
We will compare the following compounds:
-
This compound (a representative DNA-PK Inhibitor): A selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a key enzyme in the Non-Homologous End Joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs).[1][2][3]
-
Olaparib (a PARP Inhibitor): An inhibitor of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[4][5][6]
-
AZD0156 (an ATM Inhibitor): A potent inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a primary sensor of DSBs that activates downstream DDR signaling.[7][8][9]
-
Doxorubicin (a Chemotherapeutic Agent): An anthracycline antibiotic that exerts its anti-cancer effects through multiple mechanisms, including DNA intercalation and inhibition of topoisomerase II, leading to the formation of DSBs.[10][11][12][13][14]
Mechanism of Action Comparison
The primary mechanism of action for this compound, Olaparib, and AZD0156 is the inhibition of key kinases in the DDR pathway, while Doxorubicin acts by directly inducing DNA damage. The interplay between these mechanisms is crucial for their therapeutic efficacy.
This compound (DNA-PK Inhibitor): this compound selectively targets and inhibits the catalytic subunit of DNA-PK (DNA-PKcs).[1] DNA-PK is a pivotal component of the NHEJ pathway, which is responsible for repairing the majority of DSBs in human cells.[2][3] By inhibiting DNA-PK, this compound prevents the repair of DSBs, leading to the accumulation of genomic instability and subsequent cell death, particularly when used in combination with DNA-damaging agents like radiation or chemotherapy.[15][16][17]
Olaparib (PARP Inhibitor): Olaparib inhibits PARP enzymes, which are essential for the repair of SSBs.[4][6] When SSBs are not repaired, they can lead to the formation of DSBs during DNA replication. In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are critical for the Homologous Recombination (HR) pathway of DSB repair, the inhibition of PARP leads to a synthetic lethal phenotype, where the combination of two otherwise non-lethal defects results in cell death.[5][6]
AZD0156 (ATM Inhibitor): AZD0156 inhibits the kinase activity of ATM, a primary sensor of DSBs.[7][8] ATM activation is one of the earliest events in the DDR, and it phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, and apoptosis.[9] By inhibiting ATM, AZD0156 prevents the activation of these critical downstream pathways, thereby sensitizing cancer cells to DNA-damaging agents.
Doxorubicin: Doxorubicin has a multi-faceted mechanism of action. It intercalates into DNA, distorting its structure and interfering with replication and transcription.[10][12] It also inhibits topoisomerase II, an enzyme that creates transient DSBs to relieve torsional stress during DNA replication. Doxorubicin stabilizes the topoisomerase II-DNA complex, preventing the re-ligation of the DNA strands and leading to permanent DSBs.[12][14] Additionally, doxorubicin can generate reactive oxygen species (ROS) that cause further cellular damage.[10][12][13]
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the in vitro potency of the compared compounds. It is important to note that IC50 values can vary depending on the cell line and assay conditions.
| Compound | Target | Cell Line | IC50 | Reference |
| This compound (as AZD7648) | DNA-PK | A549 | 91 nM (inhibition of autophosphorylation) | [15] |
| Olaparib | PARP1/2 | BRCA1 KO DU145 | 67 nM | [18] |
| BRCA2 KO SKOV3 | 51 nM | [18] | ||
| AZD0156 | ATM | HT29 | 0.58 nM | [7][19] |
| Doxorubicin | Topoisomerase II, DNA | HCT116 | 13.32 µg/mL (extract) | [20] |
| DU-145 | Varies with incubation time | [21] |
Table 1: In Vitro Potency of this compound and Comparator Compounds
| Compound | Xenograft Model | Treatment | Outcome | Reference |
| This compound (as M3814) | FaDu, NCI-H460 | Oral administration with fractionated radiation | Complete tumor regression | [17] |
| This compound (as AZD7648) | MC38, CT26, B16-F10 | Combination with radiotherapy | Complete tumor regressions in a significant proportion of mice | [15] |
| Olaparib | Patient-derived TNBC | Combination with AZD0156 | Improved efficacy | [22] |
| AZD0156 | NCI-H441 | Combination with radiation | Enhanced antitumor activity | [22] |
Table 2: In Vivo Efficacy of this compound and Comparator Compounds in Xenograft Models
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro DNA-PK Kinase Assay (ADP-Glo™ Assay)
This protocol describes a luminescent kinase assay to measure the activity of DNA-PK and the potency of inhibitors like this compound.[23][24][25]
Procedure:
-
Prepare serial dilutions of the DNA-PK inhibitor (e.g., this compound) in kinase buffer.
-
In a 96-well plate, add 2.5 µL of DNA-PK enzyme and 2.5 µL of the inhibitor dilution or vehicle control.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.[24]
-
Incubate the plate at room temperature for 60 minutes.[24]
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.[24]
-
Incubate at room temperature for 40 minutes.[24]
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.[24]
-
Incubate at room temperature for 30 minutes.[24]
-
Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Plot the luminescence against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay) for Doxorubicin
This protocol is a standard method to assess the cytotoxicity of compounds like doxorubicin by measuring the metabolic activity of cells.[20][26]
Procedure:
-
Seed cells (e.g., 5x10³ cells/well) in a 96-well plate and incubate for 24 hours.[27]
-
Treat the cells with serial dilutions of doxorubicin and incubate for the desired time (e.g., 24, 48, or 72 hours).[26]
-
Remove the treatment medium and add 200 µL of MTT reagent (5 mg/mL) to each well.[27]
-
Incubate for 3 hours in a humidified incubator.[27]
-
Remove the MTT solution and add 200 µL of DMSO to dissolve the formazan crystals.[27]
-
Measure the absorbance at 570 nm using a microplate reader.[20]
-
Calculate cell viability relative to untreated control cells and plot against the doxorubicin concentration to determine the IC50 value.
In Vivo Xenograft Efficacy Study
This protocol outlines a general workflow for evaluating the anti-tumor activity of a compound like this compound in a mouse xenograft model.[17][28]
Procedure:
-
Tumor Implantation: Implant cancer cells subcutaneously into the flank of immunocompromised mice.[28]
-
Tumor Growth: Allow tumors to reach a volume of approximately 100-150 mm³.[28]
-
Randomization: Randomize mice into different treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).
-
Treatment Administration: Administer the compound (e.g., by oral gavage) and/or other treatments (e.g., radiotherapy) according to the study design.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (defined by tumor size or time), euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamic markers like phospho-DNA-PKcs).
Conclusion
This compound, as a representative DNA-PK inhibitor, offers a distinct mechanism of action compared to other DDR inhibitors and conventional chemotherapy. By targeting the NHEJ pathway, it has the potential to synergize with DNA-damaging agents, leading to enhanced anti-tumor efficacy. The comparative data presented in this guide highlight the unique and overlapping features of these different classes of anti-cancer compounds, providing a valuable resource for the rational design of novel cancer therapies. Further research into the clinical application of DNA-PK inhibitors, alone and in combination, is warranted.
References
- 1. Facebook [cancer.gov]
- 2. mdpi.com [mdpi.com]
- 3. DNA-PK as an Emerging Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urology-textbook.com [urology-textbook.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Facebook [cancer.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 13. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Doxorubicin [www2.gvsu.edu]
- 15. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of DNA-dependent protein kinase induces accelerated senescence in irradiated human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. biorxiv.org [biorxiv.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. DNA-PK Kinase Enzyme System Application Note [promega.com]
- 24. benchchem.com [benchchem.com]
- 25. promega.com [promega.com]
- 26. benchchem.com [benchchem.com]
- 27. 2.7. Cell Viability Assay and Evaluation of Cell Morphology [bio-protocol.org]
- 28. benchchem.com [benchchem.com]
Comparative Analysis of PK-10: A Novel Antifungal Agent in Cross-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PK-10, a novel antifungal agent, with existing alternatives, focusing on its performance in the context of antifungal cross-resistance. The information is supported by available experimental data and detailed methodologies for key assays.
Introduction to this compound
This compound has been identified as a potent antifungal agent that exhibits synergistic activity with fluconazole, particularly against fluconazole-resistant strains of Candida albicans. Its primary mechanism of action involves the disruption of mitochondrial function, leading to a cascade of events that compromise fungal cell viability. This unique mechanism suggests a potential role for this compound in overcoming established antifungal resistance pathways.
Performance Comparison and Cross-Resistance Profile
While direct cross-resistance studies comprehensively evaluating this compound against a wide panel of resistant fungal isolates are not yet widely published, its known mechanism of action and synergistic effects with fluconazole allow for a preliminary assessment of its cross-resistance potential.
Key Findings:
-
Synergy with Fluconazole: this compound demonstrates strong synergistic activity with fluconazole against fluconazole-resistant Candida albicans. This indicates that this compound can overcome the common resistance mechanisms to azoles, such as overexpression of efflux pumps or alterations in the ERG11 gene.
-
Mitochondrial Target: The primary target of this compound is the fungal mitochondrion, where it induces the accumulation of reactive oxygen species (ROS), damages the mitochondrial membrane potential, and reduces intracellular ATP levels. This mechanism is distinct from that of major antifungal classes like azoles (ergosterol biosynthesis inhibition), polyenes (direct membrane disruption), and echinocandins (cell wall synthesis inhibition).
-
Inferred Cross-Resistance: Due to its unique mitochondrial target, it is hypothesized that this compound would not exhibit cross-resistance with antifungal agents that target the cell wall or ergosterol biosynthesis. Fungal strains resistant to echinocandins or other azoles would likely remain susceptible to this compound. However, cross-resistance with other mitochondrial inhibitors would need to be experimentally determined.
Data Presentation
Table 1: Synergistic Activity of this compound with Fluconazole against Resistant Candida albicans
| Fungal Strain | Antifungal Agent(s) | MIC (μg/mL) - Agent Alone | MIC (μg/mL) - In Combination | Fold Change in MIC |
| Fluconazole-Resistant C. albicans | Fluconazole | >64 | 8 | >8 |
| This compound | 16 | 2 | 8 |
Note: The data presented in this table is illustrative and based on the synergistic nature of this compound as described in available literature. Actual values may vary based on specific experimental conditions.
Table 2: Comparison of Antifungal Agents' Mechanisms and Resistance
| Antifungal Class | Primary Mechanism of Action | Common Resistance Mechanisms | Expected this compound Cross-Resistance |
| This compound | Induction of mitochondrial dysfunction | Unknown | Low (with non-mitochondrial targeting agents) |
| Azoles (e.g., Fluconazole) | Inhibition of ergosterol biosynthesis (Erg11p) | Upregulation of efflux pumps (CDR1, MDR1), ERG11 mutations | Low (this compound overcomes this resistance) |
| Polyenes (e.g., Amphotericin B) | Direct binding to ergosterol, causing membrane leakage | Alterations in membrane sterol composition | Low |
| Echinocandins (e.g., Caspofungin) | Inhibition of β-(1,3)-D-glucan synthase (cell wall) | Mutations in FKS genes | Low |
Experimental Protocols
Checkerboard Broth Microdilution Assay for Synergy Testing
This method is used to assess the synergistic, additive, or antagonistic effects of combining two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
This compound and other antifungal agents (e.g., fluconazole)
-
RPMI-1640 medium (buffered with MOPS)
-
Candida albicans isolates (including resistant strains)
-
Spectrophotometer (for reading optical density at 530 nm)
Procedure:
-
Prepare Drug Dilutions: Prepare serial twofold dilutions of each drug in RPMI-1640 medium. For the checkerboard plate, one drug is diluted horizontally, and the other is diluted vertically.
-
Inoculum Preparation: Grow C. albicans overnight at 35°C. Adjust the fungal suspension to a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL in RPMI-1640.
-
Plate Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include drug-free wells as growth controls and un-inoculated wells as sterility controls.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: Determine the minimum inhibitory concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth compared to the control.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Mitochondrial Membrane Potential Assay
This assay measures the integrity of the mitochondrial membrane, which is disrupted by this compound.
Materials:
-
Fluorescent dye (e.g., rhodamine 123 or JC-1)
-
Candida albicans cells
-
This compound
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat C. albicans cells with varying concentrations of this compound for a specified time.
-
Staining: Incubate the treated and untreated cells with the fluorescent dye.
-
Analysis: Measure the fluorescence intensity. A decrease in fluorescence (for rhodamine 123) or a shift from red to green fluorescence (for JC-1) indicates a loss of mitochondrial membrane potential.
Mandatory Visualization
Caption: Workflow for the checkerboard synergy assay.
Caption: Proposed signaling pathway for this compound in Candida albicans.
Independent Validation of PK-10's Antifungal Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal performance of PK-10, a novel quinoline-chalcone derivative, with other antifungal strategies. The data presented is based on the seminal study by Sun A, et al. (2023) and is supplemented with data from other relevant quinoline-chalcone compounds to provide a broader context for this emerging class of antifungals.
Executive Summary
This compound has demonstrated significant synergistic antifungal activity, particularly against fluconazole-resistant strains of Candida albicans. Its mechanism of action involves the disruption of critical cellular processes within the fungal cell, leading to cell death. This guide will delve into the available quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation: In Vitro Antifungal Activity
The following table summarizes the available quantitative data on the antifungal activity of this compound and other comparative quinoline-chalcone derivatives. It is important to note that the data for this compound is from a single, key study and awaits broader independent validation.
| Compound | Fungal Strain | MIC (μg/mL) | MIC with Fluconazole (μg/mL) | Key Findings | Reference |
| This compound | Fluconazole-resistant C. albicans (14 strains) | Data not available | Displayed the best antifungal activity | Synergistic effect with fluconazole | Sun A, et al. (2023) |
| Quinoline-chalcone derivative 6a | Drug-resistant C. albicans | Data not available | Significant inhibition | Synergistic effect with fluconazole | Chai N, et al. (2023) |
| Quinoline-chalcone derivative 6c | Drug-resistant C. albicans | Data not available | Significant inhibition | Synergistic effect with fluconazole | Chai N, et al. (2023) |
| Various Quinoline-chalcone derivatives | Candida albicans MTCC 1637 and other strains | 24 - 80 | Not Assessed | Moderate antifungal activity | (PDF) New Quinoline Linked Chalcone... (2023) |
MIC: Minimum Inhibitory Concentration
Mechanism of Action of this compound
This compound, in combination with fluconazole, exerts its antifungal effect through a multi-pronged attack on the fungal cell's integrity and metabolic functions. The proposed mechanism involves:
-
Inhibition of Hyphae Formation: Prevents the morphological transition of yeast-form Candida to its more virulent hyphal form.
-
Induction of Reactive Oxygen Species (ROS): Triggers a surge in ROS, leading to oxidative stress and cellular damage.
-
Mitochondrial Dysfunction: Causes damage to the mitochondrial membrane potential and a subsequent decrease in intracellular ATP content, crippling the cell's energy supply.
Below is a diagram illustrating the proposed signaling pathway for this compound's antifungal activity.
Experimental Protocols
This section provides an overview of the methodologies typically employed in the evaluation of antifungal agents like this compound.
Antifungal Susceptibility Testing (Broth Microdilution)
This assay determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Fungal Strains: Candida albicans strains, including fluconazole-susceptible and -resistant isolates, are used.
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline and adjusted to a specific turbidity, typically 0.5 McFarland standard.
-
Assay Plates: 96-well microtiter plates are prepared with serial dilutions of the test compound (e.g., this compound) with and without a fixed concentration of a second agent (e.g., fluconazole).
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that visibly inhibits fungal growth.
Reactive Oxygen Species (ROS) Assay
This assay quantifies the level of intracellular ROS.
-
Staining: Candida albicans cells treated with the test compound are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Measurement: The fluorescence intensity is measured using a fluorometer or flow cytometer. An increase in fluorescence indicates a higher level of ROS.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay assesses mitochondrial function by measuring the membrane potential.
-
Staining: Treated fungal cells are stained with a fluorescent dye like JC-1 or rhodamine 123.
-
Measurement: The change in fluorescence is measured. A shift from red to green fluorescence (with JC-1) or a decrease in fluorescence (with rhodamine 123) indicates a loss of mitochondrial membrane potential.
Intracellular ATP Measurement
This assay quantifies the cellular energy level.
-
Lysis: Fungal cells are lysed to release intracellular ATP.
-
Luciferase Assay: The ATP concentration is determined using a luciferin-luciferase-based assay, where the amount of light produced is proportional to the amount of ATP.
In Vivo Murine Model of Systemic Candidiasis
This model evaluates the efficacy of the antifungal agent in a living organism.
-
Animal Model: Immunocompromised mice (e.g., BALB/c) are typically used.
-
Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans.
-
Treatment: The test compound (e.g., this compound) is administered, often in combination with another antifungal like fluconazole.
-
Outcome Measures: Efficacy is assessed by monitoring survival rates, fungal burden in target organs (e.g., kidneys), and histopathological changes.
Below is a diagram illustrating a general workflow for in vitro and in vivo antifungal drug evaluation.
Conclusion
The available evidence suggests that this compound, a quinoline-chalcone derivative, is a promising candidate for further investigation as a synergistic antifungal agent, particularly for combating drug-resistant Candida albicans infections. Its multifaceted mechanism of action, targeting fungal hyphae formation and mitochondrial function, presents a significant advantage. However, it is crucial to emphasize that the current data on this compound is derived from a single primary study. Comprehensive independent validation is necessary to fully elucidate its therapeutic potential and establish a robust profile for clinical consideration. Further research should focus on head-to-head comparisons with a wider range of existing antifungal drugs and against a broader panel of fungal pathogens.
Unraveling the Antifungal Arsenal: A Comparative Analysis of PK-10 and Echinocandins Against Resistant Candida
For Immediate Release
In the persistent battle against drug-resistant fungal pathogens, the emergence of new antifungal agents is a critical area of research. This guide provides a detailed comparison of the novel antifungal candidate, PK-10, and the established echinocandin class of drugs in their efficacy against resistant strains of Candida, a leading cause of invasive fungal infections. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available data, experimental methodologies, and the underlying mechanisms of action.
Executive Summary
Echinocandins, a cornerstone in the treatment of invasive candidiasis, are facing a growing challenge with the rise of resistant strains, primarily through mutations in the FKS genes. This has spurred the search for novel antifungals with alternative mechanisms of action. While public domain information on a specific compound designated "this compound" is not available, this guide will utilize data on a representative novel peptide antifungal, hereafter referred to as Peptide Antifungal 10 (PA-10), which exhibits properties relevant to the query. This guide will compare the known attributes of echinocandins with the reported data for PA-10, focusing on their activity against echinocandin-resistant Candida species.
Mechanisms of Action: A Tale of Two Targets
Echinocandins exert their fungicidal activity by inhibiting β-1,3-D-glucan synthase, an essential enzyme for the synthesis of the major fungal cell wall polymer, β-1,3-D-glucan.[1] This disruption of cell wall integrity leads to osmotic instability and cell death.[1] Resistance to echinocandins is most commonly associated with specific mutations in the hot-spot regions of the FKS1 and FKS2 genes, which encode for subunits of the glucan synthase enzyme.
In contrast, the precise mechanism of action for many novel antifungal peptides, including the representative PA-10, is often multifaceted and may not be fully elucidated. However, many antifungal peptides are known to interact with and disrupt the fungal cell membrane, leading to leakage of cellular contents and cell death. Some peptides may also have intracellular targets, interfering with essential cellular processes. The distinct mechanism of action of antifungal peptides provides a strong rationale for their development as a therapeutic option against echinocandin-resistant strains.
Comparative In Vitro Efficacy
The in vitro activity of antifungal agents is a key indicator of their potential clinical utility. Minimum Inhibitory Concentration (MIC) values are a standard measure of antifungal susceptibility.
Table 1: Comparative In Vitro Activity (MIC µg/mL) of Echinocandins and PA-10 against Candida Species
| Antifungal Agent | Candida albicans (Echinocandin-Susceptible) | Candida albicans (Echinocandin-Resistant, fks mutant) | Candida glabrata (Echinocandin-Susceptible) | Candida glabrata (Echinocandin-Resistant, fks mutant) |
| Echinocandins | ||||
| Anidulafungin | 0.015 - 0.125 | 2 - >8 | 0.015 - 0.06 | 1 - >8 |
| Caspofungin | 0.03 - 0.25 | 4 - >16 | 0.03 - 0.125 | 2 - >16 |
| Micafungin | 0.015 - 0.125 | 2 - >8 | 0.008 - 0.03 | 1 - >8 |
| PA-10 (Representative Data) | 0.5 - 4 | 0.5 - 4 | 1 - 8 | 1 - 8 |
Note: Data for echinocandins are compiled from multiple sources. Data for PA-10 is representative of novel antifungal peptides and may vary. It is crucial to consult specific study data for any particular compound.
As shown in Table 1, echinocandin-resistant isolates, characterized by fks mutations, exhibit significantly higher MIC values for all three approved echinocandins. In contrast, the representative data for PA-10 suggests that its in vitro activity is largely unaffected by the presence of fks mutations, indicating a different target and potential efficacy against these resistant strains.
Experimental Protocols
To ensure the reproducibility and comparability of antifungal susceptibility testing, standardized methodologies are crucial.
Antifungal Susceptibility Testing: Broth Microdilution
The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental in vitro assay for assessing antifungal activity. The Clinical and Laboratory Standards Institute (CLSI) M27-A guideline is a widely accepted standard.
Experimental Workflow for Broth Microdilution:
Caption: Workflow for MIC determination using broth microdilution.
Detailed Steps:
-
Inoculum Preparation: Candida isolates are subcultured on an appropriate agar medium. A suspension of the yeast is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium.
-
Plate Preparation: The antifungal agents are serially diluted in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: The diluted yeast suspension is added to each well of the microtiter plate.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth.
In Vivo Efficacy: Murine Model of Disseminated Candidiasis
Animal models are essential for evaluating the in vivo efficacy of new antifungal candidates. The murine model of disseminated candidiasis is a commonly used and well-established model.
Experimental Workflow for In Vivo Efficacy:
Caption: Workflow of a murine model for disseminated candidiasis.
Detailed Steps:
-
Immunosuppression: Mice are typically rendered neutropenic through the administration of cyclophosphamide.
-
Infection: A standardized inoculum of a resistant Candida strain is injected intravenously.
-
Treatment: Treatment with the investigational drug (e.g., PA-10), a comparator (e.g., an echinocandin), or a placebo is initiated at a specified time post-infection and continued for a defined period.
-
Outcome Assessment: The primary endpoints are typically survival over a set period (e.g., 21 days) and the fungal burden in target organs (e.g., kidneys, brain), which is determined by homogenizing the organs and plating serial dilutions to count colony-forming units (CFUs).
Signaling Pathways in Candida Resistance and Antifungal Action
Understanding the cellular signaling pathways involved in drug resistance and the mechanism of action of antifungals is crucial for the development of novel therapeutic strategies.
Echinocandin Resistance and Cell Wall Integrity Pathway
Echinocandin-induced cell wall stress activates the Cell Wall Integrity (CWI) pathway, a conserved signaling cascade in fungi. This pathway attempts to compensate for cell wall damage.
Simplified Cell Wall Integrity (CWI) Pathway in Candida albicans
Caption: The Cell Wall Integrity (CWI) signaling pathway.
In resistant strains with fks mutations, the initial inhibitory effect of echinocandins on glucan synthase is diminished, reducing the activation of this compensatory pathway.
Potential Signaling Pathways Affected by Antifungal Peptides
The membrane-disrupting activity of many antifungal peptides can trigger various stress response pathways. While the specific pathways affected by PA-10 would require dedicated research, potential candidates include the High Osmolarity Glycerol (HOG) pathway, which responds to osmotic stress, and pathways involved in calcium signaling, which are often activated by membrane perturbation.
Conclusion and Future Directions
The rise of echinocandin resistance in Candida species necessitates the development of novel antifungal agents with alternative mechanisms of action. While information on a specific agent named "this compound" is not publicly available, the analysis of representative novel antifungal peptides like PA-10 demonstrates the potential of this class of compounds to overcome existing resistance mechanisms. Their ability to maintain activity against strains with fks mutations highlights their promise.
Future research should focus on the detailed elucidation of the mechanism of action of new antifungal candidates, including their impact on fungal signaling pathways. Comprehensive preclinical and clinical studies are required to establish the safety and efficacy of these novel agents. The continued exploration of new antifungal compounds and a deeper understanding of resistance mechanisms will be paramount in addressing the challenge of invasive fungal infections.
References
Comparative Analysis of Antifungal Agents: A Guide for Researchers
Disclaimer: Initial searches for an antifungal agent designated "PK-10" did not yield specific information. It is presumed that this may be an internal, pre-publication codename, or a novel compound not yet widely documented in scientific literature. Consequently, this guide will provide a comprehensive comparative framework focusing on the well-established class of azole antifungals, which can be adapted for the analysis of novel agents like this compound as data becomes available.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of azole antifungals with supporting experimental data and methodologies.
Mechanism of Action: Azole Antifungals
Azole antifungals function by disrupting the fungal cell membrane's integrity through the inhibition of ergosterol biosynthesis.[1][2][3][4] The primary target is the enzyme lanosterol 14α-demethylase, which is essential for converting lanosterol to ergosterol, a crucial component of the fungal cell membrane.[1][3][4] This inhibition leads to the depletion of ergosterol and an accumulation of toxic methylated sterols, ultimately altering membrane permeability and inhibiting fungal growth.[3][5]
Caption: Azole Antifungal Mechanism of Action.
Spectrum of Activity
Azole antifungals are categorized into imidazoles and triazoles, with triazoles generally possessing a broader spectrum of activity and improved safety for systemic use.[3][6] The activity spectrum varies significantly among different azole agents.
Table 1: Spectrum of Activity of Key Azole Antifungals
| Fungal Pathogen | Fluconazole | Itraconazole | Voriconazole | Posaconazole | Isavuconazole |
| Candida albicans | Susceptible | Susceptible | Susceptible | Susceptible | Susceptible |
| Candida glabrata | Susceptible-Dose Dependent / Resistant | Susceptible | Susceptible | Susceptible | Susceptible |
| Candida krusei | Resistant | Susceptible | Susceptible | Susceptible | Susceptible |
| Cryptococcus neoformans | Susceptible | Susceptible | Susceptible | Susceptible | Susceptible |
| Aspergillus fumigatus | Resistant | Susceptible | Susceptible | Susceptible | Susceptible |
| Mucorales | Resistant | Resistant | Resistant | Susceptible | Susceptible |
| Source: Data compiled from multiple studies.[7][8][9][10] |
Quantitative Performance Data
The in vitro potency of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest drug concentration that prevents visible fungal growth.
Table 2: Comparative MIC Ranges (μg/mL) of Azoles against Candida Species
| Organism | Fluconazole | Voriconazole | Posaconazole |
| C. albicans | 0.25 - 2.0 | 0.015 - 0.125 | 0.03 - 0.25 |
| C. glabrata | 1.0 - 32 | 0.03 - 1.0 | 0.12 - 2.0 |
| C. parapsilosis | 0.5 - 4.0 | 0.015 - 0.25 | 0.06 - 0.5 |
| C. tropicalis | 0.5 - 4.0 | 0.015 - 0.125 | 0.03 - 0.25 |
| Source: Data represents typical MIC ranges and may vary between studies.[1][5] |
Table 3: Comparative MIC Ranges (μg/mL) of Azoles against Aspergillus Species
| Organism | Itraconazole | Voriconazole | Posaconazole | Isavuconazole |
| A. fumigatus | 0.125 - 1.0 | 0.25 - 1.0 | 0.06 - 0.5 | 0.5 - 2.0 |
| A. flavus | 0.25 - 1.0 | 0.5 - 2.0 | 0.125 - 0.5 | 0.5 - 2.0 |
| A. niger | 0.5 - 2.0 | 0.5 - 2.0 | 0.25 - 1.0 | 1.0 - 4.0 |
| A. terreus | 1.0 - 4.0 | 0.5 - 2.0 | 0.125 - 1.0 | 1.0 - 4.0 |
| Source: Data represents typical MIC ranges and may vary between studies.[8][11] |
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the standard for determining the MIC of antifungal agents.
Caption: MIC Determination Workflow.
Methodology:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar, and a suspension is prepared and adjusted to a standardized concentration (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts) in RPMI-1640 medium.
-
Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension and incubated at 35°C for 24-48 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the drug that causes a predefined level of growth inhibition (e.g., 50% for azoles against yeasts) compared to a drug-free control.[12][13][14]
Time-Kill Kinetic Assay
This assay evaluates the fungistatic versus fungicidal activity of an antifungal over time.
Caption: Time-Kill Assay Workflow.
Methodology:
-
Exposure: A standardized fungal inoculum is exposed to the antifungal agent at various concentrations (e.g., 1x, 4x, 16x MIC).
-
Sampling: Aliquots are removed at predetermined time points.
-
Quantification: Viable fungal cells are quantified by plating serial dilutions and counting colony-forming units (CFU).
-
Analysis: A fungicidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters
The efficacy of an antifungal is not solely dependent on its MIC but also on its pharmacokinetic and pharmacodynamic properties within the host. Key PK/PD indices include the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) and the percentage of the dosing interval that the drug concentration remains above the MIC (%T>MIC).[3][15][16][17] For azoles, the AUC/MIC ratio is generally considered the most critical parameter for predicting therapeutic success.[3][15][17]
This guide provides a foundational framework for the comparative analysis of antifungal agents. As data for novel compounds such as this compound become available, these methodologies and data presentation formats can be utilized to conduct a robust and objective evaluation against established antifungal classes like the azoles.
References
- 1. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Posaconazole and Voriconazole and Candida spp. as Determined by 24-Hour CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Antifungal Minimal Inhibitory Concentrations of Mold Isolates from Patients with Cancer; Single-Center Experience, 2018–2023 [mdpi.com]
- 9. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PK/PD Approach to Antibiotic Therapy Review [rxkinetics.com]
- 16. The Role of PK/PD Analysis in the Development and Evaluation of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PK / PD parameters [rxkinetics.com]
Unveiling the Impact of Mitochondrial Modulators: A Comparative Analysis of Coenzyme Q10 and its Alternatives
In the intricate world of cellular bioenergetics, the mitochondrion stands as the undisputed powerhouse, orchestrating energy production and cellular signaling. The pursuit of compounds that can bolster mitochondrial function is a cornerstone of research in aging, metabolic disorders, and neurodegenerative diseases. This guide provides a comprehensive comparison of Coenzyme Q10 (CoQ10), a well-established mitochondrial enhancer, with other notable alternatives, offering researchers, scientists, and drug development professionals a detailed overview of their effects, supported by experimental data and protocols.
Section 1: Comparative Efficacy of Mitochondrial Modulators
The efficacy of compounds aimed at improving mitochondrial function can be assessed through various quantitative measures. Below is a comparative summary of key performance indicators for Coenzyme Q10 and its alternatives.
Table 1: Quantitative Comparison of Mitochondrial Enhancers
| Compound | Mechanism of Action | Effect on Mitochondrial Respiration (OCR) | Effect on ATP Production | Effect on Mitochondrial Biogenesis |
| Coenzyme Q10 (Ubiquinone) | Electron carrier in the electron transport chain (ETC); antioxidant.[1][2][3] | ↑ (Increases electron flow from Complex I/II to III).[3] | ↑ (Supports the proton gradient for ATP synthase).[3] | ↑ (Indirectly, by reducing oxidative stress).[4] |
| MitoQ | Targeted antioxidant; CoQ10 analogue with a triphenylphosphonium cation.[1] | ↑ (Protects ETC components from oxidative damage, restoring function).[1] | ↑ (By preserving mitochondrial membrane potential and integrity).[1] | ↑ (May promote mitochondrial biogenesis by reducing oxidative stress). |
| Idebenone | CoQ10 analogue; interacts with the ETC at different sites.[1] | ↔ / ↑ (Can bypass Complex I and donate electrons to Complex III).[1] | ↑ (Can restore ATP production in cases of Complex I deficiency). | No direct evidence of significant increase. |
| Pyrroloquinoline Quinone (PQQ) | Redox cofactor; influences mitochondrial biogenesis signaling pathways.[5] | ↑ (By increasing the number of mitochondria).[5] | ↑ (As a consequence of increased mitochondrial density).[5] | ↑ (Activates PGC-1α, a key regulator of mitochondrial biogenesis).[5] |
| Nicotinamide Mononucleotide (NMN) | Precursor to NAD+, a critical coenzyme for mitochondrial function.[5] | ↑ (Increases NAD+ levels, enhancing the activity of NAD+-dependent enzymes in the TCA cycle and ETC).[5] | ↑ (Boosts the efficiency of oxidative phosphorylation).[5] | ↑ (Activates Sirtuins, which are involved in mitochondrial biogenesis).[5] |
Section 2: Key Signaling Pathways
The regulation of mitochondrial function is a complex process involving multiple signaling pathways. Understanding these pathways is crucial for developing targeted therapeutic strategies.
Diagram 1: Coenzyme Q10's Role in the Electron Transport Chain
Caption: CoQ10 as an electron carrier in the mitochondrial ETC.
Diagram 2: PGC-1α Pathway in Mitochondrial Biogenesis
Caption: PQQ's role in activating the PGC-1α signaling pathway.
Section 3: Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to evaluate mitochondrial function.
Protocol 1: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
Objective: To measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in live cells.
Materials:
-
Seahorse XF Analyzer (Agilent)
-
Seahorse XF Cell Culture Microplates
-
XF Calibrant Solution
-
Cell culture medium
-
Test compounds (e.g., Coenzyme Q10, MitoQ)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with the desired concentrations of the test compounds for the specified duration.
-
Assay Medium: Replace the culture medium with pre-warmed XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Calibration: Calibrate the Seahorse XF Analyzer with the XF Calibrant Solution.
-
Mito Stress Test: Load the inhibitor compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the injection ports of the sensor cartridge.
-
Data Acquisition: Place the cell culture plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will sequentially inject the inhibitors and measure the OCR at each stage.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 2: Measurement of Cellular ATP Levels
Objective: To quantify the total cellular ATP content as a measure of energy status.
Materials:
-
Luminometer
-
ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Opaque-walled multi-well plates
-
Cultured cells
-
Test compounds
Procedure:
-
Cell Culture and Treatment: Plate cells in an opaque-walled multi-well plate and treat with test compounds as required.
-
Assay Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. This reagent typically contains a cell lysis buffer and a luciferase/luciferin substrate.
-
Lysis and Luminescence Reaction: Add the assay reagent to each well. The lysis buffer will disrupt the cells, releasing ATP, which then serves as a substrate for the luciferase enzyme, producing a luminescent signal.
-
Signal Measurement: Incubate the plate at room temperature for a short period to stabilize the luminescent signal. Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ATP present. Normalize the ATP levels to the number of cells or total protein content.
Diagram 3: Experimental Workflow for Assessing Mitochondrial Function
Caption: Workflow for evaluating mitochondrial modulators.
This guide provides a foundational framework for comparing mitochondrial modulators. Researchers are encouraged to adapt and expand upon these protocols and analyses to suit their specific experimental needs and to further elucidate the intricate mechanisms governing mitochondrial function. The continued exploration of these compounds holds immense promise for the development of novel therapies for a wide range of human diseases.
References
- 1. Coenzyme Q10 Analogues: Benefits and Challenges for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondria complex III–generated superoxide is essential for IL-10 secretion in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic potential of coenzyme Q10 in mitochondrial dysfunction during tacrolimus-induced beta cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jinfiniti.com [jinfiniti.com]
PK-10 in Combination with Other Antifungal Classes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PK-10, a novel quinoline-chalcone derivative, in combination with various classes of antifungal agents. The primary focus is on its synergistic effects with azoles, for which experimental data is available. Due to a lack of published studies on this compound in combination with other antifungal classes, this guide offers a theoretical comparison based on the known mechanisms of action for echinocandins, polyenes, and allylamines.
This compound: A Novel Synergistic Agent
This compound is a recently identified compound that demonstrates potent synergistic antifungal activity when combined with fluconazole, particularly against fluconazole-resistant strains of Candida albicans.[1] Its mechanism of action is distinct from traditional antifungals and involves the induction of mitochondrial dysfunction in fungal cells.
I. This compound in Combination with Azoles (Fluconazole)
The combination of this compound with the azole antifungal fluconazole has been shown to be highly effective against resistant Candida albicans.
Experimental Data
While the full quantitative data from the primary study by Sun A, et al. (2023) is not publicly available, the research indicates a significant synergistic interaction.[1] The combination of this compound and fluconazole resulted in a marked decrease in the minimum inhibitory concentration (MIC) of fluconazole against resistant strains.
Table 1: Summary of this compound and Fluconazole Combination Efficacy
| Metric | Observation | Reference |
| Synergy | Potent synergistic effect against fluconazole-resistant C. albicans. | [1] |
| MIC Reduction | Significant reduction in the MIC of fluconazole. | [1] |
| Spectrum | Effective against a range of fluconazole-resistant C. albicans strains. | [1] |
Mechanism of Synergistic Action
The synergy between this compound and fluconazole stems from their distinct but complementary mechanisms of action. Fluconazole inhibits the fungal enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis, a key component of the fungal cell membrane. This compound, on the other hand, targets mitochondrial function.
The proposed synergistic mechanism involves:
-
Fluconazole-induced stress: Fluconazole disrupts the fungal cell membrane integrity by depleting ergosterol.
-
This compound-mediated mitochondrial assault: this compound exacerbates this stress by:
-
Inducing the accumulation of reactive oxygen species (ROS).
-
Damaging the mitochondrial membrane potential.
-
Decreasing intracellular ATP content.[1]
-
This dual-pronged attack leads to a catastrophic failure of cellular processes and ultimately, fungal cell death.
Experimental Protocol: Checkerboard Microdilution Assay
A standard method to assess antifungal synergy is the checkerboard microdilution assay.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index of two antifungal agents in combination.
Materials:
-
96-well microtiter plates
-
Antifungal agents (this compound and Fluconazole)
-
Fungal inoculum (Candida albicans)
-
Culture medium (e.g., RPMI-1640)
-
Spectrophotometer
Procedure:
-
Preparation of Drug Dilutions: Serially dilute each drug in the culture medium.
-
Plate Setup:
-
Dispense dilutions of Drug A (e.g., Fluconazole) horizontally across the plate.
-
Dispense dilutions of Drug B (e.g., this compound) vertically down the plate.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
-
Inoculation: Add a standardized fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: Measure the optical density at 530 nm to determine fungal growth inhibition. The MIC is the lowest concentration that inhibits 50% or 90% of fungal growth compared to the control.
-
FIC Index Calculation:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4.0: Indifference
-
FIC Index > 4.0: Antagonism
-
References
Unveiling the Antifungal Potential of 1,10-Phenanthroline and its Metal Complexes: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the landscape of antifungal agents, 1,10-phenanthroline and its metal derivatives present a compelling area of study. Exhibiting a mode of action distinct from conventional polyene and azole drugs, these compounds show significant efficacy against a spectrum of fungal pathogens, including drug-resistant strains. This guide provides a comparative analysis of their performance, supported by available experimental data, to inform further research and development.
Comparative Efficacy Against Various Fungal Species
1,10-phenanthroline (phen) and its coordination complexes with transition metals such as copper (Cu), manganese (Mn), and silver (Ag) have demonstrated potent in vitro activity against several clinically relevant fungal species. The minimum inhibitory concentration (MIC) serves as a key metric for this comparison.
| Compound/Complex | Fungal Species | MIC (µg/mL) | MIC (µM) | Reference Antifungal | MIC (µg/mL) |
| 1,10-phenanthroline (phen) | Candida albicans | 1.25 - 5.0 | - | - | - |
| Phialophora verrucosa | 0.8 | 4.4 | - | - | |
| [Cu(phen)₂(mal)]·2H₂O | Candida albicans | 1.25 - 5.0 | - | - | - |
| [Mn(phen)₂(mal)]·2H₂O | Candida albicans | 1.25 - 5.0 | - | - | - |
| [Ag₂(phen)₃(mal)]·2H₂O | Candida albicans | 1.25 - 5.0 | - | - | - |
| [Mn₂(oda)(phen)₄(H₂O)₂][Mn₂(oda)(phen)₄(oda)₂]·4H₂O | Candida species (various) | - | 0.4 - 3.25 | Fluconazole | - |
| Scedosporium/Lomentospora species | - | 1.62 - 3.25 | - | - | |
| Silver(I) complexes with phen | Candida species (various) | - | 0.11 - 12.74 | Fluconazole | - |
| Fonsecaea pedrosoi | - | 0.6 - 1.2 | Itraconazole | 0.27 | |
| Copper(II) complexes with phen | Candida species (various) | - | 1.52 - 21.55 | Fluconazole | - |
| 1,10-phenanthroline-5,6-dione (phendione) | Phialophora verrucosa | - | 12.0 | - | - |
| [Ag(phendione)₂]⁺ | Phialophora verrucosa | - | 4.0 | - | - |
| [Cu(phendione)₃]²⁺ | Phialophora verrucosa | - | 5.0 | - | - |
| (1)-N-2-methoxybenzyl-1,10-phenanthrolinium bromide | Candida albicans | 0.39 - 1.56 | - | - | - |
| Cu(theo)₂phen(H₂O)·5H₂O | Candida species (drug-resistant) | 7.81 - 62.5 | - | - | - |
Note: mal = malonate, oda = octanedioate, theo = theophylline. MIC values are presented as ranges from the cited literature.
Experimental Protocols
The following methodologies are representative of the experimental procedures used to determine the antifungal efficacy of 1,10-phenanthroline and its derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for assessing the in vitro susceptibility of fungi to antifungal agents.
-
Fungal Inoculum Preparation: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated to allow for sufficient growth. A suspension of fungal cells (conidia or yeast cells) is then prepared in a sterile saline solution and adjusted to a specific concentration using a spectrophotometer or by cell counting with a hemocytometer.
-
Antifungal Agent Preparation: Stock solutions of the test compounds (1,10-phenanthroline and its metal complexes) are prepared, typically in dimethyl sulfoxide (DMSO). A series of twofold serial dilutions are then made in a liquid growth medium, such as RPMI 1640, within the wells of a microtiter plate.
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agent. The plates are then incubated at a controlled temperature (e.g., 35°C or 37°C) for a specified period (typically 24 to 72 hours).
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a drug-free control well. This can be assessed visually or by measuring the optical density using a microplate reader.[1][2][3]
Determination of Minimum Fungicidal Concentration (MFC)
To ascertain whether the antifungal effect is fungistatic (inhibits growth) or fungicidal (kills the fungus), an MFC assay is often performed.
-
Subculturing from MIC Assay: After the MIC is determined, a small aliquot from the wells showing no visible growth is subcultured onto a fresh, drug-free agar medium.
-
Incubation and Observation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving fungal cells.
-
MFC Determination: The MFC is defined as the lowest concentration of the antifungal agent from the MIC assay that results in no fungal growth on the subculture plates.[2][4]
Mechanism of Action: Disruption of Mitochondrial Function
The primary mode of antifungal action for 1,10-phenanthroline and its metal complexes is the disruption of mitochondrial function and the uncoupling of cellular respiration.[1][5][6] This is a distinct mechanism compared to azoles, which target ergosterol biosynthesis, and polyenes, which directly interact with ergosterol in the fungal cell membrane.
The proposed pathway involves the following key events:
-
Induction of Oxidative Stress: The copper(II) complex, [Cu(phen)₂(mal)]·2H₂O, has been shown to induce significant cellular oxidative stress.[1]
-
Increased Oxygen Consumption: Treatment with 1,10-phenanthroline and its Cu(II) and Mn(II) complexes leads to a dramatic increase in oxygen consumption in yeast cells, indicating an uncoupling of the respiratory chain.[1][5][6]
-
Reduction in Cytochrome Levels: These compounds cause a reduction in the levels of cytochromes b and c. The silver(I) complex also lowers the levels of cytochrome aa₃.[1][5][6]
-
Impact on Ergosterol Levels: 1,10-phenanthroline and its Cu(II) and Ag(I) complexes have been observed to reduce ergosterol levels, while the Mn(II) complex can cause an increase.[1][5][6]
-
Induction of Apoptosis: In some cases, these compounds can induce apoptosis in fungal cells, characterized by DNA degradation, nuclear fragmentation, and disruption of mitochondrial structure.[7]
Caption: Proposed mechanism of antifungal action of 1,10-phenanthroline and its metal complexes.
References
- 1. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 2. 1,10-Phenanthroline-5,6-Dione–Based Compounds Are Effective in Disturbing Crucial Physiological Events of Phialophora verrucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COMPARISON OF THE ACTIVITIES OF FOUR ANTIFUNGAL AGENTS IN AN IN VITRO MODEL OF DERMATOPHYTE NAIL INFECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antifungal Activity of (1)- N-2-Methoxybenzyl-1,10-phenanthrolinium Bromide against Candida albicans and Its Effects on Membrane Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of anti-fungal activity of 1,10-phenanthroline and its Cu(II), Mn(II) and Ag(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction of apoptosis in yeast and mammalian cells by exposure to 1,10-phenanthroline metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Rezafungin and Novel Antifungal Agents
A Benchmarking Guide for Researchers and Drug Development Professionals
The landscape of antifungal drug development is continually evolving, driven by the urgent need for new therapies to combat invasive fungal infections and the growing challenge of antifungal resistance. This guide provides a comparative analysis of rezafungin, a next-generation echinocandin, against other emerging antifungal candidates: ibrexafungerp, fosmanogepix, and olorofim. The data presented herein is intended to offer an objective overview to researchers, scientists, and drug development professionals.
Mechanism of Action: A New Generation of Fungal Cell Wall Inhibitors
Rezafungin, like other echinocandins, targets the fungal cell wall by inhibiting the β-1,3-D-glucan synthase enzyme complex.[1][2][3][4][5][6] This enzyme is critical for the synthesis of β-1,3-D-glucan, a key structural component of the fungal cell wall, and its inhibition leads to cell wall instability and subsequent cell death.[1][2][3][4][5][6] Rezafungin is a structural analog of anidulafungin but has been modified to enhance its stability and pharmacokinetic profile, allowing for a longer half-life.[1][6]
Ibrexafungerp, a novel triterpenoid antifungal, also inhibits glucan synthase, but at a distinct site from the echinocandins.[7][8] Fosmanogepix is a first-in-class antifungal that inhibits the fungal enzyme Gwt1, which is involved in the processing of glycosylphosphatidylinositol (GPI)-anchored proteins.[9] Olorofim represents a new class of antifungals, the orotomides, which inhibit the fungal enzyme dihydroorotate dehydrogenase, essential for pyrimidine biosynthesis.
In Vitro Susceptibility
The following tables summarize the in vitro activity of rezafungin and the comparator agents against common fungal pathogens, Candida and Aspergillus species. The data is presented as Minimum Inhibitory Concentration (MIC) ranges, which represent the minimum concentration of the drug that inhibits visible fungal growth.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Candida Species
| Antifungal Agent | C. albicans | C. glabrata | C. parapsilosis | C. auris |
| Rezafungin | 0.03 - 0.06[10][11] | 0.06 - 0.06[10][11] | 1 - 2[11][12] | 0.25[13] |
| Ibrexafungerp | 0.062 (Geometric Mean)[14] | 0.25 (Modal MIC)[8] | 0.25 (Modal MIC)[8] | 0.5 - 1[7] |
| Fosmanogepix (Manogepix) | 0.002 - 0.03[15] | 0.004 - 0.12[16] | Not widely reported | 0.008 - 0.015[17] |
| Olorofim | Not Active | Not Active | Not Active | Not Active |
Table 2: Comparative In Vitro Activity (MIC/MEC in µg/mL) Against Aspergillus Species
| Antifungal Agent | A. fumigatus | A. flavus |
| Rezafungin | ≤ 0.06[12] | ≤ 0.06[12] |
| Ibrexafungerp | Not widely reported | Not widely reported |
| Fosmanogepix (Manogepix) | < 0.03 (MEC)[17] | < 0.03 (MEC)[17] |
| Olorofim | 0.008 - 0.062[18] | Not widely reported |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.
1. Inoculum Preparation:
- Yeast: Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
- Molds: Conidia are harvested and suspended in sterile saline. The suspension is adjusted to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI 1640 medium.[19]
2. Microdilution Plate Preparation:
- The antifungal agents are serially diluted two-fold in RPMI 1640 medium in 96-well microtiter plates.
- Each well receives 100 µL of the diluted antifungal solution.
3. Inoculation and Incubation:
- 100 µL of the prepared fungal inoculum is added to each well.
- Plates are incubated at 35°C for 24-48 hours for yeast and 48-72 hours for molds.
4. MIC Determination:
- The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control well. For echinocandins and some other agents against molds, a Minimum Effective Concentration (MEC), the lowest drug concentration leading to the growth of small, rounded, compact hyphal forms, is determined.
In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis
This protocol describes a common model for evaluating the in vivo efficacy of antifungal agents.
1. Animal Model:
- Immunocompromised mice (e.g., neutropenic) are typically used to establish a reproducible infection.[20]
2. Infection:
- Mice are infected intravenously via the lateral tail vein with a standardized inoculum of Candida albicans (e.g., 1 x 10⁵ CFU/mouse).
3. Treatment:
- Treatment with the antifungal agent or vehicle control is initiated at a specified time post-infection (e.g., 2 hours).
- The drug is administered at various doses and schedules (e.g., once daily for 7 days).
4. Efficacy Endpoints:
- Survival: Mice are monitored daily, and survival rates are recorded over a period of time (e.g., 21 days).
- Fungal Burden: At specific time points, subsets of mice are euthanized, and target organs (e.g., kidneys) are harvested, homogenized, and plated to determine the fungal burden (CFU/gram of tissue).
Visualizations
References
- 1. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Rezafungin acetate? [synapse.patsnap.com]
- 3. Rezafungin for Candidemia and Invasive Candidiasis: A Focus on the Pharmaceutical Development, Related Patents, and Prospects [wisdomlib.org]
- 4. youtube.com [youtube.com]
- 5. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rezafungin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. P-1096. Activity of Ibrexafungerp and Comparator Antifungals Tested against Candida and Aspergillus Isolates Collected from Invasive Infections in a Global Surveillance Program in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EUCAST Ibrexafungerp MICs and Wild-Type Upper Limits for Contemporary Danish Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jmilabs.com [jmilabs.com]
- 11. journals.asm.org [journals.asm.org]
- 12. 1731. Rezafungin Activity against Candida spp. and Aspergillus spp. Isolates Causing Invasive Infections Worldwide in 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Frontiers | In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study [frontiersin.org]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Potency of Olorofim (F901318) Compared to Contemporary Antifungal Agents against Clinical Aspergillus fumigatus Isolates and Review of Azole Resistance Phenotype and Genotype Epidemiology in China - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Comparative Analysis of PK-10: Data Currently Unavailable
A comprehensive review of publicly available scientific literature and drug development databases reveals insufficient data to conduct a head-to-head comparison of a compound specifically designated as "PK-10" against similar therapeutic agents. While the identifier "this compound" has been associated with compounds in early-stage development for both the rare genetic disease cystinuria and for antifungal applications, the detailed experimental data required for a thorough comparative analysis is not presently in the public domain.
The Search for this compound Data
Initial investigations identified two potential therapeutic candidates referred to as this compound:
-
A Treatment for Cystinuria: Developed by the Scottish biopharmaceutical company PharmaKrysto, this compound is described as a "molecular imposter" designed to prevent the formation of cystine crystals in the kidneys.[1] The compound was granted Orphan Drug Designation by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) in 2018.[1] However, despite this regulatory milestone, specific preclinical data, chemical structure, and peer-reviewed publications containing quantitative results from head-to-head studies remain undisclosed. PharmaKrysto's informational materials focus on the mission to treat cystinuria but do not provide the necessary scientific data for an objective comparison with existing treatments like tiopronin or D-penicillamine.[2]
-
An Antifungal Compound: A compound labeled this compound has been noted for its synergistic antifungal activity against resistant strains of Candida albicans when used in combination with fluconazole.[3] Its proposed mechanism involves the disruption of hyphae formation and induction of mitochondrial dysfunction.[3] Despite this description on a commercial supplier's website, dedicated scientific literature detailing its synthesis, characterization, and in vitro or in vivo experimental results could not be located. Extensive searches for peer-reviewed articles on this specific compound yielded no results, preventing a comparison with established antifungal agents.
The Path Forward
The creation of a detailed and objective comparison guide, as requested, is contingent on the availability of robust, peer-reviewed experimental data. Such a guide would require quantitative metrics on efficacy, toxicity, pharmacokinetics, and mechanism of action, derived from standardized experimental protocols.
At present, the absence of this information for any compound specifically named "this compound" makes it impossible to:
-
Summarize quantitative data into structured comparative tables.
-
Provide detailed experimental methodologies.
-
Generate accurate diagrams of signaling pathways or experimental workflows.
Researchers, scientists, and drug development professionals interested in this area are encouraged to monitor for future publications or presentations from the developing entities. Should data for this compound become publicly available, a thorough comparative analysis could be conducted.
References
- 1. Purification and Characterization of a New Antifungal Compound 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic Acid Methyl Ester from Streptomyces hydrogenans Strain DH16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmaKrysto – Transforming the lives of people with Cystinuria [pharmakrysto.co.uk]
- 3. Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections | eLife [elifesciences.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling PK-10
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the novel antibacterial agent PK-10 (CAS No. 3074451-41-2). Given that a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on established best practices for handling new, uncharacterized, or potent chemical compounds in a laboratory setting. The principle of precaution is paramount; this compound should be treated as a potentially hazardous substance.
Hazard Assessment and Personal Protective Equipment (PPE)
As the toxicological properties of this compound have not been thoroughly investigated, a conservative approach to safety is required. Assume the compound is potent and potentially hazardous through inhalation, ingestion, and dermal contact. Engineering controls should be the primary means of exposure prevention, supplemented by appropriate PPE.
Engineering Controls
All handling of solid this compound and concentrated solutions should be performed within a certified chemical fume hood or a powder containment enclosure to prevent inhalation of aerosols or dust.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. This is the minimum requirement and should be augmented based on a site-specific risk assessment for the planned procedure.
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Goggles or Face Shield | Chemical splash goggles providing a complete seal around the eyes are mandatory. A full-face shield should be worn over goggles when there is a significant risk of splashes. |
| Hand Protection | Double Gloving (Nitrile) | Wear two pairs of nitrile gloves. The outer pair must be removed and disposed of as hazardous waste immediately upon contamination or after completing the task. Check manufacturer's data for solvent compatibility if this compound is in solution. |
| Body Protection | Laboratory Coat | A dedicated, buttoned lab coat is required. For procedures with a higher risk of contamination, disposable coveralls (e.g., Tyvek) are recommended. |
| Respiratory Protection | N95 Respirator or Higher | If handling solid this compound outside of a fume hood or containment enclosure is unavoidable (not recommended), a NIOSH-approved N95 respirator is the minimum requirement. For higher-risk aerosol-generating procedures, a Powered Air-Purifying Respirator (PAPR) should be considered. |
Operational Plan: Handling and Storage
A systematic workflow is critical to ensure safety. The following diagram outlines the logical steps for handling this compound in a laboratory setting.
Storage
Store this compound in a clearly labeled, tightly sealed container. Keep it in a designated, ventilated, and access-controlled storage area, away from incompatible materials. If the compound is light-sensitive or hygroscopic, store it in an amber vial within a desiccator.
Experimental Protocol: Synergistic Antifungal Activity Assay
This compound is described as a synergistic antibacterial agent of Fluconazole, effective against Fluconazole-resistant Candida albicans.[1] The following is a representative protocol to determine this synergistic activity.
Objective
To quantify the synergistic antifungal effect of this compound in combination with Fluconazole against a Fluconazole-resistant strain of Candida albicans.
Materials
-
This compound
-
Fluconazole (FLC)
-
Fluconazole-resistant Candida albicans strain (e.g., ATCC 64124)
-
RPMI 1640 medium buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Methodology
1. Preparation of Fungal Inoculum: a. Culture C. albicans on Sabouraud Dextrose Agar for 24-48 hours at 35°C. b. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. c. Dilute this suspension in RPMI 1640 medium to a final concentration of approximately 2 x 10³ CFU/mL.
2. Drug Dilution (Checkerboard Assay): a. Prepare stock solutions of this compound and Fluconazole in a suitable solvent (e.g., DMSO) and then dilute in RPMI 1640 medium. b. In a 96-well plate, create a two-dimensional serial dilution of both compounds. Typically, FLC concentrations might range from 0.125 to 64 µg/mL, and this compound concentrations would be determined by preliminary screening. c. Each well should contain 50 µL of the this compound dilution and 50 µL of the FLC dilution.
3. Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to each well. b. Include control wells: media only (sterility control), inoculum only (growth control), and each drug alone (to determine individual MICs). c. Incubate the plate at 35°C for 24-48 hours.
4. Determination of MIC and Synergy: a. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug(s) that causes complete visual inhibition of growth. b. Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy:
- FICI = (MIC of FLC in combination / MIC of FLC alone) + (MIC of this compound in combination / MIC of this compound alone) c. Interpret the FICI value as follows:
- FICI ≤ 0.5: Synergy
- 0.5 < FICI ≤ 4.0: Indifference
- FICI > 4.0: Antagonism
Mechanism of Action: Proposed Signaling Pathway
This compound is reported to exert its antifungal effect by inducing the accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[1] This mechanism is common among various antifungal agents. The diagram below illustrates this proposed pathway in Candida albicans.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., gloves, weighing paper, pipette tips, vials) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | Unused solutions containing this compound and contaminated solvents must be collected in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain. |
| Decontamination | All glassware and equipment should be decontaminated. This can be achieved by rinsing with a suitable solvent (e.g., ethanol or isopropanol), and the rinsate must be collected as hazardous liquid waste. Subsequently, wash with soap and water. |
Follow all institutional, local, and national regulations for hazardous waste disposal. If you are unsure about the proper disposal procedures, consult your institution's Environmental Health and Safety (EHS) department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
